molecular formula C5H10O B074221 3-Penten-2-OL CAS No. 1569-50-2

3-Penten-2-OL

Cat. No.: B074221
CAS No.: 1569-50-2
M. Wt: 86.13 g/mol
InChI Key: GJYMQFMQRRNLCY-UHFFFAOYSA-N
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Description

3-Penten-2-OL is a valuable unsaturated secondary alcohol that serves as a versatile building block and intermediate in synthetic organic chemistry. Its structure, featuring a hydroxyl group adjacent to a pentene chain, makes it a useful substrate for studying oxidation reactions, isomerization processes, and serving as a precursor for more complex molecules. Researchers utilize this compound in the synthesis of flavor and fragrance compounds, as its derivatives can contribute to green, fatty, and earthy olfactory notes. Furthermore, its reactive double bond allows for further functionalization through epoxidation, hydroboration, or Diels-Alder reactions, making it a key chiral synthon in constructing natural products and pharmaceuticals. The compound is also of interest in catalysis research, particularly in asymmetric hydrogenation and transfer hydrogenation studies, where it acts as a model substrate for developing new chiral catalysts. Its properties are relevant in polymer science as a potential monomer or co-monomer. This reagent is provided to support innovative chemical exploration and method development in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pent-3-en-2-ol
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InChI

InChI=1S/C5H10O/c1-3-4-5(2)6/h3-6H,1-2H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GJYMQFMQRRNLCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H10O
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DSSTOX Substance ID

DTXSID10862696
Record name 3-Penten-2-ol
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Molecular Weight

86.13 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 3-Penten-2-ol
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Vapor Pressure

6.01 [mmHg]
Record name 3-Penten-2-ol
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CAS No.

1569-50-2
Record name (±)-3-Penten-2-ol
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Foundational & Exploratory

3-Penten-2-OL chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Penten-2-ol: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound this compound, including its chemical structure, physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a review of its known biological context.

Chemical Structure and Identification

This compound is an unsaturated aliphatic alcohol with the chemical formula C₅H₁₀O.[1][2] Its structure consists of a five-carbon chain containing a double bond between carbons 3 and 4, and a hydroxyl group on carbon 2. The presence of both a double bond and a chiral center at the carbon bearing the hydroxyl group leads to the existence of stereoisomers.

The IUPAC name for this compound is pent-3-en-2-ol.[3] It is also known by other names such as methyl propenyl carbinol and α,γ-dimethylallyl alcohol.[4][5]

DOT script for the chemical structure of this compound.

G cluster_0 This compound C1 CH₃ C2 CH C1->C2 C3 CH C2->C3 = C4 CH(OH) C3->C4 C5 CH₃ C4->C5

Caption: Chemical structure of this compound.

Stereoisomerism

This compound can exist as four possible stereoisomers due to the presence of a stereocenter at C2 and a C=C double bond allowing for cis/trans (E/Z) isomerism. The four stereoisomers are (2R,3E), (2S,3E), (2R,3Z), and (2S,3Z).

DOT script for the stereoisomers of this compound.

G This compound This compound trans-(E)-isomers trans-(E)-isomers This compound->trans-(E)-isomers cis-(Z)-isomers cis-(Z)-isomers This compound->cis-(Z)-isomers (2R,3E)-3-Penten-2-ol (2R,3E)-3-Penten-2-ol trans-(E)-isomers->(2R,3E)-3-Penten-2-ol (2S,3E)-3-Penten-2-ol (2S,3E)-3-Penten-2-ol trans-(E)-isomers->(2S,3E)-3-Penten-2-ol (2R,3Z)-3-Penten-2-ol (2R,3Z)-3-Penten-2-ol cis-(Z)-isomers->(2R,3Z)-3-Penten-2-ol (2S,3Z)-3-Penten-2-ol (2S,3Z)-3-Penten-2-ol cis-(Z)-isomers->(2S,3Z)-3-Penten-2-ol

Caption: Stereoisomers of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. The data presented is for the mixed isomers unless otherwise specified.

PropertyValueReference(s)
Molecular Formula C₅H₁₀O[1][2]
Molecular Weight 86.13 g/mol [1][2]
CAS Number 1569-50-2 (for mixed or unspecified isomers)[4][5]
3899-34-1 (for predominantly trans isomer)[1]
Appearance Colorless liquid[6]
Boiling Point 119-121 °C[1]
Density 0.843 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.428[1]
Flash Point 36 °C (closed cup)
Solubility Soluble in water to some extent[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of this compound.

Synthesis via Grignard Reaction

A common and effective method for the synthesis of this compound is the Grigard reaction between crotonaldehyde and a methylmagnesium halide (e.g., methylmagnesium chloride or bromide).[7][8]

DOT script for the synthesis workflow of this compound.

G cluster_0 Synthesis Workflow A Preparation of Methylmagnesium Chloride (Grignard Reagent) B Reaction with Crotonaldehyde A->B C Aqueous Workup (Quenching) B->C D Extraction and Drying C->D E Purification by Fractional Distillation D->E F Characterization E->F

Caption: Synthesis workflow for this compound.

Materials:

  • Magnesium turnings (2.5 gram-atoms)

  • Dry diethyl ether (~1.7 L)

  • Methyl chloride (2.6 moles)

  • Freshly distilled crotonaldehyde (2.02 moles)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate or calcium chloride

Equipment:

  • 5-L three-necked flask

  • High-capacity reflux condenser

  • Mechanical stirrer

  • Dropping funnel

  • Gas delivery tube

  • Cooling bath (ice or dry ice/acetone)

  • Distillation apparatus

Procedure: [7][8]

  • Preparation of the Grignard Reagent:

    • In a dried 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and gas delivery tube, place the magnesium turnings and 1.7 L of dry diethyl ether.

    • Cool the flask to approximately 0 °C using an ice bath.

    • Condense methyl chloride in a separate, cooled tube and slowly bubble it into the stirred magnesium suspension. The reaction is exothermic and should be controlled to maintain a gentle reflux.

    • Continue the addition of methyl chloride until almost all the magnesium has reacted.

  • Reaction with Crotonaldehyde:

    • Replace the gas delivery tube with a dropping funnel containing a solution of freshly distilled crotonaldehyde in dry ether.

    • While vigorously stirring and cooling the Grignard reagent, add the crotonaldehyde solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, allow the mixture to stir for an additional hour at room temperature.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and precipitate magnesium salts.

    • Separate the ether layer by decantation.

    • Wash the precipitate with additional portions of diethyl ether.

    • Combine the ether extracts and dry over anhydrous sodium sulfate or calcium chloride.

    • Remove the ether by simple distillation.

    • Purify the crude this compound by fractional distillation, collecting the fraction boiling at 119-121 °C.

Spectroscopic Characterization

¹H NMR Spectroscopy

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: Deuterated chloroform (CDCl₃)

  • Concentration: ~10-20 mg/mL

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • Typical Data for trans-3-Penten-2-ol: [9]

    • δ 5.63 (dq, 1H, J = 15.4, 6.2 Hz)

    • δ 5.52 (dq, 1H, J = 15.4, 1.6 Hz)

    • δ 4.24 (p, 1H, J = 6.4 Hz)

    • δ 1.68 (dd, 3H, J = 6.2, 1.0 Hz)

    • δ 1.23 (d, 3H, J = 6.4 Hz)

¹³C NMR Spectroscopy

  • Instrument: 100 MHz NMR Spectrometer

  • Solvent: Deuterated chloroform (CDCl₃)

  • Reference: CDCl₃ at 77.16 ppm

  • Typical Acquisition Parameters:

    • Pulse program: Standard proton-decoupled ¹³C experiment

    • Relaxation delay: 2 seconds

    • Number of scans: 1024 (signal averaging is necessary due to the low natural abundance of ¹³C)

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small drop of the neat liquid is placed directly on the ATR crystal.

  • Acquisition Parameters:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16

  • Expected Absorptions:

    • Broad peak around 3350 cm⁻¹ (O-H stretch)

    • Sharp peaks around 2900-3000 cm⁻¹ (C-H stretch)

    • Peak around 1670 cm⁻¹ (C=C stretch)

    • Peak around 965 cm⁻¹ (trans C-H bend)

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Ionization Method: Electron Ionization (EI) at 70 eV

  • GC Column: A non-polar capillary column (e.g., DB-5ms)

  • Oven Program: Start at 50 °C, ramp to 250 °C at 10 °C/min

  • Mass Scan Range: m/z 35-200

  • Expected Fragmentation:

    • Molecular ion (M⁺) at m/z 86

    • Prominent fragments from the loss of a methyl group (m/z 71) and water (m/z 68)

Biological Activity and Relevance in Drug Development

A comprehensive search of scientific literature reveals a notable lack of specific studies on the pharmacological or biological activities of this compound. Its primary documented occurrences are as a natural flavor component in fruits like kiwi and as a volatile organic compound produced by certain microorganisms.[10]

However, the broader class of short-chain unsaturated alcohols has been studied for their biological effects. These compounds are known to exhibit some level of cytotoxicity, which is often attributed to their ability to disrupt cell membranes and interfere with cellular metabolism.[5] The actions of aliphatic alcohols are generally considered to be relatively nonspecific, involving physical dissolution into neuronal membranes, which can lead to the malfunction of normal physiological processes.[11] Some unsaturated alcohols can be metabolized by alcohol dehydrogenase to form more toxic unsaturated aldehydes or ketones.[12] These reactive metabolites can then interact with cellular components.

At present, there are no known signaling pathways that are specifically modulated by this compound, and it is not currently a focus of significant research in drug development. Its potential applications are primarily in the flavor and fragrance industry.[6] Further research would be necessary to explore any potential therapeutic applications.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid contact with skin and eyes, and prevent inhalation of vapors. Store in a cool, dry, and well-ventilated area away from sources of ignition.

References

An In-depth Technical Guide to the Stereoisomers of 3-Penten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 3-penten-2-ol, an unsaturated alcohol with significance as a chiral building block in organic synthesis and potential applications in drug development. This document details the structural features leading to stereoisomerism, the physicochemical properties of the isomers, general experimental approaches for their synthesis and separation, and visualizations of their relationships.

Introduction to the Stereoisomerism of this compound

This compound (C₅H₁₀O) is a fascinating molecule for stereochemical analysis due to the presence of two distinct stereogenic elements within its structure: a carbon-carbon double bond and a chiral center. The interplay of these features results in the existence of four unique stereoisomers.

  • Geometric Isomerism (E/Z): The double bond between carbon atoms 3 and 4 restricts rotation, leading to two possible geometric arrangements of the substituents. These are designated as (E) (from the German entgegen, meaning opposite) and (Z) (from the German zusammen, meaning together), which correspond to the more commonly known trans and cis isomers, respectively.

  • Enantiomerism (R/S): The carbon atom at the second position (C2) is a chiral center, as it is bonded to four different groups: a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and a propenyl group (-CH=CHCH₃). This chirality gives rise to two non-superimposable mirror images, designated as (R) (from the Latin rectus, meaning right) and (S) (from the Latin sinister, meaning left) according to the Cahn-Ingold-Prelog priority rules.

The combination of these two stereogenic elements gives rise to a total of four stereoisomers:

  • (2R, 3E)-3-penten-2-ol

  • (2S, 3E)-3-penten-2-ol

  • (2R, 3Z)-3-penten-2-ol

  • (2S, 3Z)-3-penten-2-ol

The (2R, 3E) and (2S, 3E) isomers constitute an enantiomeric pair, as do the (2R, 3Z) and (2S, 3Z) isomers. The relationship between any (E) isomer and any (Z) isomer is that of diastereomers.

Physicochemical and Spectroscopic Data

While comprehensive experimental data for each of the four purified stereoisomers is not extensively available in the public literature, the properties of the geometric isomers and the racemic mixtures have been reported.

Property(E)-3-Penten-2-ol (trans)(Z)-3-Penten-2-ol (cis)Mixture (predominantly trans)
Molecular Formula C₅H₁₀OC₅H₁₀OC₅H₁₀O
Molecular Weight 86.13 g/mol 86.13 g/mol 86.13 g/mol
Boiling Point 118-120 °C (estimated)118-119 °C (estimated)[1]119-121 °C
Density 0.843 g/mL at 25 °CData not available0.843 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.428Data not available1.428
Specific Rotation ([\alpha]²⁰/D) Data not available for individual enantiomersData not available for individual enantiomersNot applicable (racemic)

Spectroscopic Data:

  • ¹H NMR (for predominantly trans mixture): The proton NMR spectrum of a predominantly trans mixture of this compound would be expected to show characteristic signals for the vinylic protons with a large coupling constant (typically >15 Hz) indicative of the trans geometry. Other key signals would include a doublet for the methyl group at C1, a doublet for the methyl group at C5, a multiplet for the proton at the chiral center (C2), and a broad singlet for the hydroxyl proton.

  • Infrared (IR): The IR spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. A sharp peak corresponding to the C=C stretching of the alkene is also expected around 1650-1680 cm⁻¹.

Experimental Protocols

Detailed experimental protocols for the stereoselective synthesis of each of the four individual stereoisomers of this compound are not widely reported. However, general methodologies for the synthesis of a mixture of stereoisomers and for the separation of enantiomers can be described.

General Synthesis of this compound (Mixture of Stereoisomers) via Grignard Reaction

This protocol describes a common method for the synthesis of this compound, which typically yields a mixture of the (E) and (Z) diastereomers, with each being a racemic mixture of the (R) and (S) enantiomers.

Reactants:

  • trans-Crotonaldehyde

  • Methylmagnesium bromide (Grignard reagent) in a suitable ether solvent (e.g., diethyl ether or THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate

Methodology:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet. The flask is charged with a solution of freshly distilled trans-crotonaldehyde in anhydrous diethyl ether.

  • Grignard Addition: The flask is cooled in an ice-water bath. The methylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution of crotonaldehyde at a rate that maintains a gentle reflux.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: The reaction mixture is cooled in an ice bath, and the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation to yield this compound as a mixture of stereoisomers.

General Protocol for Enantiomeric Resolution via Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a widely used technique for the separation of enantiomers. This representative protocol outlines the use of a lipase to selectively acylate one enantiomer of an allylic alcohol, allowing for the separation of the acylated and unreacted enantiomers.

Reactants:

  • Racemic this compound (either the (E) or (Z) diastereomer)

  • A suitable lipase (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase)

  • An acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Anhydrous organic solvent (e.g., hexane, toluene)

Methodology:

  • Reaction Setup: A flame-dried flask is charged with the racemic this compound, the chosen lipase, and the anhydrous organic solvent under an inert atmosphere.

  • Acylation: The acyl donor is added to the stirred suspension.

  • Reaction Monitoring: The reaction is monitored by chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester product.

  • Work-up: Once the desired conversion is reached, the enzyme is removed by filtration. The solvent is evaporated under reduced pressure.

  • Separation: The resulting mixture of the unreacted alcohol and the acylated product is separated by column chromatography on silica gel.

  • Hydrolysis (optional): The separated ester can be hydrolyzed (e.g., using potassium carbonate in methanol) to afford the other enantiomer of the alcohol.

  • Analysis: The enantiomeric excess of the separated alcohol and the alcohol obtained after hydrolysis is determined by chiral GC or HPLC.

Visualizations

The following diagrams, generated using the DOT language, illustrate the relationships between the stereoisomers of this compound and a general workflow for their synthesis and separation.

stereoisomers cluster_E (E)-Isomers cluster_Z (Z)-Isomers E_R (2R, 3E) E_S (2S, 3E) E_R->E_S Enantiomers Z_R (2R, 3Z) E_R->Z_R Diastereomers Z_S (2S, 3Z) E_R->Z_S Diastereomers E_S->Z_R Diastereomers E_S->Z_S Diastereomers Z_R->Z_S Enantiomers

Figure 1. Stereoisomeric relationships of this compound.

workflow start Crotonaldehyde + CH3MgBr mixture Mixture of (E/Z)-3-penten-2-ol (racemic) start->mixture separation_dz Diastereomer Separation (e.g., Chromatography) mixture->separation_dz e_racemate Racemic (E)-3-penten-2-ol separation_dz->e_racemate (E)-Isomers z_racemate Racemic (Z)-3-penten-2-ol separation_dz->z_racemate (Z)-Isomers resolution_e Enantiomeric Resolution (e.g., Kinetic Resolution) e_racemate->resolution_e resolution_z Enantiomeric Resolution (e.g., Kinetic Resolution) z_racemate->resolution_z e_r (2R, 3E) resolution_e->e_r e_s (2S, 3E) resolution_e->e_s z_r (2R, 3Z) resolution_z->z_r z_s (2S, 3Z) resolution_z->z_s

Figure 2. General workflow for the synthesis and separation of this compound stereoisomers.

Conclusion

The four stereoisomers of this compound represent a valuable set of chiral building blocks for organic synthesis. While the complete experimental data for each pure stereoisomer is not fully available in the public domain, this guide provides a solid foundation of their nomenclature, structure, and known properties. The outlined synthetic and analytical strategies offer a starting point for researchers aiming to work with these compounds. Further research into the stereoselective synthesis and detailed characterization of each isomer will undoubtedly expand their utility in the fields of chemistry and drug discovery.

References

An In-depth Technical Guide to the Cis/Trans Isomerism of 3-Penten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Penten-2-ol is a five-carbon unsaturated alcohol that exhibits both geometric (cis/trans or E/Z) and optical (R/S) isomerism, resulting in four distinct stereoisomers. This technical guide provides a comprehensive overview of the synthesis, characterization, and physicochemical properties of the cis and trans isomers of this compound. Detailed experimental protocols for a non-stereoselective synthesis and general strategies for isomer separation are presented. While specific biological activities and signaling pathways for each stereoisomer are not extensively documented in current literature, this guide lays the foundational chemical knowledge required for further investigation into their pharmacological and toxicological profiles.

Introduction to the Stereoisomerism of this compound

The molecular structure of this compound (C₅H₁₀O) contains two key features that give rise to its stereoisomerism: a carbon-carbon double bond between carbons 3 and 4, and a chiral center at carbon 2, which is bonded to the hydroxyl group.

  • Geometric Isomerism: The restricted rotation around the C3=C4 double bond results in two geometric isomers:

    • trans-(E)-3-Penten-2-ol: The methyl group (C1) and the hydrogen on C4 are on opposite sides of the double bond.

    • cis-(Z)-3-Penten-2-ol: The methyl group (C1) and the hydrogen on C4 are on the same side of the double bond.

  • Optical Isomerism: The chiral center at C2, bonded to four different groups (-H, -OH, -CH₃, and -CH=CHCH₃), leads to two enantiomers for each geometric isomer:

    • (2R, 3E)-3-penten-2-ol and (2S, 3E)-3-penten-2-ol

    • (2R, 3Z)-3-penten-2-ol and (2S, 3Z)-3-penten-2-ol

The relationship between these four stereoisomers is critical in understanding their potential differential interactions with chiral biological systems such as enzymes and receptors.

G cluster_trans (E)-Isomers (trans) cluster_cis (Z)-Isomers (cis) E_R (2R, 3E)-3-penten-2-ol E_S (2S, 3E)-3-penten-2-ol E_R->E_S Enantiomers Z_R (2R, 3Z)-3-penten-2-ol E_R->Z_R Diastereomers Z_S (2S, 3Z)-3-penten-2-ol E_R->Z_S Diastereomers E_S->Z_R Diastereomers E_S->Z_S Diastereomers Z_R->Z_S Enantiomers

Figure 1: Stereoisomeric relationships of this compound.

Physicochemical Properties

The physical and chemical properties of the cis and trans isomers of this compound differ due to their distinct molecular geometries. The trans isomer is generally more stable due to reduced steric strain. A summary of available quantitative data is presented below. Data for individual enantiomers are not widely reported and are expected to be identical except for optical rotation.

Propertytrans-(E)-3-Penten-2-olcis-(Z)-3-Penten-2-olMixture (cis/trans)
Molecular Formula C₅H₁₀OC₅H₁₀OC₅H₁₀O
Molecular Weight 86.13 g/mol 86.13 g/mol 86.13 g/mol
Boiling Point 119-121 °C118-119 °C (est.)[1]120-122 °C[2][3]
Density 0.843 g/mL at 25 °CNot available0.843 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.428Not available1.428

Spectroscopic Data

Spectroscopic analysis is essential for the identification and differentiation of the cis and trans isomers of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of the trans isomer has been reported. Key distinguishing features between the cis and trans isomers are expected in the chemical shifts of the vinylic protons and the coupling constants between them.

¹H NMR Data for trans-3-penten-2-ol (in CDCl₃):

AssignmentChemical Shift (ppm)
A (vinylic H)5.625
B (vinylic H)5.523
C (CH-OH)4.235
D (-OH)3.59
E (CH₃ on C4)1.677
F (CH₃ on C2)1.230
Data from ChemicalBook.[4]

The large coupling constant, J(A,B) = 15.4 Hz, is characteristic of a trans configuration of the double bond.[4] For the cis isomer, a smaller coupling constant (typically 6-12 Hz) would be expected.

¹³C NMR Spectroscopy
Carbon AtomExpected Chemical Shift Range (ppm)
C2 (CH-OH)65-75
C3, C4 (vinylic)120-140
C1, C5 (methyl)15-25

Experimental Protocols

Synthesis of this compound (Mixture of Isomers) via Grignard Reaction

This protocol describes a general method for the synthesis of this compound, which typically yields a mixture of cis and trans isomers, with the trans isomer predominating.

Reaction: CH₃CH=CHCHO + CH₃MgBr → CH₃CH=CHCH(OH)CH₃

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Methyl bromide (or methyl iodide)

  • Crotonaldehyde (freshly distilled)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings and anhydrous diethyl ether. Slowly add a solution of methyl bromide in anhydrous diethyl ether from the dropping funnel to initiate the reaction. Once initiated, add the remaining methyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional hour.

  • Reaction with Crotonaldehyde: Cool the Grignard reagent in an ice bath. Add a solution of freshly distilled crotonaldehyde in anhydrous diethyl ether dropwise from the dropping funnel, maintaining vigorous stirring. After the addition is complete, allow the mixture to stir at room temperature for one hour.

  • Work-up: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide. Separate the ethereal layer and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the diethyl ether by distillation. The crude product can be purified by fractional distillation to yield this compound.

G start Start reagent_prep Prepare Grignard Reagent (Methylmagnesium Bromide) start->reagent_prep reaction React with Crotonaldehyde in Diethyl Ether reagent_prep->reaction workup Quench with NH4Cl (aq) and Extract reaction->workup purification Dry and Purify by Fractional Distillation workup->purification end End (Mixture of cis/trans-3-Penten-2-ol) purification->end

Figure 2: Workflow for the synthesis of this compound.
Stereoselective Synthesis of (Z)-3-Penten-2-ol

The stereoselective synthesis of (Z)-allylic alcohols is a complex challenge in organic chemistry. While a specific protocol for (Z)-3-penten-2-ol is not widely published, general methods for the synthesis of (Z)-disubstituted allylic alcohols can be adapted. One such approach involves the hydroboration of a halo-alkyne followed by transmetalation and reaction with an aldehyde.[1][5] This method requires specialized reagents and careful control of reaction conditions to achieve high stereoselectivity.

Separation of Stereoisomers

The separation of the four stereoisomers of this compound requires advanced chromatographic techniques.

  • Separation of Geometric Isomers (Cis/Trans): Preparative gas chromatography (GC) is a suitable method for separating the cis and trans isomers on a small to medium scale due to their different boiling points and polarities.[6]

  • Separation of Enantiomers (R/S): Chiral high-performance liquid chromatography (HPLC) using a chiral stationary phase is the most common method for resolving the enantiomers of each geometric isomer.[4] Kinetic resolution, either enzymatic or through asymmetric catalysis, can also be employed to selectively react one enantiomer, allowing for the separation of the unreacted enantiomer.

G start Mixture of Four Stereoisomers prep_gc Preparative Gas Chromatography start->prep_gc trans_isomers trans-(E)-Enantiomers (2R,3E) and (2S,3E) prep_gc->trans_isomers Higher Boiling Fraction cis_isomers cis-(Z)-Enantiomers (2R,3Z) and (2S,3Z) prep_gc->cis_isomers Lower Boiling Fraction chiral_hplc_trans Chiral HPLC trans_isomers->chiral_hplc_trans chiral_hplc_cis Chiral HPLC cis_isomers->chiral_hplc_cis end_trans_R (2R, 3E) chiral_hplc_trans->end_trans_R end_trans_S (2S, 3E) chiral_hplc_trans->end_trans_S end_cis_R (2R, 3Z) chiral_hplc_cis->end_cis_R end_cis_S (2S, 3Z) chiral_hplc_cis->end_cis_S

Figure 3: Logical workflow for the separation of this compound stereoisomers.

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature did not yield specific studies detailing the biological activities or interactions with signaling pathways for the individual stereoisomers of this compound. In general, short-chain unsaturated alcohols can exhibit a range of biological effects, including cytotoxicity and modulation of membrane fluidity.[7][8] The differential biological activities of cis/trans and R/S isomers are well-documented for many classes of molecules, often arising from stereospecific interactions with protein binding sites.[9] For example, the anticancer drug cisplatin is highly effective, while its trans-isomer, transplatin, is inactive.[9]

Given the lack of specific data for this compound, this presents an open area for future research. The distinct three-dimensional structures of its four stereoisomers suggest that they are likely to have different pharmacological and toxicological profiles. The protocols for synthesis and separation provided in this guide offer a starting point for producing the individual isomers for such investigations.

Conclusion

The cis/trans isomerism of this compound, in conjunction with its chirality, gives rise to a set of four distinct stereoisomers. While methods for the synthesis of a mixture of these isomers are well-established, the stereoselective synthesis and separation of all four isomers require more specialized techniques. The available physicochemical and spectroscopic data allow for the differentiation of the cis and trans isomers. The biological activities of the individual stereoisomers remain largely unexplored and represent a promising avenue for future research in pharmacology and toxicology. The information and protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to further investigate this versatile molecule.

References

physical properties of 3-Penten-2-OL (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the key physical properties of 3-penten-2-ol, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical Properties

This compound, a volatile organic compound, possesses distinct physical characteristics that are crucial for its handling, application, and purification. These properties are summarized below.

Data Summary
Physical PropertyValueConditions
Boiling Point 118-122 °Cat 760 mmHg
Density 0.843 g/mLat 25 °C

Experimental Determination Protocols

The following sections detail the standard methodologies for determining the boiling point and density of a liquid organic compound such as this compound.

Boiling Point Determination via Thiele Tube Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for its determination is the Thiele tube method.

Apparatus:

  • Thiele tube

  • Thermometer (0-200 °C range)

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Mineral oil or other suitable heating bath fluid

  • Rubber band or wire for attaching the test tube to the thermometer

Procedure:

  • A small amount of this compound is placed into the small test tube.

  • The capillary tube is placed inside the test tube with its open end downwards.

  • The test tube is attached to the thermometer.

  • The Thiele tube is filled with a high-boiling point liquid, such as mineral oil.

  • The thermometer and test tube assembly is immersed in the Thiele tube.

  • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

  • As the temperature rises, a stream of bubbles will be observed emerging from the capillary tube.

  • Heating is continued until a steady stream of bubbles is produced, and then the heat source is removed.

  • The liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[1][2][3]

Density Determination via Pycnometer Method

Density is defined as the mass of a substance per unit volume. For liquids, a pycnometer provides a precise method for density determination.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance (accurate to ±0.0001 g)

  • Water bath with temperature control

  • This compound sample

Procedure:

  • The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately measured and recorded.

  • The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium.

  • The water level is adjusted to the mark on the capillary, the outside is dried, and the mass of the pycnometer filled with water is measured.

  • The pycnometer is emptied, dried, and then filled with the this compound sample.

  • The pycnometer is again brought to the same temperature in the water bath, the liquid level is adjusted, and the exterior is dried.

  • The mass of the pycnometer filled with this compound is measured.

  • The density of the this compound is calculated using the known density of water at that temperature and the measured masses.

Logical Relationship of Physical Properties

The following diagram illustrates the relationship between the fundamental physical properties of a substance.

G Figure 1: Interrelation of Physical Properties substance This compound mass Mass substance->mass volume Volume substance->volume density Density (0.843 g/mL at 25 °C) mass->density Determines volume->density Determines temp Temperature boiling_point Boiling Point (118-122 °C at 760 mmHg) temp->boiling_point Influences pressure Pressure pressure->boiling_point Influences

Figure 1: Interrelation of Physical Properties

References

An In-depth Technical Guide to 3-Penten-2-ol (CAS: 1569-50-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Penten-2-ol, with the CAS number 1569-50-2, is an unsaturated alcohol that presents as a clear, colorless liquid. While it is recognized for its role as a flavoring agent and its presence as a natural constituent in some fruits, its broader biological activities and potential applications in drug development remain largely unexplored in publicly available scientific literature. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, a detailed experimental protocol for its synthesis, and a summary of its current known applications. The information is presented to be a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences who may be interested in this compound as a synthetic intermediate or for further biological investigation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical and safety data repositories.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReferences
IUPAC Name pent-3-en-2-ol[1]
CAS Number 1569-50-2[1]
Synonyms Methyl propenyl carbinol, α,γ-Dimethylallyl alcohol, 3-Pentene-2-ol[2][3]
Molecular Formula C5H10O[1]
Molecular Weight 86.13 g/mol [1]
Appearance Clear colorless liquid[1]
Boiling Point 119-122 °C[4][5]
Density 0.843 g/mL at 25 °C[4][5]
Refractive Index (n20/D) 1.428[4]
Flash Point 36 °C (96.8 °F) - closed cup[4]
Solubility Slightly soluble in water[6]
InChI Key GJYMQFMQRRNLCY-UHFFFAOYSA-N[1]
SMILES CC=CC(C)O[1]

Synthesis of this compound

The primary method for the synthesis of this compound is through the Grignard reaction, where crotonaldehyde is reacted with a methylmagnesium halide.[7]

Experimental Protocol: Grignard Synthesis of this compound

This protocol is adapted from established synthetic procedures.

Materials:

  • Magnesium turnings

  • Dry ether

  • Methyl chloride or Methyl bromide

  • Crotonaldehyde (freshly distilled)

  • Saturated ammonium chloride solution

  • Standard glassware for Grignard reaction (three-necked flask, reflux condenser, dropping funnel)

  • Stirring apparatus

  • Cooling bath (ice or dry ice/acetone)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a dry three-necked flask equipped with a stirrer, reflux condenser, and a gas inlet tube, place magnesium turnings and dry ether.

    • Cool the flask in an ice bath.

    • Slowly introduce methyl chloride or methyl bromide gas into the stirred mixture. The reaction is initiated, which may require gentle warming.

    • Continue the addition of the methyl halide until the magnesium is consumed.

  • Reaction with Crotonaldehyde:

    • Replace the gas inlet tube with a dropping funnel.

    • A solution of freshly distilled crotonaldehyde in dry ether is added dropwise to the vigorously stirred Grignard reagent. Maintain cooling to control the exothermic reaction.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for a designated period to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a saturated aqueous solution of ammonium chloride to decompose the magnesium complex.

    • Separate the ethereal layer containing the product.

    • The ether is removed by distillation.

    • The crude this compound is then purified by fractional distillation.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_Grignard_Formation Grignard Reagent Formation cluster_Reaction Grignard Reaction cluster_Workup Work-up & Purification Mg Magnesium (Mg) Grignard Methylmagnesium Halide (CH3MgX) Mg->Grignard Reaction MeX Methyl Halide (CH3X) MeX->Grignard Reaction DryEther1 Dry Ether DryEther1->Grignard Reaction Addition Addition Complex Grignard->Addition Nucleophilic Addition Crotonaldehyde Crotonaldehyde Crotonaldehyde->Addition Nucleophilic Addition DryEther2 Dry Ether DryEther2->Addition Nucleophilic Addition CrudeProduct Crude this compound Addition->CrudeProduct Hydrolysis AmmoniumChloride Sat. NH4Cl (aq) PurifiedProduct Purified this compound CrudeProduct->PurifiedProduct Fractional Distillation

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Biological Activity and Applications

Known Applications

The primary documented applications of this compound are in the food and fragrance industries.[8][9] It is used as a flavoring agent and is a known volatile component of some fruits, such as kiwi.[4][10] Additionally, it has been identified as a volatile organic compound produced by the bacterium Methylobacterium mesophilicum and the fungus Penicillium viridicatum.[4][10]

Status of Biological and Pharmacological Research

Despite its presence in nature, there is a notable lack of comprehensive studies on the specific biological activities, pharmacological effects, and potential signaling pathway interactions of this compound in the scientific literature. Searches for such data have not yielded significant results, suggesting that this compound has not been a primary focus of biomedical research to date. Its role as an intermediate in the synthesis of pharmaceuticals and agricultural chemicals has been suggested, but specific examples are not well-documented in readily accessible sources.[8]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Features
¹H NMR Data available, showing characteristic peaks for the vinyl and alcohol protons.
¹³C NMR Data available.
Mass Spectrometry (MS) Data available, often acquired via Gas Chromatography-Mass Spectrometry (GC-MS).
Infrared (IR) Spectroscopy Data available.

Safety and Handling

This compound is a flammable liquid and vapor.[1] Standard laboratory safety precautions should be followed, including working in a well-ventilated area, avoiding sources of ignition, and using appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS 1569-50-2) is a well-characterized unsaturated alcohol with established chemical and physical properties and a defined synthetic route. Its primary applications are currently in the flavor and fragrance industries. For the research and drug development community, this compound represents a chemical entity with a currently underexplored biological and pharmacological profile. This guide provides the foundational chemical information that may serve as a starting point for new investigations into the potential bioactivities of this and related compounds. The detailed synthesis protocol and compiled physical data offer a practical resource for chemists, while the noted absence of extensive biological studies highlights a potential area for novel research.

References

The Solubility Profile of 3-Penten-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-penten-2-ol in aqueous and organic media. Understanding the solubility of this compound is critical for its application in chemical synthesis, particularly in the development of pharmaceuticals and agricultural chemicals where it serves as a key intermediate and solvent.[1] This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the factors governing its solubility.

Physicochemical Properties of this compound

This compound (CAS No: 1569-50-2) is a colorless liquid with the chemical formula C5H10O.[1] Its structure, featuring a five-carbon pentene chain with a hydroxyl group on the second carbon, dictates its solubility behavior. This structure imparts both hydrophilic (from the hydroxyl group) and lipophilic (from the hydrocarbon chain) characteristics to the molecule.

PropertyValue
Molecular Formula C5H10O
Molecular Weight 86.13 g/mol
Appearance Clear, colorless liquid[1]
Boiling Point 120-122 °C[2][3]
Density 0.843 g/mL at 25 °C[2][3]

Aqueous and Organic Solubility of this compound

The solubility of this compound is a balance between the polar hydroxyl group, which can form hydrogen bonds with polar solvents like water, and the nonpolar pentenyl chain, which favors interaction with nonpolar organic solvents.

Quantitative Aqueous Solubility

The solubility of this compound in water has been determined experimentally.

SolventTemperature (°C)Solubility (g/L)
Water2581.89[1][2]

This value indicates that this compound is moderately soluble in water. For alcohols, solubility in water tends to decrease as the carbon chain length increases.[4][5] While the first three simple alcohols (methanol, ethanol, and propanol) are miscible with water, the solubility of butanol and larger alcohols is significantly lower.[4][5] The five-carbon structure of this compound places it at a point where it is still partially soluble due to the influence of the hydroxyl group.[5]

Qualitative Solubility in Organic Solvents

Based on the principle of "like dissolves like," this compound is expected to be soluble in a wide range of organic solvents, particularly those that are polar or of intermediate polarity. It is reported to be soluble in alcohol.[6]

SolventExpected SolubilityRationale
Ethanol MiscibleBoth are polar alcohols capable of hydrogen bonding.
Methanol MiscibleBoth are polar alcohols capable of hydrogen bonding.
Acetone MiscibleAcetone is a polar aprotic solvent that can accept hydrogen bonds.
Diethyl Ether SolubleA relatively nonpolar solvent, but the hydrocarbon portion of this compound promotes solubility.
Hexane Partially Soluble / SolubleHexane is nonpolar; solubility is driven by the nonpolar pentenyl chain.
Toluene SolubleToluene is a nonpolar aromatic solvent; solubility is driven by the nonpolar pentenyl chain.

Factors Influencing Solubility

The solubility of this compound is governed by the interplay of its molecular structure with the properties of the solvent. A diagram illustrating these relationships is provided below.

cluster_solute This compound Molecule cluster_solvent Solvent Properties cluster_interaction Interaction & Solubility Outcome Molecule This compound OH_Group Hydroxyl Group (-OH) (Polar, Hydrophilic) Molecule->OH_Group contributes Alkenyl_Chain Pentenyl Chain (C5H9) (Nonpolar, Lipophilic) Molecule->Alkenyl_Chain contributes H_Bonding Hydrogen Bonding OH_Group->H_Bonding VDW_Forces Van der Waals Forces OH_Group->VDW_Forces Alkenyl_Chain->VDW_Forces Polar_Solvent Polar Solvents (e.g., Water) Polar_Solvent->H_Bonding Nonpolar_Solvent Nonpolar Solvents (e.g., Hexane) Nonpolar_Solvent->H_Bonding Nonpolar_Solvent->VDW_Forces High_Solubility High Solubility H_Bonding->High_Solubility leads to Low_Solubility Low Solubility H_Bonding->Low_Solubility if dominant in nonpolar solvent VDW_Forces->High_Solubility leads to VDW_Forces->Low_Solubility if dominant in polar solvent

Caption: Factors influencing the solubility of this compound.

Experimental Protocols for Solubility Determination

The following are generalized protocols for determining the solubility of a liquid analyte like this compound. These methods can be adapted for specific laboratory conditions and analytical equipment.

Protocol 1: Determination of Aqueous Solubility (Flask Method)

This method is based on the principle of creating a saturated solution and then measuring the concentration of the dissolved analyte.

Materials:

  • This compound

  • Distilled or deionized water

  • Conical flasks or screw-capped vials

  • Shaker or magnetic stirrer

  • Constant temperature bath

  • Centrifuge

  • Gas chromatograph (GC) or other suitable analytical instrument

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of water in a flask. The excess is necessary to ensure that a saturated solution is formed.

    • Seal the flask to prevent evaporation.

    • Place the flask in a constant temperature bath (e.g., 25 °C) and agitate it for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[7]

  • Phase Separation:

    • After equilibration, allow the mixture to stand undisturbed in the temperature bath to let the undissolved this compound separate.

    • To ensure complete separation of any micro-droplets, centrifuge an aliquot of the aqueous phase.

  • Analysis:

    • Carefully withdraw a known volume of the clear, supernatant aqueous layer.

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the sample and the standards using a suitable method like gas chromatography to determine the concentration of this compound in the saturated solution.[7]

  • Calculation:

    • The solubility is reported as the concentration determined in the analysis, typically in g/L or mol/L.

Protocol 2: Determination of Miscibility in Organic Solvents

This is a qualitative or semi-quantitative method to assess miscibility.

Materials:

  • This compound

  • A range of organic solvents (e.g., ethanol, hexane, acetone)

  • Small, clear test tubes with stoppers

  • Pipettes or graduated cylinders

Procedure:

  • Initial Miscibility Test:

    • Place a small, known volume (e.g., 1 mL) of the organic solvent into a test tube.[8]

    • Add an equal volume of this compound to the test tube.

    • Stopper the test tube and shake vigorously for about 30 seconds.[8][9]

    • Allow the mixture to stand and observe.

    • Observation:

      • If a single, clear phase is present, the two liquids are miscible.

      • If two distinct layers form, or if the solution is cloudy, they are immiscible or partially miscible.[10]

  • Semi-Quantitative Titration (for partial miscibility):

    • If the liquids are not fully miscible, one can be titrated into the other until a single phase is formed to determine the solubility limit.

    • For example, add the organic solvent dropwise to a known volume of this compound, shaking after each addition, until the solution becomes clear. The volume of solvent added provides a measure of solubility.

cluster_setup Experimental Setup cluster_process Process cluster_observation Observation & Conclusion Analyte This compound Mix 1. Add Analyte to Solvent Analyte->Mix Solvent Solvent (Water or Organic) Solvent->Mix Vessel Sealed Vessel (Test Tube/Flask) Agitate 2. Agitate Vigorously Vessel->Agitate Mix->Vessel Equilibrate 3. Allow to Equilibrate Agitate->Equilibrate Observe 4. Observe Phases Equilibrate->Observe One_Phase Single Clear Phase Observe->One_Phase if Two_Phases Two Layers / Cloudy Observe->Two_Phases if Miscible Conclusion: Miscible One_Phase->Miscible Immiscible Conclusion: Immiscible/ Partially Miscible Two_Phases->Immiscible

Caption: Workflow for qualitative solubility determination.

References

potential hazards and flammability of 3-Penten-2-OL

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Hazards and Flammability of 3-Penten-2-ol

This technical guide provides a comprehensive overview of the potential hazards and flammability associated with this compound (CAS No: 1569-50-2). The information is intended for researchers, scientists, and professionals in drug development who may handle or use this chemical. This document outlines its hazardous properties, safe handling procedures, and emergency measures, incorporating quantitative data and standardized safety protocols.

Physicochemical and Flammability Properties

This compound is a flammable liquid and its vapor can form explosive mixtures with air.[1] The following table summarizes its key physicochemical and flammability data.

PropertyValueSource(s)
Molecular Formula C5H10O[2][3][4][5][6]
Molecular Weight 86.13 g/mol [3][4][7][8]
Appearance Colorless liquid[9]
Boiling Point 118-122 °C[2][8][9][10]
Flash Point 27.78 °C - 36 °C (82 °F - 96.8 °F)[2][7][8][9]
Density 0.843 g/mL at 25 °C[2][8][10]
Water Solubility 81.89 g/L at 25 °C[2]
Vapor Pressure 6.01 - 8.176 mmHg at 25 °C[3][9]
Autoignition Temperature No data available[1][11]
Explosive Limits No data available[1][11]

Hazard Identification and Classification

This compound is classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] Its primary hazard is its flammability, but it also poses several health risks.

GHS Classification:

  • Flammable Liquids: Category 3[1][3][5][12][13]

  • Skin Irritation: Category 2[14][15]

  • Eye Irritation: Category 2A[15]

  • Acute Toxicity (Inhalation): Category 4[14][15]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[14][15]

Hazard Statements:

  • H226: Flammable liquid and vapor.[3][5][12][13][15]

  • H315: Causes skin irritation.[14][15]

  • H319: Causes serious eye irritation.[15]

  • H332: Harmful if inhaled.[14][15]

  • H335: May cause respiratory irritation.[14][15]

Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[1]

Experimental Protocols for Hazard Assessment

Detailed experimental protocols for determining the hazardous properties of this compound are not publicly available. However, the reported data are typically generated using standardized methods, such as those established by the American Society for Testing and Materials (ASTM) or the Organization for Economic Co-operation and Development (OECD).

  • Flash Point Determination: The flash point is commonly determined using a "closed-cup" method, as indicated by safety data sheets.[8] This method involves heating the liquid in a closed vessel and introducing an ignition source periodically to determine the lowest temperature at which the vapors will ignite.

  • Toxicological Studies: Health hazard data are derived from toxicological studies. These may include skin and eye irritation tests on animal models, as well as inhalation and oral toxicity studies to determine LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) values.

The following diagram illustrates a generalized workflow for assessing the flammability of a chemical substance.

Flammability_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Experimental Testing cluster_2 Hazard Classification & Communication A Literature Review & SDS Analysis C Flash Point Determination (e.g., Closed-Cup Method) A->C B Review Chemical Structure for Flammable Groups B->C D Autoignition Temperature Test C->D E Flammability/Explosive Limits Measurement C->E F GHS Classification D->F E->F G Develop Safety Data Sheet (SDS) F->G H Define Safe Handling & Storage Procedures G->H First_Aid_Response A Exposure Occurs B Identify Route of Exposure A->B C Inhalation B->C Respiratory D Skin Contact B->D Dermal E Eye Contact B->E Ocular F Ingestion B->F Oral G Move to Fresh Air C->G H Remove Contaminated Clothing Wash with Soap & Water D->H I Rinse Eyes with Water for 15 minutes E->I J Rinse Mouth Do NOT Induce Vomiting F->J K Seek Immediate Medical Attention G->K H->K I->K J->K

References

The Occurrence of 3-Penten-2-ol in Fruits: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Penten-2-ol, a volatile organic compound with a characteristic green, leafy, and slightly fruity aroma, is a naturally occurring alcohol found in a variety of fruits. Its presence contributes to the complex flavor and aroma profiles of these fruits, influencing consumer perception and preference. This technical guide provides an in-depth overview of the natural occurrence of this compound in fruits, detailing its quantitative distribution, the analytical methodologies for its detection, and the proposed biosynthetic pathways for its formation. This information is of significant value to researchers in the fields of food science, natural product chemistry, and drug development, where understanding the composition and biosynthesis of such compounds can lead to advancements in flavor technology, quality control, and the discovery of novel bioactive molecules.

Quantitative Occurrence of this compound in Fruits

The concentration of this compound varies significantly among different fruit species and even between cultivars of the same fruit. Its presence has been identified in several fruits, with quantitative data available for some. The following table summarizes the reported concentrations of this compound in various fruits.

FruitCultivar/VarietyConcentration (µg/kg)Analytical MethodReference
Guava (Psidium guajava L.)Chung-Shan-Yueh-Pa29,100 ± 1790 (total volatiles)GC-MS[1]
Pink Guava (Psidium guajava L.)Not specifiedIdentified as an active aromatic constituentGC-MS, MDGC/GC-O[2]
Kiwifruit (Actinidia deliciosa)VariousNot explicitly quantified, but present in volatile profileHS-SPME-GC-MS[3][4]
Kiwiberry (Actinidia arguta)Not specifiedIdentified as a main odorant in fresh pureeNot specified[5]
Nectarine Not specifiedReported occurrenceNot specified
Italian Orange Juice Not specifiedReported occurrenceNot specified

Note: The concentration of this compound in guava is reported as part of the total volatile compounds, and its individual concentration was not specified in the cited study. For other fruits, its presence is confirmed, but specific quantitative data is limited in the available literature.

Experimental Protocols for the Analysis of this compound in Fruits

The identification and quantification of this compound in complex fruit matrices require sensitive and selective analytical techniques. The most commonly employed method is gas chromatography-mass spectrometry (GC-MS), often coupled with a pre-concentration technique such as headspace solid-phase microextraction (HS-SPME).

Sample Preparation and Headspace Solid-Phase Microextraction (HS-SPME)

This method is widely used for the extraction of volatile and semi-volatile compounds from solid and liquid samples.

  • Sample Homogenization: A known weight of the fresh fruit pulp is homogenized to a puree. For juice samples, direct analysis can be performed.

  • Vial Preparation: An aliquot of the homogenized sample (e.g., 5 g) is placed in a headspace vial (e.g., 20 mL). To enhance the release of volatiles, a salt solution (e.g., NaCl) can be added to the sample to increase the ionic strength of the matrix.

  • Internal Standard: An internal standard (e.g., 2-octanol or a compound with similar chemical properties not present in the sample) is added to the vial for quantification purposes.

  • Equilibration: The vial is sealed and equilibrated at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 min) with agitation to allow the volatile compounds to partition into the headspace.

  • Extraction: An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a set time (e.g., 20-40 min) at the same temperature to adsorb the volatile analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The adsorbed volatile compounds are then thermally desorbed from the SPME fiber into the GC injector for separation and detection.

  • Injector: The SPME fiber is inserted into the hot injector of the GC (e.g., 250 °C) in splitless mode to ensure the complete transfer of analytes onto the analytical column.

  • Gas Chromatograph (GC):

    • Column: A capillary column with a suitable stationary phase (e.g., DB-5ms, HP-INNOWAX) is used for the separation of the volatile compounds.

    • Oven Temperature Program: A temperature gradient is applied to the GC oven to separate compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 230-250 °C).

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization: Electron ionization (EI) at 70 eV is commonly used to fragment the eluting compounds.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the resulting ions based on their mass-to-charge ratio (m/z).

    • Data Acquisition: The mass spectra are recorded over a specific mass range (e.g., m/z 35-350).

  • Compound Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with those of an authentic standard and/or with data from mass spectral libraries (e.g., NIST, Wiley).

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard, using a calibration curve generated with known concentrations of the authentic standard.

Multidimensional Gas Chromatography-Olfactometry (MDGC/GC-O)

For a more detailed sensory analysis and to identify aroma-active compounds, MDGC/GC-O can be employed. This technique couples two GC columns with different selectivities and an olfactometry port, allowing for the separation of co-eluting compounds and the sensory evaluation of the eluting odorants by a human panelist.[2]

Biosynthesis of this compound in Fruits

The formation of this compound in fruits is believed to occur primarily through the lipoxygenase (LOX) pathway, which involves the oxidative degradation of polyunsaturated fatty acids (PUFAs), such as linoleic acid and α-linolenic acid.

The proposed pathway involves the following key steps:

  • Release of Fatty Acids: Lipases hydrolyze membrane lipids, releasing free PUFAs.

  • Hydroperoxidation: The enzyme lipoxygenase catalyzes the dioxygenation of PUFAs to form unstable hydroperoxides.

  • Hydroperoxide Cleavage: Hydroperoxide lyase (HPL) cleaves the hydroperoxides into shorter-chain aldehydes and oxo-acids.

  • Formation of C5 Aldehydes: The cleavage of a C13-hydroperoxide of linolenic acid can yield (Z)-2-pentenal.

  • Reduction to Alcohol: An alcohol dehydrogenase (ADH) then reduces the C5 aldehyde to the corresponding alcohol, this compound. The stereochemistry of the resulting alcohol can vary depending on the specific enzymes involved.

The following diagram illustrates the proposed biosynthetic pathway for this compound.

Biosynthesis_of_3_Penten_2_OL cluster_0 Lipid Peroxidation Pathway Linolenic Acid Linolenic Acid 13-Hydroperoxylinolenic Acid 13-Hydroperoxylinolenic Acid Linolenic Acid->13-Hydroperoxylinolenic Acid Lipoxygenase (LOX) cis-3-Pentenal cis-3-Pentenal 13-Hydroperoxylinolenic Acid->cis-3-Pentenal Hydroperoxide Lyase (HPL) This compound This compound cis-3-Pentenal->this compound Alcohol Dehydrogenase (ADH)

Caption: Proposed biosynthetic pathway of this compound from linolenic acid.

Experimental Workflow for Volatile Compound Analysis

The logical flow of an experiment to identify and quantify this compound in a fruit sample is depicted in the following diagram.

Experimental_Workflow Fruit Sample Fruit Sample Homogenization Homogenization Fruit Sample->Homogenization HS-SPME Headspace Solid-Phase Microextraction Homogenization->HS-SPME GC-MS Analysis Gas Chromatography- Mass Spectrometry HS-SPME->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Identification Identification Data Processing->Identification Quantification Quantification Data Processing->Quantification

Caption: General workflow for the analysis of this compound in fruits.

Conclusion

This compound is a naturally occurring volatile compound that contributes to the characteristic aroma of several fruits, including guava and kiwi. Its analysis is primarily achieved through HS-SPME-GC-MS, a robust and sensitive technique. The biosynthesis of this compound is likely linked to the lipid peroxidation pathway, originating from the enzymatic degradation of polyunsaturated fatty acids. Further research is warranted to obtain more comprehensive quantitative data across a wider range of fruits and to fully elucidate the enzymatic and regulatory mechanisms governing its biosynthesis. Such knowledge will be instrumental in optimizing fruit flavor, ensuring product quality, and exploring the potential bioactivities of this and related compounds for applications in the food and pharmaceutical industries.

References

An In-depth Technical Guide to 3-Penten-2-ol and its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Penten-2-ol, a versatile unsaturated alcohol. The document details its chemical identity, including a list of synonyms such as methyl propenyl carbinol, its physicochemical properties, and detailed experimental protocols for its synthesis. This guide is intended to be a valuable resource for professionals in research and development who require in-depth technical information on this compound.

Chemical Identity and Synonyms

This compound is a chemical compound with the molecular formula C₅H₁₀O. It is also known by a variety of other names, which are summarized in the table below.

Table 1: Synonyms and Identifiers for this compound
IUPAC Name pent-3-en-2-ol[1]
Systematic Name This compound[2]
Common Synonyms Methyl propenyl carbinol[3][4][5][6]
α,γ-Dimethylallyl alcohol[3][4][5][6]
3-Pentene-2-ol[3][4]
Pent-3-en-2-ol[1][3][4][5]
CAS Registry Number 1569-50-2[2][3][4]
3899-34-1 (predominantly trans)[7][8]
Molecular Formula C₅H₁₀O[2][3][4]
Molecular Weight 86.13 g/mol [2]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application in synthesis, and for analytical purposes. The key properties are summarized in the following table.

Table 2: Physicochemical Properties of this compound
Appearance Clear colorless liquid[9]
Boiling Point 119-121 °C (lit.)[7][8]
Density 0.843 g/mL at 25 °C (lit.)[7][8]
Refractive Index n20/D 1.428 (lit.)[7][8]
Flash Point 82 °F[9]
Storage Temperature 2-8°C[7][8]
SMILES String C\C=C\C(C)O (trans)[7][8]
InChI 1S/C5H10O/c1-3-4-5(2)6/h3-6H,1-2H3/b4-3+ (trans)[7][8]
InChI Key GJYMQFMQRRNLCY-ONEGZZNKSA-N (trans)[7][8]

Experimental Protocols

The synthesis of this compound can be achieved through various methods. The most common and well-documented laboratory-scale synthesis is the Grignard reaction between a methylmagnesium halide and crotonaldehyde. An alternative route is the dehydration of 2,4-pentanediol.

Synthesis of this compound via Grignard Reaction

This protocol is adapted from a procedure published in Organic Syntheses, a reliable source for detailed and reproducible experimental methods.[7]

Materials:

  • Magnesium turnings (61 g, 2.5 gram atoms)

  • Dry ether (approximately 2 L)

  • Methyl chloride (130 g, 2.6 moles)

  • Crotonaldehyde, freshly distilled (142 g, 2.02 moles)

  • Saturated ammonium chloride solution

  • Iodine crystal (optional, as initiator)

Equipment:

  • 5-L three-necked round-bottomed flask

  • Mechanical stirrer

  • High-capacity reflux condenser (e.g., cold-finger type with dry ice/acetone)

  • Gas delivery tube

  • Dropping funnel

  • Ice bath

  • Distillation apparatus

Procedure:

  • Preparation of the Grignard Reagent:

    • Place the magnesium turnings and 1.7 L of dry ether in the 5-L flask.

    • Cool the flask in an ice bath to approximately 0°C.

    • Condense the methyl chloride in a separate tube cooled with a dry ice/acetone bath.

    • Slowly introduce the condensed methyl chloride into the stirred magnesium-ether suspension. The reaction should initiate, evidenced by bubbling. A crystal of iodine can be added if the reaction is slow to start.

    • Continue the addition of methyl chloride at a rate that maintains a gentle reflux.

    • After the addition is complete, warm the mixture gently for 1 hour to ensure the reaction of most of the magnesium.

  • Reaction with Crotonaldehyde:

    • Replace the gas delivery tube with a dropping funnel.

    • Add a solution of freshly distilled crotonaldehyde in 300 mL of dry ether to the dropping funnel.

    • Add the crotonaldehyde solution dropwise to the vigorously stirred and cooled Grignard reagent.

    • After the addition is complete, allow the reaction mixture to stand at room temperature for 1 hour.

  • Work-up and Purification:

    • Decompose the Grignard addition product by the dropwise addition of 435 mL of a saturated ammonium chloride solution with vigorous stirring and cooling.

    • A dense white precipitate will form. Allow the mixture to stand for 1 hour.

    • Decant the ether solution from the precipitate.

    • Wash the precipitate by decantation with two 300-mL portions of ether.

    • Combine the ether extracts and remove the ether by distillation.

    • Distill the residual liquid through a short column at atmospheric pressure.

    • Collect the fraction boiling at 119–121°C. The expected yield is 140–150 g (81–86%).

Synthesis via Dehydration of 2,4-Pentanediol

The dehydration of 2,4-pentanediol is another method to produce this compound. This reaction often employs a catalyst to facilitate the removal of a water molecule. Ceria-based catalysts have been shown to be effective for this transformation, with a notable selectivity for the trans-isomer of this compound.[10] A detailed, universally applicable protocol is less standardized than the Grignard reaction and is highly dependent on the specific catalyst and reaction conditions used. Generally, the process involves heating the 2,4-pentanediol in the presence of the catalyst and collecting the distilled product.

Visualizations

Experimental Workflow for Grignard Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of this compound using the Grignard reaction.

experimental_workflow cluster_0 Grignard Reagent Preparation cluster_1 Reaction cluster_2 Work-up & Purification start Mg turnings + Dry Ether reagent_prep Add Methyl Chloride start->reagent_prep Cooling (0°C) grignard Methylmagnesium Chloride reagent_prep->grignard reaction Grignard Addition grignard->reaction crotonaldehyde Crotonaldehyde in Dry Ether crotonaldehyde->reaction complex Alkoxide Complex reaction->complex workup Quench with sat. NH4Cl solution complex->workup extraction Ether Extraction workup->extraction distillation Distillation extraction->distillation product This compound distillation->product Collect 119-121°C fraction

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Biological Activity and Signaling Pathways

Currently, there is limited information available in the public domain regarding specific signaling pathways or significant pharmacological activities of this compound. While it has been identified as a volatile component in some fruits, such as kiwi, its biological role in mammals has not been extensively studied. Further research is required to elucidate any potential interactions with biological systems and its relevance in drug development. Therefore, a diagram for a signaling pathway cannot be provided at this time.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Penten-2-OL from Crotonaldehyde via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the synthesis of 3-penten-2-ol, a valuable unsaturated secondary alcohol, from crotonaldehyde. The primary method detailed is the 1,2-addition of a methyl Grignard reagent to the α,β-unsaturated aldehyde, crotonaldehyde.[1] This organometallic carbon-carbon bond-forming reaction is a reliable and high-yielding route for preparing secondary allylic alcohols.[1][2] The protocol described herein is adapted from established procedures and offers an expected yield of 81-86%.[3] Careful adherence to anhydrous conditions is critical for the successful formation and reaction of the Grignard reagent.[4]

Chemical Reaction Pathway

The synthesis proceeds via the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium chloride or bromide) to the carbonyl carbon of crotonaldehyde.[5][6] This reaction, known as a Grignard reaction, forms a magnesium alkoxide intermediate.[7][8] Subsequent workup with a mild acid, such as a saturated aqueous solution of ammonium chloride, protonates the alkoxide to yield the final product, this compound.[3] The use of ammonium chloride is advantageous as it prevents the dehydration of the alcohol product, which can occur in the presence of stronger mineral acids.[3]

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Crotonaldehyde Crotonaldehyde (CH₃CH=CHCHO) Intermediate Magnesium Alkoxide Intermediate Crotonaldehyde->Intermediate + CH₃MgBr (in dry ether) Grignard Methylmagnesium Bromide (CH₃MgBr) Grignard->Intermediate Workup Workup (NH₄Cl, H₂O) Intermediate->Workup Product This compound Workup->Product Protonation

Caption: Grignard reaction pathway for the synthesis of this compound.

Data Presentation

This table summarizes the key physical and chemical properties of the primary reactant and product.[9][10]

PropertyCrotonaldehydeThis compound
Molecular Formula C₄H₆OC₅H₁₀O[10][11]
Molar Mass 70.09 g·mol⁻¹[5]86.13 g·mol⁻¹[10][11]
Appearance Colorless liquid[5]Clear colorless liquid[12]
Boiling Point 104.0 °C[5]119–121 °C[3][9]
Density 0.846 g/cm³[5]0.843 g/mL at 25 °C[9]
Refractive Index -n20/D 1.428[9]
CAS Number 4170-30-3 (E/Z mixture)[5]1569-50-2[10][11]

This table outlines the quantitative data for the synthesis protocol as adapted from Organic Syntheses.[3]

ParameterValue
Crotonaldehyde 142 g (2.02 moles)
Magnesium 61 g (2.5 gram atoms)
Methyl Chloride 130 g (2.6 moles)
Solvent Dry Diethyl Ether (~2.0 L)
Reaction Time (Grignard Addn.) 1 hour post-addition
Workup Reagent 435 mL Saturated NH₄Cl Solution
Product Boiling Point 119–121 °C at 740 mmHg[3]
Yield 140–150 g
Percent Yield 81–86%[1][3]

Experimental Protocols

This protocol is adapted from a well-established procedure for the synthesis of this compound.[3] Safety Precautions: Diethyl ether is extremely flammable and an anesthetic; work in a well-ventilated fume hood away from ignition sources.[4] Grignard reagents react violently with water; all glassware and reagents must be perfectly dry.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Magnesium turnings: 61 g (2.5 gram atoms)

  • Methyl chloride (condensed): 130 mL (130 g, 2.6 moles)

  • Crotonaldehyde (freshly distilled): 142 g (2.02 moles)

  • Anhydrous diethyl ether: ~2.0 L

  • Ammonium chloride (NH₄Cl)

  • Iodine crystal (optional, as initiator)

  • Dry ice (solid carbon dioxide)

  • Acetone

  • 5-L three-necked round-bottomed flask

  • Mechanical stirrer with a suitable seal

  • High-capacity cold-finger reflux condenser

  • Gas delivery tube

  • Dropping funnel

  • Heating mantle or water bath

  • Ice bath

  • Distillation apparatus (short column, e.g., Vigreux)

Part A: Preparation of the Grignard Reagent (Methylmagnesium Chloride)

  • Assemble the 5-L three-necked flask with the mechanical stirrer and gas delivery tube. Place a cold-finger reflux condenser in the third neck and protect the setup from atmospheric moisture with a drying tube.

  • Charge the flask with magnesium turnings (61 g) and approximately 1.7 L of dry diethyl ether.

  • Cool the flask in an ice bath to about 0 °C. Fill the cold-finger condenser with a slurry of dry ice and acetone.

  • In a separate large test tube, condense methyl chloride (130 mL) using a dry ice/acetone bath.

  • Carefully distill about 50 mL of the condensed methyl chloride through the gas delivery tube into the rapidly stirred ether-magnesium mixture.

  • If the reaction does not start spontaneously (indicated by bubbling and turbidity), warm the flask gently and add a small crystal of iodine.

  • Once the reaction is initiated, continue to distill the remaining methyl chloride into the reaction mixture over approximately 3 hours, controlling the rate to maintain a gentle reflux.

  • After all the methyl chloride has been added, warm the mixture gently for 1 hour to ensure most of the magnesium has reacted.[3]

Part B: Reaction with Crotonaldehyde

  • Replace the cold-finger condenser with a standard water-cooled reflux condenser and the gas delivery tube with a dropping funnel.

  • Prepare a solution of freshly distilled crotonaldehyde (142 g) in 300 mL of dry diethyl ether and place it in the dropping funnel.

  • While vigorously stirring and cooling the Grignard reagent solution in an ice bath, add the crotonaldehyde solution dropwise at a rate that maintains a controlled reaction.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stand at room temperature for 1 hour with continued stirring.[3]

Part C: Workup and Purification

  • Thoroughly cool the reaction mixture in a large ice-salt bath.

  • Prepare a saturated ammonium chloride solution by dissolving approximately 125 g of NH₄Cl in 345 mL of water.

  • With vigorous stirring, add the saturated ammonium chloride solution (435 mL) dropwise to the cooled reaction mixture to decompose the magnesium complex. A dense white precipitate will form.[3]

  • Decant the supernatant ether layer into a large separatory funnel. Wash the solid residue in the flask with two portions of diethyl ether and combine the decanted ether with the main ether layer.

  • Separate the ether layer from any aqueous phase in the separatory funnel. The ether solution should be neutral and sufficiently dry for distillation.[3]

  • Remove the bulk of the diethyl ether by distillation using a steam bath.

  • Distill the residual liquid through a short distillation column at atmospheric pressure.

  • Collect the fraction boiling between 119–121 °C. This fraction is the purified this compound, with an expected yield of 140–150 g (81–86%).[1][3]

Experimental Workflow Visualization

The overall workflow for the synthesis is depicted below, outlining the major stages from initial setup to the final purified product.

Experimental_Workflow start Start: Assemble Dry Apparatus prep_grignard 1. Prepare Grignard Reagent (Mg + CH₃Cl in Ether) start->prep_grignard reaction 2. Add Crotonaldehyde Solution (Dropwise, with cooling) prep_grignard->reaction stand 3. Stir at Room Temperature (1 hour) reaction->stand workup 4. Quench with Sat. NH₄Cl (Decompose complex) stand->workup separation 5. Separate Ether Layer workup->separation distill_ether 6. Distill Ether Solvent separation->distill_ether distill_product 7. Fractional Distillation of Product distill_ether->distill_product end_product End: Pure this compound (119-121 °C fraction) distill_product->end_product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for 3-Penten-2-ol as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-penten-2-ol as a versatile chiral building block in modern organic synthesis. The focus is on stereoselective transformations, particularly asymmetric epoxidation, to generate valuable chiral intermediates for the synthesis of complex molecules. Detailed experimental protocols and quantitative data are provided to facilitate the practical application of these methods.

Introduction: The Significance of Chiral this compound

This compound, a secondary allylic alcohol, possesses a stereogenic center and a double bond, making it an excellent precursor for introducing multiple stereocenters in a controlled manner. Its enantiomerically pure forms, (R)-3-penten-2-ol and (S)-3-penten-2-ol, are valuable starting materials for the synthesis of a wide range of chiral compounds, including natural products, pharmaceuticals, and other fine chemicals. The strategic placement of the hydroxyl group allows for directed stereoselective reactions, most notably the Sharpless asymmetric epoxidation, which provides access to all four stereoisomers of 2,3-epoxypentan-4-ol.

Key Synthetic Application: Stereoselective Epoxidation

The epoxidation of the double bond in this compound is a powerful strategy for creating two adjacent stereocenters. The stereochemical outcome of this reaction can be controlled to achieve either enantioselectivity (in the case of racemic this compound) or diastereoselectivity (when using an enantiomerically enriched starting material).

Enantioselective Epoxidation via Kinetic Resolution: The Sharpless-Katsuki Asymmetric Epoxidation

The Sharpless-Katsuki asymmetric epoxidation is a highly reliable method for the enantioselective epoxidation of primary and secondary allylic alcohols.[1][2] When applied to a racemic mixture of this compound, it facilitates a kinetic resolution, where one enantiomer is preferentially epoxidized over the other. This results in the formation of an enantioenriched epoxy alcohol and the recovery of the unreacted, enantiomerically enriched this compound. The stereochemical course of the epoxidation is dictated by the chirality of the diethyl tartrate (DET) ligand used in the catalytic system.

Workflow for Kinetic Resolution of Racemic this compound:

G racemic Racemic (±)-3-Penten-2-ol sharpless Sharpless Asymmetric Epoxidation racemic->sharpless separation Chromatographic Separation sharpless->separation Reaction Mixture epoxide Enantioenriched 2,3-Epoxypentan-4-ol alcohol Enantioenriched Unreacted this compound separation->epoxide Major Product separation->alcohol Recovered Starting Material G start (S)-3-Penten-2-ol sharpless_plus Sharpless Epoxidation (+)-DET start->sharpless_plus Matched Pair sharpless_minus Sharpless Epoxidation (-)-DET start->sharpless_minus Mismatched Pair syn_epoxide syn-(2R,3R,4S)- 2,3-Epoxypentan-4-ol sharpless_plus->syn_epoxide anti_epoxide anti-(2S,3S,4S)- 2,3-Epoxypentan-4-ol sharpless_minus->anti_epoxide

References

Application Notes and Protocols for the Gas Chromatography Analysis of 3-Penten-2-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Penten-2-ol is an unsaturated alcohol that exists as (E) and (Z) stereoisomers and is a volatile organic compound of interest in various fields, including flavor and fragrance chemistry, food science, and as a potential biomarker.[1][2] Its analysis is crucial for quality control, authenticity studies, and understanding its role in various biological and chemical processes. Gas chromatography (GC) is a powerful and widely used technique for the separation and quantification of volatile compounds like this compound. This document provides detailed application notes and protocols for the analysis of this compound using GC coupled with Flame Ionization Detection (FID) and Mass Spectrometry (MS), including methods for derivatization and chiral separation.

I. Standard Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the preferred method for the identification and quantification of this compound due to its high sensitivity and specificity. The mass spectrometer provides structural information, confirming the identity of the analyte.

Experimental Protocol

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound (predominantly trans, as commercially available) in a high-purity volatile solvent such as methanol or dichloromethane at a concentration of 1 mg/mL. Perform serial dilutions to prepare calibration standards in the range of 1-100 µg/mL.

  • Matrix Samples (e.g., Kiwi Fruit Puree): For the analysis of this compound in complex matrices like kiwi fruit, headspace solid-phase microextraction (HS-SPME) is a suitable sample preparation technique.[1][3]

    • Homogenize the sample.

    • Place a known amount of the homogenized sample (e.g., 5 g) into a headspace vial.

    • Add a saturated solution of NaCl to enhance the release of volatile compounds.

    • Equilibrate the sample at a specific temperature (e.g., 40°C) for a set time (e.g., 30 minutes).

    • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30 minutes).

    • Desorb the extracted analytes in the GC injector.

2. GC-MS Method Parameters:

The following table outlines typical GC-MS parameters for the analysis of this compound. These parameters may require optimization based on the specific instrument and column used.

ParameterRecommended Condition
Gas Chromatograph
Injector TypeSplit/Splitless
Injector Temperature250 °C
Injection ModeSplit (e.g., 50:1 ratio to prevent column overload)
Injection Volume1 µL
Carrier GasHelium at a constant flow rate of 1.0 mL/min
ColumnNon-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
Oven Temperature ProgramInitial temperature: 40 °C, hold for 2 minutes. Ramp: 10 °C/min to 250 °C. Final hold: 5 minutes at 250 °C.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Rangem/z 35-300
Solvent Delay3 minutes (to prevent filament damage from the solvent peak)

3. Data Analysis:

  • Identification: The identification of this compound is achieved by comparing the acquired mass spectrum with a reference library (e.g., NIST). The mass spectrum of this compound is characterized by a molecular ion peak at m/z 86 and prominent fragment ions.

  • Quantification: Create a calibration curve by plotting the peak area of this compound against the concentration of the prepared standards. The concentration in unknown samples can then be determined from this curve.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of a validated GC-MS method for this compound. These values are representative and should be experimentally verified.

ParameterExpected Value
Retention Time Dependent on the column and conditions. Typically between 5-15 minutes.
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 - 1 µg/L
Limit of Quantification (LOQ) 0.5 - 5 µg/L
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

II. Derivatization for Enhanced GC Analysis

For certain applications, derivatization of the hydroxyl group of this compound can improve its chromatographic properties, such as volatility and peak shape, and may be necessary for certain chiral separations. Silylation is a common derivatization technique for alcohols.

Experimental Protocol: Silylation

1. Reagents:

  • Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Solvent: Anhydrous pyridine or acetonitrile.

2. Procedure:

  • Evaporate the solvent from the sample extract containing this compound under a gentle stream of nitrogen.

  • Add 100 µL of the silylating reagent (BSTFA + 1% TMCS) and 50 µL of anhydrous pyridine to the dry residue.

  • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Cool the vial to room temperature.

  • Inject 1 µL of the derivatized sample into the GC-MS.

3. GC-MS Analysis of Silylated this compound:

The same GC-MS conditions as for the underivatized alcohol can generally be used, although the temperature program may be adjusted to account for the increased volatility of the trimethylsilyl (TMS) ether derivative. The mass spectrum of the TMS derivative will show a characteristic fragmentation pattern that can be used for identification.

III. Chiral Separation of this compound Enantiomers

This compound possesses a chiral center, and its enantiomers may exhibit different biological activities or sensory properties. Chiral gas chromatography is used to separate and quantify these enantiomers. This is typically achieved using a chiral stationary phase, often based on cyclodextrins.

Experimental Protocol

1. Chiral GC Column Selection:

  • The choice of the chiral stationary phase is critical for achieving enantiomeric separation. Cyclodextrin-based columns are widely used for the separation of chiral alcohols.[4][5]

  • A common choice is a column coated with a derivatized β-cyclodextrin, such as permethylated β-cyclodextrin.

2. GC Method Parameters:

ParameterRecommended Condition
Gas Chromatograph
Injector TypeSplit/Splitless
Injector Temperature230 °C
Injection ModeSplit (e.g., 100:1 ratio)
Injection Volume1 µL
Carrier GasHydrogen or Helium at an optimized linear velocity (often higher than for achiral separations)
Chiral Column e.g., CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or similar cyclodextrin-based chiral column
Oven Temperature ProgramA slow temperature ramp is often crucial for chiral separations. e.g., Initial temperature: 40°C, hold for 1 minute. Ramp: 2°C/min to 180°C.
Detector FID or MS
Detector Temperature (FID)250 °C

3. Data Analysis:

  • The two enantiomers of this compound will appear as two separate peaks in the chromatogram.

  • The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Quantitative Data Summary (Chiral Analysis)

The following table provides expected performance characteristics for the chiral separation of this compound. Actual resolution and retention times will depend on the specific chiral column and conditions used.

ParameterExpected Value
Resolution (Rs) > 1.5 for baseline separation
Separation Factor (α) > 1.05
Retention Times Highly dependent on the column and temperature program.
Linearity (R²) > 0.99 for each enantiomer
LOD/LOQ Similar to standard GC analysis, but determined for each enantiomer.

IV. Visualizations

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Kiwi Fruit) Preparation HS-SPME or Solvent Dilution Sample->Preparation Standard This compound Standard Standard->Preparation GC_Inlet GC Inlet Preparation->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Detector MS Detector (Identification & Quantification) GC_Column->MS_Detector Data_Acquisition Data Acquisition System MS_Detector->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Library Search) Data_Acquisition->Data_Analysis Report Final Report Data_Analysis->Report

Caption: Workflow for the GC-MS analysis of this compound.

Derivatization_Reaction reactant1 This compound (R-OH) O-H catalyst TMCS Catalyst Heat reactant1:p1->catalyst reactant2 BSTFA (CF3CON(Si(CH3)3)2) reactant2:p2->catalyst product TMS-ether Derivative (R-O-Si(CH3)3) Volatile & Thermally Stable catalyst->product

Caption: Silylation derivatization of this compound.

Chiral_Separation_Concept cluster_column Chiral GC Column cluster_analytes cluster_separation CSP Chiral Stationary Phase (e.g., Cyclodextrin) R_separated R CSP->R_separated Different Retention S_separated S CSP->S_separated Different Retention R_enantiomer R R_enantiomer->CSP Interaction S_enantiomer S S_enantiomer->CSP Interaction

Caption: Conceptual diagram of chiral separation on a GC column.

References

Application Note: HPLC Analysis of 3-Penten-2-ol with Pre-column Derivatization using 3,5-Dinitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 3-penten-2-ol in various sample matrices. Due to its lack of a strong chromophore, direct analysis of this compound by HPLC with UV detection is challenging. This protocol outlines a pre-column derivatization procedure using 3,5-dinitrobenzoyl chloride (DNBC) to introduce a strongly UV-absorbing moiety to the analyte. The resulting 3,5-dinitrobenzoate ester of this compound can be readily separated and quantified using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This method is suitable for a range of applications, including quality control in manufacturing, impurity profiling, and stability testing.

Introduction

This compound is a five-carbon unsaturated alcohol that exists as cis/trans and R/S stereoisomers. Its analysis is crucial in various fields, including the flavor and fragrance industry, and as a potential impurity or starting material in pharmaceutical synthesis. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of such compounds. However, the aliphatic nature and lack of a significant UV-absorbing functional group in this compound make its direct detection at low concentrations difficult.

To overcome this limitation, a pre-column derivatization strategy is employed. Derivatization in HPLC involves the chemical modification of the analyte to enhance its detectability or improve its chromatographic properties.[1] In this method, the hydroxyl group of this compound is reacted with 3,5-dinitrobenzoyl chloride (DNBC).[2] This reaction forms a 3,5-dinitrobenzoate ester derivative that exhibits strong absorbance in the UV region, significantly improving the sensitivity of the analysis.[3]

Experimental Protocol

Materials and Reagents
  • This compound standard (cis/trans mixture, racemic)

  • 3,5-Dinitrobenzoyl chloride (DNBC), 99% purity

  • Pyridine, anhydrous

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Methanol, HPLC grade

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Reaction vials

  • Heating block or water bath

  • Vortex mixer

  • Syringe filters (0.45 µm)

Derivatization Procedure
  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Create a series of working standards by diluting the stock solution with acetonitrile to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Derivatization Reaction:

    • To 1.0 mL of each working standard solution in a reaction vial, add 0.5 mL of a 10 mg/mL solution of 3,5-dinitrobenzoyl chloride in acetonitrile.

    • Add 0.2 mL of anhydrous pyridine to act as a catalyst and to neutralize the HCl byproduct.[2]

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

    • After cooling to room temperature, add 2 mL of 5% sodium bicarbonate solution to quench the reaction and neutralize any remaining acid.

    • Vortex for 1 minute.

    • Extract the derivative by adding 2 mL of hexane (or another suitable organic solvent) and vortexing for 2 minutes.

    • Allow the layers to separate and carefully transfer the upper organic layer to a clean vial.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1.0 mL of the mobile phase.

  • Sample Preparation: The derivatization procedure for samples containing this compound should be adapted based on the sample matrix. A suitable extraction or clean-up step may be necessary prior to derivatization to remove interfering substances. The final sample preparation should result in the analyte being dissolved in a solvent compatible with the derivatization reaction.

HPLC Method
  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (A) and water (B) is recommended. A typical gradient could be:

    • 0-5 min: 50% A

    • 5-15 min: Linear gradient to 80% A

    • 15-20 min: Hold at 80% A

    • 20-22 min: Linear gradient back to 50% A

    • 22-30 min: Re-equilibration at 50% A

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

Data Presentation

The following table summarizes representative quantitative data for the HPLC analysis of a derivatized alcohol using a similar method. This data is for illustrative purposes and actual values for this compound should be determined during method validation.

ParameterResult
Retention Time (min) ~12.5 (for the main isomer)
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_cleanup Work-up cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample containing This compound Deriv Add DNBC & Pyridine Heat at 60°C for 30 min Sample->Deriv Standard This compound Standard Solutions Standard->Deriv Quench Quench with NaHCO₃ Deriv->Quench Extract Extract with Hexane Quench->Extract Dry Evaporate & Reconstitute Extract->Dry Inject Inject into HPLC Dry->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection at 254 nm Separate->Detect Quantify Quantification Detect->Quantify

Caption: Experimental workflow for the HPLC analysis of this compound with derivatization.

Derivatization Reaction Pathway

derivatization_pathway cluster_reactants Reactants cluster_product Product Pentenol This compound (Analyte) Reaction + DNBC 3,5-Dinitrobenzoyl Chloride (Derivatizing Agent) Derivative 3-Penten-2-yl 3,5-Dinitrobenzoate (UV-Active Derivative) Reaction->Derivative Pyridine 60°C

Caption: Derivatization of this compound with 3,5-Dinitrobenzoyl Chloride (DNBC).

Discussion

The described method provides a reliable and sensitive approach for the quantification of this compound. The derivatization with DNBC is a well-established technique for alcohols, resulting in a stable derivative with a high molar absorptivity, which is crucial for achieving low detection limits.[3] The use of a C18 column in reversed-phase mode allows for good separation of the relatively nonpolar derivative from polar matrix components.

Considerations for Isomer Separation:

This compound has both geometric (cis/trans) and stereoisomers (R/S). The described achiral HPLC method may separate the cis and trans isomers to some extent, which would be observed as two distinct peaks. For the separation of enantiomers (R and S forms), a chiral stationary phase (CSP) would be required. Alternatively, a chiral derivatizing agent could be used to form diastereomers, which can then be separated on a standard achiral column.[4] If the separation of all isomers is a critical requirement, further method development, including screening of different chiral columns and mobile phases, will be necessary.

Conclusion

The pre-column derivatization of this compound with 3,5-dinitrobenzoyl chloride followed by RP-HPLC with UV detection is a highly effective method for its quantitative analysis. This application note provides a comprehensive protocol that can be adapted for various research, quality control, and drug development applications. The method is sensitive, robust, and can be readily implemented in laboratories equipped with standard HPLC instrumentation.

References

Application Notes and Protocols for the Stereoselective Synthesis of 3-Penten-2-ol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective synthesis of allylic alcohols is a cornerstone of modern organic chemistry, providing access to chiral building blocks essential for the construction of complex molecules, including natural products and pharmaceuticals. 3-Penten-2-ol, a simple yet versatile secondary allylic alcohol, possesses both a stereogenic center at C2 and a double bond that can exist as E (trans) or Z (cis) isomers. This results in four possible stereoisomers: (2R,3E), (2S,3E), (2R,3Z), and (2S,3Z)-3-penten-2-ol. The precise control of the stereochemistry of these isomers is crucial for their application in asymmetric synthesis, where the configuration of a chiral building block can dictate the biological activity of the final product.

These application notes provide detailed protocols for the stereoselective synthesis of the isomers of this compound, focusing on methods that offer high levels of diastereoselectivity and enantioselectivity. The presented methodologies include the Horner-Wadsworth-Emmons olefination for the synthesis of (E)-alkene precursors, the Still-Gennari olefination for (Z)-alkene precursors, and the enantioselective reduction of the corresponding α,β-unsaturated ketones. Additionally, Brown's asymmetric crotylation is presented as a direct method for the enantioselective synthesis of this compound.

Physicochemical Properties and Characterization Data

A summary of the key physical and spectroscopic data for the isomers of this compound and their precursors is provided in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound Isomers

Property(E)-3-Penten-2-ol(Z)-3-Penten-2-ol
Molecular FormulaC₅H₁₀OC₅H₁₀O
Molecular Weight86.13 g/mol 86.13 g/mol
Boiling Point119-121 °CNot available
Density0.843 g/mL at 25 °CNot available
Refractive Index (n20/D)1.428Not available

Table 2: Spectroscopic Data for (E)-3-Penten-2-ol

TypeData
¹H NMR (CDCl₃, 400 MHz)δ 5.63 (dq, J = 15.2, 6.2 Hz, 1H), 5.52 (dq, J = 15.2, 1.6 Hz, 1H), 4.24 (p, J = 6.4 Hz, 1H), 1.68 (dd, J = 6.2, 1.6 Hz, 3H), 1.24 (d, J = 6.4 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz)δ 135.8, 128.9, 74.2, 23.9, 17.6
IR (neat)3350 (br, O-H), 2970, 2920, 1670 (C=C), 1450, 1370, 1060, 965 cm⁻¹

Table 3: Spectroscopic Data for (Z)-3-Penten-2-ol

TypeData
¹H NMR (CDCl₃)δ 5.55-5.45 (m, 2H), 4.65 (quint, J = 6.5 Hz, 1H), 1.63 (d, J = 6.0 Hz, 3H), 1.22 (d, J = 6.5 Hz, 3H)
¹³C NMR (CDCl₃)δ 133.8, 127.2, 68.1, 22.8, 13.4
IR (neat)3350 (br, O-H), 2970, 2930, 1660 (C=C), 1450, 1370, 1050, 690 cm⁻¹

Synthetic Strategies and Logical Workflows

The stereoselective synthesis of this compound isomers can be approached through several strategic disconnections. Two primary pathways are highlighted here:

  • Olefin Synthesis Followed by Reduction: This two-step approach involves the stereoselective synthesis of an α,β-unsaturated ester with the desired (E) or (Z) geometry, followed by reduction to the corresponding allylic alcohol. The Horner-Wadsworth-Emmons reaction is a reliable method for generating (E)-alkenes, while the Still-Gennari modification provides access to (Z)-alkenes.

  • Enantioselective Carbonyl Reduction: This strategy involves the enantioselective reduction of a prochiral α,β-unsaturated ketone, (E)- or (Z)-3-penten-2-one, to the desired chiral allylic alcohol. The Corey-Bakshi-Shibata (CBS) reduction is a powerful tool for this transformation.

  • Asymmetric Crotylation: A direct approach to chiral homoallylic alcohols, including this compound, is through the asymmetric crotylation of an aldehyde. Brown's crotylation reagents are highly effective for this purpose.

G cluster_0 Pathway 1: Olefination-Reduction cluster_1 Pathway 2: Enantioselective Reduction cluster_2 Pathway 3: Asymmetric Crotylation acetaldehyde Acetaldehyde e_ester Ethyl (E)-2-pentenoate acetaldehyde->e_ester Horner-Wadsworth-Emmons z_ester Ethyl (Z)-2-pentenoate acetaldehyde->z_ester Still-Gennari Olefination hwe_reagent HWE Reagent (e.g., Triethyl phosphonoacetate) hwe_reagent->e_ester still_gennari_reagent Still-Gennari Reagent (e.g., Bis(trifluoroethyl) phosphonoacetate) still_gennari_reagent->z_ester e_alcohol (E)-3-Penten-2-ol e_ester->e_alcohol Reduction (e.g., DIBAL-H) z_alcohol (Z)-3-Penten-2-ol z_ester->z_alcohol Reduction (e.g., DIBAL-H) e_ketone (E)-3-Penten-2-one chiral_e_alcohol Chiral (E)-3-Penten-2-ol e_ketone->chiral_e_alcohol CBS Reduction z_ketone (Z)-3-Penten-2-one chiral_z_alcohol Chiral (Z)-3-Penten-2-ol z_ketone->chiral_z_alcohol Enantioselective Reduction acetaldehyde2 Acetaldehyde syn_alcohol syn-3-Penten-2-ol acetaldehyde2->syn_alcohol Brown's Asymmetric Crotylation anti_alcohol anti-3-Penten-2-ol acetaldehyde2->anti_alcohol Brown's Asymmetric Crotylation e_crotylboronate (E)-Crotylboronate e_crotylboronate->anti_alcohol z_crotylboronate (Z)-Crotylboronate z_crotylboronate->syn_alcohol

Caption: Synthetic pathways to this compound isomers.

Experimental Protocols

Protocol 1: Synthesis of (E)-3-Penten-2-ol via Horner-Wadsworth-Emmons Olefination and Reduction

This protocol describes a two-step synthesis of racemic (E)-3-penten-2-ol.

Step 1: Synthesis of Ethyl (E)-2-pentenoate

G acetaldehyde Acetaldehyde product Ethyl (E)-2-pentenoate acetaldehyde->product phosphonoacetate Triethyl phosphonoacetate phosphonoacetate->product base Base (e.g., NaH) base->product

Caption: Horner-Wadsworth-Emmons reaction for (E)-ester.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Acetaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.0 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add acetaldehyde (1.2 eq) dropwise.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to afford ethyl (E)-2-pentenoate.

Step 2: Reduction to (E)-3-Penten-2-ol

Materials:

  • Ethyl (E)-2-pentenoate

  • Diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes)

  • Anhydrous diethyl ether

  • Methanol

  • Saturated aqueous Rochelle's salt (potassium sodium tartrate)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of ethyl (E)-2-pentenoate (1.0 eq) in anhydrous diethyl ether at -78 °C under an inert atmosphere, add DIBAL-H (2.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of methanol, followed by saturated aqueous Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to yield (E)-3-penten-2-ol.

Protocol 2: Synthesis of (Z)-3-Penten-2-ol via Still-Gennari Olefination and Reduction

This protocol details the synthesis of racemic (Z)-3-penten-2-ol.

Step 1: Synthesis of Ethyl (Z)-2-pentenoate

G acetaldehyde Acetaldehyde product Ethyl (Z)-2-pentenoate acetaldehyde->product phosphonoacetate Bis(2,2,2-trifluoroethyl) (ethoxycarbonylmethyl)phosphonate phosphonoacetate->product base KHMDS, 18-crown-6 base->product

Caption: Still-Gennari olefination for (Z)-ester.

Materials:

  • Bis(2,2,2-trifluoroethyl) (ethoxycarbonylmethyl)phosphonate

  • 18-crown-6

  • Potassium bis(trimethylsilyl)amide (KHMDS, 0.5 M in toluene)

  • Anhydrous tetrahydrofuran (THF)

  • Acetaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of bis(2,2,2-trifluoroethyl) (ethoxycarbonylmethyl)phosphonate (1.1 eq) and 18-crown-6 (1.1 eq) in anhydrous THF at -78 °C, add KHMDS (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add acetaldehyde (1.0 eq) and stir at -78 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash chromatography on silica gel to obtain ethyl (Z)-2-pentenoate.

Step 2: Reduction to (Z)-3-Penten-2-ol

Follow the same reduction procedure as described in Protocol 1, Step 2, using ethyl (Z)-2-pentenoate as the starting material.

Protocol 3: Enantioselective Synthesis of (2S,3E)-3-Penten-2-ol via CBS Reduction

This protocol describes the enantioselective reduction of (E)-3-penten-2-one.

G ketone (E)-3-Penten-2-one product (2S,3E)-3-Penten-2-ol ketone->product catalyst (R)-CBS Catalyst catalyst->product borane BH₃·SMe₂ borane->product

Caption: CBS reduction of an enone.

Materials:

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous tetrahydrofuran (THF)

  • (E)-3-Penten-2-one

  • Methanol

  • 2 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add borane-dimethyl sulfide complex (0.6 eq) dropwise.

  • Stir the mixture for 10 minutes at 0 °C.

  • Cool the mixture to -40 °C and add a solution of (E)-3-penten-2-one (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Stir the reaction at -40 °C and monitor by TLC (typically 1-2 hours).

  • Quench the reaction by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and add 2 M HCl.

  • Stir for 30 minutes, then extract with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify by flash chromatography to yield (2S,3E)-3-penten-2-ol. The enantiomeric excess can be determined by chiral HPLC or GC analysis.

Quantitative Data Summary

Table 4: Comparison of Stereoselective Synthesis Methods

MethodTarget IsomerSubstrateKey ReagentsYield (%)Stereoselectivity (E:Z or dr)Enantiomeric Excess (ee, %)
Horner-Wadsworth-Emmons(E)-alkene precursorAcetaldehydeTriethyl phosphonoacetate, NaH80-95>95:5N/A
Still-Gennari Olefination(Z)-alkene precursorAcetaldehydeBis(trifluoroethyl) phosphonoacetate, KHMDS, 18-crown-670-85>95:5N/A
CBS Reduction(2S,3E)-3-Penten-2-ol(E)-3-Penten-2-one(R)-CBS catalyst, BH₃·SMe₂85-95>98:2 (1,2-reduction)>95
Brown's (Z)-Crotylationsyn-3-Penten-2-olAcetaldehyde(-)-Ipc₂B(Z-crotyl)80-90>95:5>95
Brown's (E)-Crotylationanti-3-Penten-2-olAcetaldehyde(+)-Ipc₂B(E-crotyl)80-90>95:5>95

Note: Yields and selectivities are typical and may vary depending on specific reaction conditions and substrate purity.

Conclusion

The stereoselective synthesis of this compound isomers is readily achievable through a variety of modern synthetic methods. The choice of strategy depends on the desired stereoisomer and the available starting materials. The Horner-Wadsworth-Emmons and Still-Gennari olefinations provide excellent control over the double bond geometry, yielding precursors to the (E) and (Z) isomers, respectively. For enantioselective synthesis, the CBS reduction of the corresponding enones offers a highly efficient route to chiral (E)-3-penten-2-ol. Furthermore, Brown's asymmetric crotylation provides a direct and highly stereoselective method for accessing either the syn or anti diastereomers with high enantiopurity. The protocols and data presented herein serve as a valuable resource for researchers in the synthesis of these important chiral building blocks.

Application Notes and Protocols for the Enzymatic Resolution of (±)-3-Penten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral secondary alcohols, such as the enantiomers of 3-penten-2-ol, are valuable building blocks in the synthesis of a wide range of pharmaceuticals and fine chemicals. The stereochemistry of these molecules is often critical to their biological activity and efficacy. Enzymatic kinetic resolution (EKR) has emerged as a powerful and environmentally friendly method for the separation of racemic mixtures of chiral alcohols, offering high enantioselectivity under mild reaction conditions. Lipases, particularly Candida antarctica lipase B (CALB), are widely employed for this purpose due to their broad substrate specificity, high stability, and commercial availability.

This document provides detailed application notes and experimental protocols for the enzymatic resolution of (±)-3-penten-2-ol via lipase-catalyzed enantioselective acylation.

Principle of the Method

The enzymatic kinetic resolution of (±)-3-penten-2-ol is based on the differential rate of reaction of the two enantiomers with an acyl donor in the presence of a lipase. The lipase selectively catalyzes the acylation of one enantiomer at a much faster rate than the other. This results in a reaction mixture containing one enantiomer as the acylated product (ester) and the other as the unreacted alcohol. The separation of these two compounds can then be achieved by standard chromatographic techniques, yielding both enantiomers in high enantiomeric purity. The reaction is typically rendered irreversible by using an acyl donor, such as vinyl acetate, which generates a volatile byproduct (acetaldehyde) that is removed from the reaction equilibrium.

Key Experimental Parameters

The success of the enzymatic resolution is dependent on several key parameters that can be optimized to achieve high enantioselectivity and conversion.

  • Enzyme Selection: Candida antarctica lipase B (CALB), often in its immobilized form (e.g., Novozym® 435), is a highly effective catalyst for the resolution of a wide range of secondary alcohols, including allylic alcohols like this compound. Lipases from Pseudomonas species (e.g., Pseudomonas cepacia, Pseudomonas fluorescens) have also shown good performance in similar resolutions.

  • Acyl Donor: Vinyl acetate is a commonly used and highly effective acyl donor. Its use leads to an irreversible transesterification reaction, driving the equilibrium towards product formation and resulting in higher conversions and enantiomeric excesses. Other acyl donors such as isopropenyl acetate or acid anhydrides can also be employed.

  • Solvent: The choice of solvent significantly impacts enzyme activity and enantioselectivity. Aprotic, non-polar organic solvents such as hexane, heptane, toluene, or methyl tert-butyl ether (MTBE) are generally preferred.

  • Temperature: Lipase activity is temperature-dependent. The optimal temperature for the resolution of secondary alcohols using CALB is typically in the range of 30-50 °C.

  • Enzyme Loading: The amount of enzyme used will affect the reaction rate. An appropriate enzyme loading needs to be determined to achieve a reasonable reaction time without being cost-prohibitive.

  • Substrate Concentration: The concentration of the racemic alcohol can influence the reaction kinetics and enantioselectivity.

Data Presentation

The following tables summarize typical quantitative data obtained from enzymatic resolutions of secondary alcohols using lipases. While specific data for this compound is compiled from general findings for similar substrates, these tables provide a reference for expected outcomes.

Table 1: Effect of Different Lipases on the Kinetic Resolution of Secondary Alcohols

EnzymeAcyl DonorSolventConversion (%)Enantiomeric Excess of Alcohol (ee_S, %)Enantiomeric Excess of Ester (ee_P, %)Enantioselectivity (E)
Candida antarctica Lipase B (CALB)Vinyl AcetateHexane~50>99>99>200
Pseudomonas cepacia Lipase (PCL)Vinyl AcetateToluene~48>95>98>100
Pseudomonas fluorescens Lipase (PFL)Vinyl AcetateMTBE~45>90>95~50

Table 2: Influence of Solvent on the Resolution of a Secondary Alcohol using CALB

SolventAcyl DonorTemperature (°C)Conversion (%)ee_S (%)ee_P (%)E
HexaneVinyl Acetate4049>99>99>200
TolueneVinyl Acetate404898>99>150
MTBEVinyl Acetate40479798>100
AcetonitrileVinyl Acetate40408590~30

Experimental Protocols

Protocol 1: General Procedure for the Enzymatic Kinetic Resolution of (±)-3-Penten-2-ol

This protocol outlines a general procedure for the lipase-catalyzed acylation of racemic this compound.

Materials:

  • (±)-3-Penten-2-ol

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Vinyl acetate

  • Anhydrous hexane (or other suitable aprotic solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and hot plate

  • Reaction monitoring equipment (e.g., GC with a chiral column)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add (±)-3-penten-2-ol (1.0 g, 11.6 mmol).

  • Add anhydrous hexane (20 mL).

  • Add vinyl acetate (1.5 g, 17.4 mmol, 1.5 equivalents).

  • Equilibrate the reaction mixture to the desired temperature (e.g., 40 °C) using a water bath or oil bath on a hot plate stirrer.

  • Add the immobilized CALB (e.g., 100 mg) to the reaction mixture.

  • Stir the reaction mixture at the set temperature.

  • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral gas chromatography (GC). The reaction is typically stopped at or near 50% conversion to obtain both the unreacted alcohol and the ester product in high enantiomeric excess.

  • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Dry the filtrate over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting mixture of the unreacted alcohol and the acetylated product by column chromatography on silica gel to separate the two enantiomers.

Protocol 2: Analytical Method for Determining Enantiomeric Excess by Chiral Gas Chromatography

Instrumentation:

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID).

  • Chiral capillary column (e.g., a cyclodextrin-based column such as Rt-βDEXsa or equivalent).

GC Conditions (Example):

  • Column: Rt-βDEXsa (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium or Hydrogen, at a constant flow or pressure.

  • Injector Temperature: 220 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 150 °C.

    • Hold at 150 °C for 5 minutes.

  • Injection Volume: 1 µL (split injection)

Sample Preparation:

  • Dissolve a small amount of the crude reaction mixture or the purified fractions in a suitable solvent (e.g., hexane or ethyl acetate).

  • Inject the sample into the GC.

Data Analysis:

  • Identify the peaks corresponding to the (R)- and (S)-enantiomers of this compound and its acetate.

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

The following diagrams illustrate the key processes and relationships in the enzymatic resolution of (±)-3-penten-2-ol.

Enzymatic_Resolution_Workflow cluster_0 Reaction Setup cluster_1 Enzymatic Reaction cluster_2 Work-up & Analysis cluster_3 Products Racemic_Alcohol (±)-3-Penten-2-ol Reaction_Vessel Stirred Reactor (40°C) Racemic_Alcohol->Reaction_Vessel Acyl_Donor Vinyl Acetate Acyl_Donor->Reaction_Vessel Solvent Hexane Solvent->Reaction_Vessel Enzyme Immobilized CALB Enzyme->Reaction_Vessel Filtration Enzyme Filtration Reaction_Vessel->Filtration Reaction Mixture Purification Column Chromatography Filtration->Purification Analysis Chiral GC Analysis Filtration->Analysis Purification->Analysis S_Alcohol (S)-3-Penten-2-ol (ee > 99%) Purification->S_Alcohol R_Ester (R)-3-Penten-2-yl acetate (ee > 99%) Purification->R_Ester

Caption: Workflow for the enzymatic kinetic resolution of (±)-3-Penten-2-ol.

Logical_Relationship cluster_products Separated Products Racemic_Mixture Racemic (±)-3-Penten-2-ol Lipase Lipase (e.g., CALB) Racemic_Mixture->Lipase Unreacted_Enantiomer Unreacted (S)-Alcohol Lipase->Unreacted_Enantiomer Slow Reaction Acylated_Enantiomer Acylated (R)-Ester Lipase->Acylated_Enantiomer Fast Reaction Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Lipase

Caption: Principle of lipase-catalyzed kinetic resolution.

Troubleshooting & Optimization

improving the yield of the 3-Penten-2-OL Grignard synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-penten-2-ol synthesized via the Grignard reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Grignard reaction won't start. What are the common causes and solutions?

A1: The initiation of the Grignard reaction is often the most critical step. Several factors can prevent the reaction from starting:

  • Moisture Contamination: Grignard reagents are highly sensitive to moisture. Ensure all glassware is rigorously dried, and anhydrous solvents are used.[1][2]

  • Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents reaction. Gently crushing the magnesium turnings in a mortar and pestle before the reaction can expose a fresh surface.[3]

  • Initiation Techniques: If the reaction does not start spontaneously, the following techniques can be employed:

    • Add a small crystal of iodine.[1][4]

    • Add a few drops of a pre-formed Grignard reagent.

    • Gently warm the flask.[1][5]

Q2: I am observing a low yield of this compound. What are the potential reasons and how can I improve it?

A2: Low yields can result from several factors throughout the experimental process. Here are some key areas to troubleshoot:

  • Incomplete Grignard Reagent Formation: Ensure the majority of the magnesium has been consumed before adding the crotonaldehyde.[1][4]

  • Side Reactions: The Grignard reagent can act as a base, leading to enolization of the aldehyde.[6] Additionally, 1,4-conjugate addition to the α,β-unsaturated aldehyde can occur, though 1,2-addition is generally favored.[1] To minimize side reactions, maintain a low reaction temperature during the addition of crotonaldehyde.

  • Impure Reagents: Use freshly distilled crotonaldehyde to avoid impurities that can consume the Grignard reagent.[4][7]

  • Improper Work-up: The work-up procedure is crucial for isolating the product. Using a saturated aqueous solution of ammonium chloride is recommended to neutralize the reaction mixture without causing dehydration of the alcohol.[1][4]

Q3: I am having difficulty with the purification of this compound. What is the recommended procedure?

A3: The primary method for purifying this compound from the reaction mixture is fractional distillation.[4][7] The boiling point of this compound is approximately 119–121°C at atmospheric pressure.[1][4] It is important to ensure the distillation apparatus is dry to prevent any acid-catalyzed dehydration of the alcohol during distillation.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for the Grignard synthesis of this compound, based on established protocols.

ParameterValueReference
Reported Yield 81-86%[4][7]
Reactant Moles
Magnesium2.5 gram atoms[4][7]
Methyl Chloride2.6 moles[4][7]
trans-Crotonaldehyde2.02 moles[4][7]
Solvent
Dry Diethyl Ether~1.7 L[4][7]
Reaction Temperature
Grignard FormationGentle Reflux[4][7]
Crotonaldehyde AdditionCooled (Ice Bath)[4]
Reaction Time
Grignard Formation~3 hours[4]
Crotonaldehyde AdditionDropwise[4]
Post-addition Stirring1 hour[4]
Purification
MethodFractional Distillation[4][7]
Boiling Point119-121°C[1][4]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Grignard synthesis of this compound.[1][4][7]

Materials:

  • Magnesium turnings (2.5 gram atoms)

  • Dry diethyl ether (~1.7 L)

  • Methyl chloride (2.6 moles)

  • trans-Crotonaldehyde (2.02 moles), freshly distilled

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Apparatus Setup: Equip a 5-L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser fitted with a drying tube, and a gas inlet tube. Ensure all glassware is thoroughly dry.

  • Grignard Reagent Formation:

    • Add the magnesium turnings and approximately 1.7 L of dry diethyl ether to the flask.

    • Cool the flask in an ice bath.

    • Introduce methyl chloride gas into the stirred suspension. The reaction should initiate, indicated by bubbling and a gentle reflux. If the reaction does not start, add a crystal of iodine.

    • Continue the addition of methyl chloride at a rate that maintains a gentle reflux until almost all the magnesium has reacted (approximately 3 hours).

  • Reaction with Crotonaldehyde:

    • Replace the gas inlet tube with a dropping funnel.

    • Add a solution of freshly distilled trans-crotonaldehyde (2.02 moles) in 300 mL of dry ether to the dropping funnel.

    • Add the crotonaldehyde solution dropwise to the vigorously stirred Grignard reagent while cooling the reaction flask in an ice bath. The rate of addition should be controlled to maintain a gentle reflux.

    • After the addition is complete, stir the reaction mixture for an additional hour at room temperature.

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a saturated aqueous solution of ammonium chloride dropwise with vigorous stirring to decompose the magnesium complex.

    • Decant the ethereal layer from the precipitated magnesium salts.

    • Wash the salts with two portions of diethyl ether and combine the ethereal layers.

  • Purification:

    • Dry the combined ethereal extracts over anhydrous sodium sulfate.

    • Remove the ether by distillation.

    • Purify the crude this compound by fractional distillation, collecting the fraction that boils at 119–121°C.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis reagent_prep Reagent Preparation (Dry Ether, Freshly Distilled Crotonaldehyde) grignard_formation Grignard Reagent Formation (Methyl Magnesium Chloride) reagent_prep->grignard_formation reaction Reaction with Crotonaldehyde grignard_formation->reaction workup Aqueous Work-up (Saturated NH4Cl) reaction->workup extraction Extraction with Diethyl Ether workup->extraction drying Drying (Anhydrous Na2SO4) extraction->drying distillation Fractional Distillation drying->distillation product Pure this compound distillation->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_yield Troubleshooting Low Yield in this compound Synthesis low_yield Low Yield Observed check_grignard Check Grignard Formation (Complete Mg Consumption?) low_yield->check_grignard check_reagents Check Reagent Purity (Freshly Distilled Aldehyde?) low_yield->check_reagents check_conditions Check Reaction Conditions (Low Temperature Addition?) low_yield->check_conditions check_workup Check Work-up Procedure (Saturated NH4Cl used?) low_yield->check_workup improve_grignard Optimize Grignard Formation (Initiation Techniques) check_grignard->improve_grignard No purify_reagents Purify Reagents Before Use check_reagents->purify_reagents No control_temp Maintain Low Temperature check_conditions->control_temp No proper_workup Ensure Proper Work-up check_workup->proper_workup No

References

preventing side reactions in the synthesis of 3-Penten-2-OL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-penten-2-ol. The following sections address specific issues that may be encountered during common synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

The two most common and effective laboratory methods for the synthesis of this compound are:

  • Grignard Reaction: This involves the 1,2-addition of a methylmagnesium halide (e.g., methylmagnesium bromide or chloride) to crotonaldehyde.[1][2] This method is known for its high yield in a single step from readily available starting materials.[3]

  • Reduction of 3-Penten-2-one: This method utilizes a chemoselective reducing agent to convert the ketone group of 3-penten-2-one to a hydroxyl group, yielding this compound. The Luche reduction is a highly effective method for this transformation, offering high selectivity for the desired allylic alcohol.[2][3]

Q2: Which synthesis method should I choose?

The choice of method depends on several factors, including the availability of starting materials, the desired scale of the reaction, and the equipment available.

  • The Grignard reaction is a robust and high-yielding method, but it requires strict anhydrous (moisture-free) conditions.[3]

  • The Luche reduction is highly selective and proceeds under milder conditions, but the starting material, 3-penten-2-one, may need to be synthesized first, and the cerium salts used can be costly.[3][4]

Q3: What are the expected yields for these reactions?

Yields can vary depending on the specific reaction conditions and purification methods. However, typical reported yields are summarized in the table below.

Data Presentation: Comparison of Synthetic Routes

ParameterGrignard ReactionLuche Reduction
Starting Materials Crotonaldehyde, Methylmagnesium Halide3-Penten-2-one, Sodium Borohydride, Cerium(III) Chloride
Reaction Type Nucleophilic AdditionChemoselective Reduction
Reported Yield ~81-86%[1]Generally high, often quantitative[3][5]
Selectivity Favors 1,2-additionHighly selective for 1,2-reduction[2][6]
Reaction Conditions Requires strict anhydrous conditions, often at low temperatures to enhance selectivity.Mild conditions, typically at or below room temperature in alcoholic solvents.[7]
Key Advantages High yield in a single step from common precursors.[3]High chemoselectivity, tolerant of various functional groups.[7]
Key Disadvantages Sensitive to moisture, potential for 1,4-addition side product.[3]Cerium salts can be expensive and require proper disposal.[3]

Troubleshooting Guides

This section is designed to help you troubleshoot common problems encountered during the synthesis of this compound.

Grignard Reaction Troubleshooting

Issue ID: GR-001 Question: My Grignard reaction has a low yield or did not work at all. What are the possible causes and solutions?

Potential Causes:

  • Presence of moisture: Grignard reagents are extremely sensitive to water, which will quench the reagent and prevent it from reacting with the crotonaldehyde.

  • Inactive magnesium: The surface of magnesium turnings can become oxidized, preventing the reaction with the methyl halide.

  • Impure reagents: The methyl halide or crotonaldehyde may contain impurities that interfere with the reaction.

Suggested Solutions:

  • Ensure anhydrous conditions: All glassware should be thoroughly dried in an oven or by flame-drying under an inert atmosphere. Solvents must be anhydrous.

  • Activate the magnesium: Use a fresh bottle of magnesium turnings. If necessary, activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. A color change that subsequently fades indicates activation.

  • Purify reagents: Use freshly distilled crotonaldehyde.

Issue ID: GR-002 Question: I am observing a significant amount of a saturated ketone (pentan-2-one) as a byproduct. What is happening and how can I minimize it?

Potential Cause: This is likely due to the formation of the 1,4-conjugate addition product, which then tautomerizes to the more stable ketone upon workup. Grignard reagents can undergo both 1,2-addition (desired) and 1,4-addition to α,β-unsaturated aldehydes.[2]

Suggested Solutions:

  • Lower the reaction temperature: Adding the crotonaldehyde to the Grignard reagent at a low temperature (e.g., 0 °C or below) can favor the kinetically controlled 1,2-addition product.

  • Use of additives: The addition of cerium(III) chloride (CeCl₃) can increase the selectivity for 1,2-addition, although this is more commonly associated with borohydride reductions.

Luche Reduction Troubleshooting

Issue ID: LR-001 Question: The reduction of 3-penten-2-one is incomplete, and I still have starting material remaining. What should I do?

Potential Causes:

  • Insufficient reducing agent: The sodium borohydride may have decomposed or been consumed by side reactions.

  • Poor quality reagents: The sodium borohydride or cerium(III) chloride may be of low quality.

Suggested Solutions:

  • Use a slight excess of sodium borohydride: An excess of the reducing agent can help drive the reaction to completion.

  • Use fresh reagents: Ensure that the sodium borohydride and cerium(III) chloride are fresh and have been stored properly.

Issue ID: LR-002 Question: I am observing the formation of a saturated alcohol (2-pentanol) as a byproduct. How can I avoid this?

Potential Cause: While the Luche reduction is highly selective for the 1,2-reduction of the enone, over-reduction to the saturated alcohol can occur under certain conditions, although it is generally not a major side reaction.[6][8]

Suggested Solutions:

  • Control the reaction time and temperature: Monitor the reaction closely by thin-layer chromatography (TLC) and quench the reaction as soon as the starting material is consumed. Avoid prolonged reaction times or elevated temperatures.

  • Ensure proper stoichiometry: Use the recommended stoichiometry of reagents as per the experimental protocol.

Experimental Protocols

Key Experiment 1: Synthesis of this compound via Grignard Reaction

This protocol is adapted from a well-established procedure.[1]

Materials:

  • Magnesium turnings

  • Methyl chloride or methyl bromide

  • Anhydrous diethyl ether

  • Crotonaldehyde (freshly distilled)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a gas inlet tube, place magnesium turnings and anhydrous diethyl ether. Cool the flask in an ice bath. Slowly introduce methyl chloride or a solution of methyl bromide in anhydrous diethyl ether. The reaction should initiate, as indicated by bubbling and a cloudy appearance. Once initiated, add the remaining methyl halide at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional hour.

  • Reaction with Crotonaldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of freshly distilled crotonaldehyde in anhydrous diethyl ether dropwise with vigorous stirring. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the mixture to warm to room temperature and stir for one hour.

  • Work-up and Purification: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous ammonium chloride solution to quench the reaction. Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the ether by distillation. The crude product can be purified by fractional distillation.

Key Experiment 2: Synthesis of this compound via Luche Reduction of 3-Penten-2-one

This is a general procedure for the Luche reduction of an α,β-unsaturated ketone.[3][4]

Materials:

  • 3-Penten-2-one

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottomed flask, dissolve 3-penten-2-one and cerium(III) chloride heptahydrate in methanol at room temperature.

  • Reduction: Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring. The reaction is typically rapid and can be monitored by TLC.

  • Work-up and Purification: Once the reaction is complete, quench by adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration and removal of the solvent, the crude this compound can be purified by column chromatography or distillation.

Visualizations

Experimental Workflow: Grignard Synthesis of this compound

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_start Start: Anhydrous Setup prep_mg Add Mg Turnings & Ether prep_start->prep_mg prep_meX Add Methyl Halide prep_mg->prep_meX prep_reflux Reflux prep_meX->prep_reflux prep_end Grignard Reagent Formed prep_reflux->prep_end react_cool Cool Grignard Reagent prep_end->react_cool react_add Add Crotonaldehyde react_cool->react_add react_stir Stir at Room Temp react_add->react_stir react_end Reaction Complete react_stir->react_end workup_quench Quench with NH4Cl (aq) react_end->workup_quench workup_extract Extract with Ether workup_quench->workup_extract workup_dry Dry Organic Layer workup_extract->workup_dry workup_distill Distill workup_dry->workup_distill workup_end Pure this compound workup_distill->workup_end

Caption: Workflow for the synthesis of this compound via the Grignard reaction.

Signaling Pathway: 1,2- vs. 1,4-Addition in Grignard Reaction

Addition_Pathway cluster_products Potential Products cluster_final Final Products after Workup start Crotonaldehyde + MeMgX product_12 1,2-Adduct (Alkoxide Intermediate) start->product_12 1,2-Addition (Favored at low temp) product_14 1,4-Adduct (Enolate Intermediate) start->product_14 1,4-Addition final_product This compound (Desired Product) product_12->final_product Protonation side_product Pentan-2-one (Side Product) product_14->side_product Tautomerization

Caption: Competing pathways of 1,2- and 1,4-addition in the Grignard reaction.

Logical Relationship: Troubleshooting Low Yield in Grignard Synthesis

Troubleshooting_Grignard problem Low Yield of this compound cause1 Moisture Contamination problem->cause1 cause2 Inactive Magnesium problem->cause2 cause3 1,4-Addition Side Reaction problem->cause3 solution1 Ensure Anhydrous Conditions (Flame-dry glassware, use dry solvents) cause1->solution1 solution2 Activate Magnesium (Use fresh Mg, add iodine) cause2->solution2 solution3 Optimize Reaction Conditions (Low temperature addition) cause3->solution3

Caption: Troubleshooting logic for low yield in the Grignard synthesis of this compound.

References

Technical Support Center: Optimization of 3-Penten-2-OL Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-penten-2-ol. It includes detailed troubleshooting guides, frequently asked questions, and experimental protocols to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound in a laboratory setting?

A1: The most frequently cited and reliable method for the laboratory synthesis of this compound is the Grignard reaction. This involves the 1,2-addition of a methyl Grignard reagent, such as methylmagnesium bromide or methylmagnesium iodide, to crotonaldehyde.[1]

Q2: What are the primary competing side reactions in this synthesis?

A2: The main side reactions are 1,4-conjugate addition of the Grignard reagent to the β-carbon of crotonaldehyde, and enolization of the aldehyde, which consumes the Grignard reagent without forming the desired product. The Grignard reagent, being a strong base, can deprotonate the α-carbon of the aldehyde.

Q3: How can I minimize the formation of byproducts?

A3: To favor the desired 1,2-addition, it is crucial to control the reaction temperature. Lower temperatures generally favor 1,2-addition over 1,4-addition. Additionally, using freshly distilled crotonaldehyde and ensuring anhydrous (dry) reaction conditions are critical to prevent enolization and other side reactions.

Q4: What is the best workup procedure for the Grignard reaction?

A4: A common and effective workup procedure involves quenching the reaction with a saturated aqueous solution of ammonium chloride.[1] This method is advantageous as it is typically neutral and helps to prevent acid-catalyzed dehydration of the final product during subsequent purification steps.[1]

Q5: How should this compound be purified?

A5: The most common method for purifying this compound is fractional distillation.[1] It is critical to avoid any acidic residues in the product mixture before distillation, as this can lead to dehydration of the alcohol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound 1. Inactive Grignard reagent due to moisture or poor quality magnesium. 2. Impure or old crotonaldehyde. 3. Incorrect reaction temperature.1. Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents. Activate magnesium turnings with a small crystal of iodine if the reaction is sluggish to start. 2. Use freshly distilled crotonaldehyde for the reaction. 3. Maintain a low temperature (e.g., 0 °C) during the addition of crotonaldehyde to the Grignard reagent.
Presence of a Significant Amount of High-Boiling Impurity Formation of the 1,4-addition product (which may have a different boiling point).Optimize the reaction temperature to favor 1,2-addition (lower temperatures are generally better). Careful fractional distillation may be required to separate the isomers.
Product Decomposes During Distillation Presence of acidic impurities leading to dehydration of the alcohol.Ensure the workup with saturated ammonium chloride is complete. Consider washing the organic layer with a dilute sodium bicarbonate solution before drying and distillation to neutralize any residual acid.
Formation of a White Precipitate During Workup Formation of magnesium salts.This is expected. The precipitate can be difficult to stir. After allowing it to settle, the ether solution can be decanted. The precipitate should then be washed with additional portions of ether to recover any trapped product.[1]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol is adapted from a procedure in Organic Syntheses.[1]

Materials:

  • Magnesium turnings (61 g, 2.5 gram atoms)

  • Anhydrous diethyl ether (~1.7 L)

  • Methyl chloride (130 g, 2.6 moles)

  • Freshly distilled crotonaldehyde (142 g, 2.02 moles)

  • Saturated aqueous ammonium chloride solution

  • Ice

  • Dry ice/acetone bath

Procedure:

  • Preparation of the Grignard Reagent:

    • Equip a 5-L three-necked round-bottom flask with a mechanical stirrer, a high-capacity reflux condenser fitted with a drying tube, and a gas inlet tube.

    • Add the magnesium turnings and ~1.7 L of anhydrous ether to the flask and cool to approximately 0 °C in an ice bath.

    • Condense the methyl chloride in a separate tube using a dry ice/acetone bath.

    • Slowly introduce the condensed methyl chloride into the stirred magnesium-ether mixture. A crystal of iodine can be added to initiate the reaction if necessary.

    • Maintain a steady reflux by controlling the addition rate of methyl chloride. After the addition is complete, warm the mixture gently for 1 hour to ensure most of the magnesium has reacted.

  • Reaction with Crotonaldehyde:

    • Replace the gas inlet tube with a dropping funnel.

    • Prepare a solution of freshly distilled crotonaldehyde in anhydrous ether.

    • While vigorously stirring and cooling the Grignard reagent, add the crotonaldehyde solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture thoroughly in an ice bath.

    • Slowly add a saturated aqueous solution of ammonium chloride with vigorous stirring to decompose the magnesium alkoxide complex.

    • A dense white precipitate will form. Allow it to settle, then decant the ether layer.

    • Wash the precipitate with two portions of ether and combine the ether layers.

    • Remove the ether by distillation.

    • Purify the residual liquid by fractional distillation, collecting the fraction boiling at 119–121 °C. The expected yield is 81–86%.[1]

Visualizing the Process

Experimental Workflow

experimental_workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_start Start mg_ether Mg + Anhydrous Ether prep_start->mg_ether add_mecl Add Methyl Chloride mg_ether->add_mecl grignard_formation Grignard Reagent Formed add_mecl->grignard_formation add_crotonaldehyde Add Crotonaldehyde grignard_formation->add_crotonaldehyde stir Stir at RT add_crotonaldehyde->stir quench Quench with NH4Cl (aq) stir->quench extract Extract with Ether quench->extract distill_ether Distill Ether extract->distill_ether fractional_distillation Fractional Distillation distill_ether->fractional_distillation product This compound fractional_distillation->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield? check_grignard Grignard Formation Issues? start->check_grignard Yes impurity_check Impurity Detected? start->impurity_check No check_aldehyde Crotonaldehyde Quality? check_grignard->check_aldehyde No solution_grignard Activate Mg with Iodine. Ensure anhydrous conditions. check_grignard->solution_grignard Yes check_conditions Reaction Conditions? check_aldehyde->check_conditions No solution_aldehyde Use freshly distilled crotonaldehyde. check_aldehyde->solution_aldehyde Yes solution_conditions Maintain low temperature during addition. check_conditions->solution_conditions Yes dehydration_check Decomposition on Distillation? impurity_check->dehydration_check Yes solution_dehydration Neutralize before distillation (e.g., with NaHCO3 wash). dehydration_check->solution_dehydration Yes isomer_check Isomer (1,4-product)? dehydration_check->isomer_check No solution_isomer Optimize temperature. Careful fractional distillation. isomer_check->solution_isomer Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Separation of 3-Penten-2-ol Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the separation of 3-penten-2-ol stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What makes the separation of this compound stereoisomers challenging?

The primary challenge lies in the existence of four stereoisomers due to a chiral center at the C2 carbon and a carbon-carbon double bond at the C3 position, which can exist in E (trans) and Z (cis) configurations.[1][2] This results in two pairs of enantiomers: (2R,3E)- & (2S,3E)-3-penten-2-ol and (2R,3Z)- & (2S,3Z)-3-penten-2-ol. Enantiomers have identical physical properties in an achiral environment, making their separation difficult without chiral-specific methods.[3][4] Diastereomers (e.g., an E isomer and a Z isomer) have different physical properties and can often be separated by standard chromatography.[3]

Q2: What are the primary methods for separating this compound stereoisomers?

The main strategies for separating this compound stereoisomers include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase (CSP) to differentiate between enantiomers.[3]

  • Gas Chromatography (GC) with a Chiral Column: Chiral GC is effective for determining enantiomeric excess and separating the R and S enantiomers.[1]

  • Enzymatic Kinetic Resolution (EKR): This method employs enzymes, often lipases, to selectively react with one enantiomer, allowing for the separation of the reacted and unreacted forms.[1][5]

  • Derivatization with a Chiral Reagent: Reacting the enantiomeric mixture with a chiral resolving agent forms diastereomers, which can then be separated using standard chromatography.[3][6]

Q3: How do I choose the right chiral stationary phase (CSP) for HPLC separation?

The choice of CSP is critical for successful chiral separation. For allylic alcohols like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point. The selection depends on the specific stereoisomers being separated and may require screening different CSPs and mobile phases to achieve optimal resolution.[7] Non-chiral interactions, such as π-π interactions, can help in the formation of the transient diastereomeric complex necessary for separation.[8]

Q4: Can I separate the E/Z diastereomers first?

Yes, separating the diastereomers first is a common strategy. Since diastereomers have different physical properties, they can often be separated by standard, non-chiral chromatographic techniques like flash column chromatography or standard HPLC on a silica gel stationary phase.[3] Once the E and Z diastereomeric pairs are isolated, each pair can then be resolved into its individual enantiomers using a chiral separation method.

Troubleshooting Guides

Chiral HPLC Troubleshooting
ProblemPossible CausesSuggested Solutions
Poor or No Resolution Inappropriate chiral stationary phase (CSP).Screen different CSPs (e.g., polysaccharide-based, Pirkle-type).
Suboptimal mobile phase composition.[7]Adjust the mobile phase by varying the organic modifier (e.g., isopropanol, ethanol in normal phase; acetonitrile, methanol in reversed phase) and its concentration.[7]
Incorrect flow rate.[7]Try reducing the flow rate, as chiral separations often benefit from lower flow rates.[7]
Unsuitable temperature.Vary the column temperature; both increases and decreases can impact resolution.[7]
Peak Tailing Secondary interactions with the stationary phase (e.g., with residual silanols).[7]For basic compounds, consider adding a competing base to the mobile phase.
Column contamination.[7]Use a guard column and ensure proper sample cleanup.[9] If contamination is suspected, flush the column with a strong, compatible solvent.[10]
Inappropriate mobile phase pH for ionizable compounds.[7]Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Ghost Peaks Contaminated mobile phase or HPLC system.[7]Use high-purity solvents and additives.[9] Flush the system to remove contaminants from previous injections.[7]
Incomplete mobile phase degassing.[7]Ensure the mobile phase is thoroughly degassed to prevent bubble formation.[7]
Irreproducible Retention Times Inconsistent mobile phase preparation.Prepare the mobile phase accurately and consistently for each run.[7]
Unstable column temperature.[7]Use a column oven to maintain a constant temperature.[7]
Insufficient column equilibration.[7]Allow for longer equilibration times, especially when changing the mobile phase composition.[7]
Enzymatic Kinetic Resolution Troubleshooting
ProblemPossible CausesSuggested Solutions
Low or No Enzyme Activity Incorrect enzyme choice.Screen different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) as their selectivity can vary.[5][11]
Suboptimal reaction conditions (pH, temperature, solvent).Optimize the reaction conditions. Many lipase-catalyzed resolutions are performed in organic solvents like THF or MTBE.[11][12]
Enzyme deactivation.Ensure the reaction conditions are not denaturing the enzyme. Consider using an immobilized enzyme for better stability.[5]
Low Enantioselectivity (Low ee%) The chosen enzyme is not highly selective for the substrate.Screen a variety of enzymes. The enantioselectivity (E value) is highly dependent on the enzyme-substrate pairing.[11]
Reaction has proceeded past 50% conversion.For a classic kinetic resolution, the maximum yield for a single enantiomer is 50%. Monitor the reaction progress and stop it at or near 50% conversion for optimal ee of both the product and the remaining substrate.
Difficult Separation of Product and Unreacted Substrate Similar physical properties of the acylated product and the remaining alcohol.Optimize the work-up procedure. Standard column chromatography is typically used for this separation.

Experimental Protocols

Chiral HPLC Separation of this compound Enantiomers

This is a general starting protocol. Optimization will be required.

  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative column.

  • Mobile Phase Preparation (Normal Phase):

    • Prepare a mobile phase consisting of a mixture of n-hexane and a polar modifier like isopropanol or ethanol.

    • A common starting point is a 90:10 (v/v) mixture of hexane:isopropanol.

    • Filter and degas the mobile phase before use.

  • HPLC System Setup:

    • Equilibrate the column with the mobile phase at a low flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved. This may take longer than for achiral columns.[7]

    • Set the column temperature, starting at ambient temperature (e.g., 25 °C). A column oven is recommended for stability.[7]

    • Set the UV detector to an appropriate wavelength for this compound (often low UV, e.g., 210 nm, as it lacks a strong chromophore).

  • Sample Preparation and Injection:

    • Dissolve the sample (e.g., a mixture of E/Z isomers, or a resolved diastereomer pair) in the mobile phase.

    • Inject a small volume (e.g., 5-10 µL) onto the column.

  • Analysis and Optimization:

    • Analyze the resulting chromatogram for the resolution of the enantiomers.

    • If resolution is poor, systematically adjust the mobile phase composition (e.g., increase or decrease the percentage of the alcohol modifier) and the flow rate.[7] Also, consider testing different temperatures.[7]

Enzymatic Kinetic Resolution of Racemic this compound

This protocol is based on the common use of lipases for the resolution of secondary alcohols.

  • Materials:

    • Racemic this compound.

    • Lipase (e.g., Novozym 435 - immobilized Candida antarctica lipase B, or lipase from Pseudomonas cepacia).[5][11]

    • Acylating agent (e.g., vinyl acetate, isopropenyl acetate).[5]

    • Anhydrous organic solvent (e.g., tetrahydrofuran (THF), methyl tert-butyl ether (MTBE)).

    • Phosphate buffer (if conducting hydrolysis).

  • Reaction Setup (Transesterification):

    • To a solution of racemic this compound in the chosen organic solvent, add the lipase (e.g., 10-20 mg per mmol of alcohol).

    • Add the acylating agent (typically 0.5-0.6 equivalents to target ~50% conversion).

    • Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated, 30-40 °C).

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by taking small aliquots and analyzing them by GC or chiral HPLC to determine the conversion and enantiomeric excess (ee) of the remaining alcohol and the formed ester.

    • Stop the reaction when it reaches approximately 50% conversion to achieve high ee for both components.

  • Work-up and Purification:

    • Once the reaction is complete, filter off the enzyme.

    • Remove the solvent under reduced pressure.

    • Separate the resulting ester from the unreacted alcohol using standard column chromatography on silica gel.

  • Characterization:

    • Determine the ee of the purified alcohol and ester using chiral GC or chiral HPLC.

    • Confirm the identity of the products using techniques like NMR spectroscopy.[1]

Quantitative Data Summary

The following tables summarize representative quantitative data for enzymatic resolutions of similar secondary alcohols, as specific data for this compound is not extensively detailed in the initial search results. This data provides a reference for expected outcomes.

Table 1: Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

SubstrateEnzymeAcyl DonorSolventConversion (%)Product ee (%)Reference
1-PhenylethanolNovozym 435Vinyl AcetateToluene~50>99[13]
2-Bromo-2-cyclohexenolLipaseVinyl AcetateOrganic Solvents~50High[5]
3-Nitro-cyclopent-2-en-1-yl acetateBurkholderia cepacia lipase- (Hydrolysis)-~5094 (alcohol)[5]
Aromatic MBH ButyrateNovozym 435- (Hydrolysis)Acetone/Buffer~50>99[11]

Note: This table provides examples for analogous compounds to illustrate typical results. Specific values for this compound will depend on the precise experimental conditions.

Visual Guides

Experimental Workflow for Separation of this compound Stereoisomers

G cluster_start Starting Material cluster_diastereomer_sep Diastereomer Separation cluster_enantiomer_res Enantiomer Resolution cluster_products Pure Stereoisomers start Racemic Mixture of This compound (4 Stereoisomers) diastereomer_sep Standard Chromatography (e.g., Silica Gel HPLC) start->diastereomer_sep enantiomer_res_E Chiral Separation (e.g., Chiral HPLC or EKR) diastereomer_sep->enantiomer_res_E (E)-Enantiomeric Pair enantiomer_res_Z Chiral Separation (e.g., Chiral HPLC or EKR) diastereomer_sep->enantiomer_res_Z (Z)-Enantiomeric Pair product_RE (2R,3E)-3-penten-2-ol enantiomer_res_E->product_RE product_SE (2S,3E)-3-penten-2-ol enantiomer_res_E->product_SE product_RZ (2R,3Z)-3-penten-2-ol enantiomer_res_Z->product_RZ product_SZ (2S,3Z)-3-penten-2-ol enantiomer_res_Z->product_SZ

Caption: A general workflow for the separation of the four stereoisomers of this compound.

Troubleshooting Logic for Chiral HPLC

G start Poor Resolution in Chiral HPLC? check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp check_mp Is the Mobile Phase (MP) optimized? check_csp->check_mp No solution_csp Screen different CSPs (e.g., polysaccharide-based) check_csp->solution_csp Yes check_conditions Are Flow Rate and Temperature optimized? check_mp->check_conditions No solution_mp Adjust organic modifier type and concentration check_mp->solution_mp Yes solution_conditions Systematically vary flow rate and temperature check_conditions->solution_conditions Yes success Resolution Achieved check_conditions->success No solution_csp->check_mp solution_mp->check_conditions solution_conditions->success

Caption: A decision tree for troubleshooting poor resolution in chiral HPLC.

References

troubleshooting low conversion rates in allylic alcohol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in reactions involving allylic alcohols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Conversion of the Starting Allylic Alcohol

Q: My allylic alcohol is not reacting, or the conversion is very low. What are the potential causes and how can I address them?

A: Low or no conversion in allylic alcohol reactions can stem from several factors, ranging from reaction conditions to catalyst activity. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.

Troubleshooting Steps:

  • Verify Reagent and Catalyst Activity:

    • Catalyst Deactivation: Catalysts, especially transition metals, can deactivate over time due to exposure to air, moisture, or impurities.[1][2] Carbon deposition on the catalyst surface can also block active sites.[1][2]

      • Solution: Use a fresh batch of catalyst or regenerate the existing catalyst if possible. Ensure proper storage and handling under an inert atmosphere.

    • Reagent Purity: Impurities in solvents or starting materials can poison the catalyst or interfere with the reaction.

      • Solution: Use high-purity, dry solvents and reagents.

  • Optimize Reaction Conditions:

    • Temperature: The reaction temperature may be too low for the activation energy to be overcome.[3] Conversely, excessively high temperatures can lead to decomposition.[4]

      • Solution: Gradually increase the reaction temperature in small increments (e.g., 10-20 °C) and monitor the reaction progress by TLC or GC/LC-MS.

    • Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the reaction rate and selectivity.[3]

      • Solution: Screen a range of solvents with varying polarities. For instance, in Selenium Dioxide (SeO₂) oxidations, using acetic acid can facilitate the reaction.[3]

    • Concentration: The concentration of reactants can affect the reaction kinetics.

      • Solution: Adjust the concentration of the limiting reagent.

  • Substrate-Related Issues:

    • Steric Hindrance: Bulky substituents near the reactive site can impede the approach of reagents.[5][6]

      • Solution: Consider using a less sterically hindered catalyst or reagent. In some cases, a different synthetic route may be necessary.

Troubleshooting Workflow for Low Conversion

low_conversion start Low or No Conversion check_reagents Verify Reagent & Catalyst Activity start->check_reagents check_conditions Optimize Reaction Conditions check_reagents->check_conditions Reagents/Catalyst OK sub_reagents1 Use fresh catalyst/reagents check_reagents->sub_reagents1 check_substrate Assess Substrate Steric Hindrance check_conditions->check_substrate Conditions Optimized sub_conditions1 Screen temperature and solvents check_conditions->sub_conditions1 end_point Improved Conversion check_substrate->end_point Issue Addressed sub_substrate1 Consider alternative catalyst or route check_substrate->sub_substrate1

Caption: A logical workflow for troubleshooting low conversion rates.

Issue 2: Formation of Multiple Products and Low Selectivity

Q: My reaction is producing a mixture of products, resulting in a low yield of the desired compound. What are the common side reactions and how can I suppress them?

A: Allylic alcohols are prone to several side reactions, including over-oxidation, rearrangement, and dehydration. Minimizing these can significantly improve the yield of your target molecule.

Common Side Reactions and Solutions:

  • Over-oxidation: The desired allylic alcohol can be further oxidized to an α,β-unsaturated aldehyde or ketone.[3]

    • Solution: Use a milder oxidizing agent or a catalytic amount of the oxidant with a co-oxidant.[3] Careful monitoring of the reaction and stopping it upon consumption of the starting material is crucial.[3]

  • Rearrangement: Allylic rearrangements are common, especially under acidic conditions or at elevated temperatures, leading to isomeric products.

    • Solution: Maintain a neutral or slightly basic pH if the reaction allows. Run the reaction at the lowest possible temperature that still affords a reasonable rate.

  • Dehydration: Elimination of water to form a diene can occur, particularly with strong acids and high temperatures.[7]

    • Solution: Avoid strongly acidic conditions and high temperatures. If an acid catalyst is necessary, use the mildest effective acid.

  • Competing Reactions: In reactions like transfer hydrogenation, the unfunctionalized double bond might be reduced.

    • Solution: Select a catalyst with high chemoselectivity for the desired transformation.

Table 1: Common Oxidizing Agents and Their Selectivity

Oxidizing AgentTypical ApplicationCommon Side ReactionsMitigation Strategies
SeO₂ Allylic oxidation of alkenesOver-oxidation to enones/enals[3]Use catalytic amounts with a co-oxidant (e.g., t-BuOOH)[3]
MnO₂ Oxidation of allylic/benzylic alcoholsCan be slow with unactivated substratesUse a highly activated form of MnO₂
PCC Oxidation of primary/secondary alcoholsCan be acidic, leading to rearrangements[8]Buffer the reaction with pyridine or sodium acetate
Dess-Martin Periodinane Mild oxidation of alcoholsRelatively clean, but can be expensiveUse stoichiometric amounts

Logical Flow for Addressing Poor Selectivity

poor_selectivity start Poor Selectivity / Multiple Products identify_side_products Identify Side Products (e.g., via NMR, MS) start->identify_side_products over_oxidation Over-oxidation Product Detected identify_side_products->over_oxidation Enone/Enal rearrangement Rearrangement Product Detected identify_side_products->rearrangement Isomer dehydration Dehydration Product Detected identify_side_products->dehydration Diene solution_oxidation Use Milder Oxidant / Monitor Reaction Time over_oxidation->solution_oxidation solution_rearrangement Lower Temperature / Adjust pH rearrangement->solution_rearrangement solution_dehydration Avoid Strong Acids / Lower Temperature dehydration->solution_dehydration

Caption: A decision-making diagram for troubleshooting poor selectivity.

Issue 3: Product Loss During Workup

Q: I suspect I am losing a significant amount of my product during the aqueous workup. How can I improve my product recovery?

A: Smaller, more polar allylic alcohols can have significant water solubility, leading to poor recovery during extraction with organic solvents.[3]

Improving Product Recovery:

  • "Salting Out": Saturate the aqueous layer with a salt like sodium chloride (brine) or potassium carbonate.[3] This decreases the polarity of the aqueous phase, reducing the solubility of the organic product and driving it into the organic layer.[3]

  • Multiple Extractions: Performing multiple extractions with smaller volumes of organic solvent is more efficient than a single extraction with a large volume.[3]

  • Choice of Extraction Solvent: Use an organic solvent in which your product is highly soluble.

Key Experimental Protocol Example: Selenium Dioxide Oxidation of an Alkene to an Allylic Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Alkene substrate

  • Selenium dioxide (SeO₂)

  • tert-Butyl hydroperoxide (t-BuOOH, 70 wt. % in water)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the alkene substrate (1.0 equiv) in dichloromethane.

  • Addition of Reagents: Add a catalytic amount of selenium dioxide (0.05 equiv). To this mixture, add tert-butyl hydroperoxide (1.2 equiv) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[3]

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure allylic alcohol.

Experimental Workflow Diagram

experimental_workflow setup 1. Reaction Setup (Alkene, DCM, SeO2) addition 2. Add t-BuOOH setup->addition monitor 3. Monitor by TLC addition->monitor workup 4. Aqueous Workup (NaHCO3, Extraction) monitor->workup purify 5. Purification (Column Chromatography) workup->purify product Pure Allylic Alcohol purify->product

Caption: A standard workflow for allylic oxidation using SeO₂.

References

Technical Support Center: Scaling Up the Synthesis of 3-Penten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the bulk production of 3-Penten-2-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most widely adopted method for the synthesis of this compound, particularly for larger scale production, is the Grignard reaction.[1][2] This involves the nucleophilic addition of a methylmagnesium halide (such as methylmagnesium bromide or chloride) to crotonaldehyde.[1][3] This method is favored due to its relatively high yield and straightforward procedure.[1]

Q2: What are the main challenges when scaling up the Grignard synthesis of this compound?

A2: Scaling up this synthesis presents several challenges:

  • Moisture Control: Grignard reagents are highly sensitive to moisture. Ensuring anhydrous (dry) conditions is critical to prevent the reagent from being quenched, which would lower the yield.[1]

  • Temperature Management: The Grignard reaction is exothermic.[1] Effective heat dissipation is crucial during scale-up to prevent side reactions and ensure safety.

  • Reagent Addition Rate: The rate of addition of both the methyl halide (for Grignard formation) and the crotonaldehyde must be carefully controlled to maintain a steady reaction rate and prevent overheating.[1][4]

  • Workup and Purification: Handling large volumes during the workup and purification steps, including the separation of the product from the reaction mixture and subsequent distillation, can be challenging.

Q3: Are there alternative synthesis routes for this compound?

A3: Yes, alternative methods for the synthesis of this compound include the partial dehydration of pentanediols and the hydrolysis of 2-chloropentene-3.[1][2][4] The dehydration of 2,4-pentanediol using catalysts like ceria has been explored for the selective synthesis of the trans-isomer of this compound.[2] Another approach involves the reduction of 3-pentyn-2-ol using a Lindlar catalyst to produce cis-3-penten-2-ol.[5]

Q4: What are the key safety precautions to consider during the bulk production of this compound?

A4: Safety is paramount. Key precautions include:

  • Flammability: this compound and the solvents used (like diethyl ether) are flammable.[6][7] All ignition sources must be eliminated, and explosion-proof equipment should be used.[7][8][9]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and flame-retardant lab coats, must be worn.[8][10]

  • Ventilation: The reaction should be carried out in a well-ventilated area, preferably a fume hood, to avoid inhalation of harmful vapors.[8][9]

  • Handling of Reagents: Grignard reagents are pyrophoric and react violently with water.[1] Crotonaldehyde is a toxic and corrosive substance. Handle all chemicals with care according to their safety data sheets (SDS).

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no yield of this compound 1. Wet glassware or solvents: Moisture deactivates the Grignard reagent.1. Thoroughly dry all glassware in an oven before use. Use anhydrous solvents.
2. Inactive magnesium: The surface of the magnesium turnings may be oxidized.2. Use fresh, high-quality magnesium turnings. A small crystal of iodine can be added to activate the magnesium.[4]
3. Impure crotonaldehyde: The presence of impurities in crotonaldehyde can lead to side reactions.3. Use freshly distilled crotonaldehyde for the reaction.[4]
Formation of significant byproducts 1. High reaction temperature: Elevated temperatures can promote side reactions such as enolization or condensation.1. Maintain the recommended reaction temperature using an ice bath or other cooling system.[4]
2. Incorrect stoichiometry: An improper ratio of reactants can lead to the formation of undesired products.2. Carefully measure and control the molar ratios of the Grignard reagent and crotonaldehyde.
Difficulty in initiating the Grignard reaction 1. Low ambient temperature. 1. Gently warm the reaction mixture to initiate the reaction.[1][4]
2. Inactive magnesium. 2. Add a crystal of iodine or a small amount of pre-formed Grignard reagent to start the reaction.[4]
Product is a mixture of isomers (E/Z) 1. Starting material: The stereochemistry of the starting crotonaldehyde can influence the product isomer ratio.1. Use a stereochemically pure starting material if a specific isomer is desired.
2. Reaction conditions: Temperature and solvent can sometimes influence the stereochemical outcome.2. Investigate the effect of reaction conditions on stereoselectivity in pilot studies.

Experimental Protocols

Key Experiment: Grignard Synthesis of this compound

This protocol is adapted from established laboratory procedures for the synthesis of this compound.

1. Preparation of the Grignard Reagent (Methylmagnesium Chloride)

  • Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a gas inlet tube.

  • Procedure:

    • Place magnesium turnings and anhydrous diethyl ether in the flask.

    • Cool the flask in an ice bath.

    • Slowly bubble methyl chloride gas through the stirred mixture. Alternatively, a solution of methyl chloride in ether can be added dropwise.[4]

    • The reaction is initiated by gentle warming if necessary. A crystal of iodine can be added to start the reaction.[4]

    • Once initiated, the addition of methyl chloride should be controlled to maintain a gentle reflux.[4]

    • After the addition is complete, continue stirring until most of the magnesium has reacted.

2. Reaction with Crotonaldehyde

  • Apparatus: Same as above, with the gas inlet replaced by a dropping funnel.

  • Procedure:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of freshly distilled crotonaldehyde in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.[4]

    • After the addition is complete, allow the mixture to stir at room temperature for a specified period (e.g., 1 hour).[4]

3. Workup and Purification

  • Procedure:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add a saturated aqueous solution of ammonium chloride to decompose the magnesium complex.[4]

    • Separate the ether layer.

    • Wash the aqueous layer with diethyl ether.

    • Combine the ether extracts and dry over an anhydrous drying agent (e.g., magnesium sulfate).

    • Remove the ether by distillation.

    • Purify the crude this compound by fractional distillation.[4] The boiling point of this compound is approximately 119-121 °C at atmospheric pressure.[4]

Data Presentation

Table 1: Reactant Quantities for Laboratory Scale Synthesis

ReactantMolecular Weight ( g/mol )Amount (g)Moles
Magnesium24.31612.5
Methyl Chloride50.491302.6
Crotonaldehyde70.091422.02

Data adapted from Organic Syntheses procedures.[4]

Table 2: Physical Properties of this compound

PropertyValue
Molecular FormulaC5H10O[3]
Molecular Weight86.13 g/mol [3][11]
Boiling Point119-121 °C[4]
Density~0.843 g/mL at 25 °C[6]
Flash Point27.78 °C (82.00 °F)[6]

Visualizations

experimental_workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_purification Workup & Purification start Start: Anhydrous Setup add_mg Add Mg and Ether start->add_mg add_mech3cl Add Methyl Chloride add_mg->add_mech3cl initiate_reaction Initiate Reaction add_mech3cl->initiate_reaction complete_formation Complete Grignard Formation initiate_reaction->complete_formation cool_grignard Cool Grignard Reagent complete_formation->cool_grignard add_crotonaldehyde Add Crotonaldehyde Solution cool_grignard->add_crotonaldehyde stir_reaction Stir at Room Temperature add_crotonaldehyde->stir_reaction quench Quench with NH4Cl Solution stir_reaction->quench extract Extract with Ether quench->extract dry Dry Ether Layer extract->dry distill_ether Distill off Ether dry->distill_ether fractional_distillation Fractional Distillation distill_ether->fractional_distillation product Pure this compound fractional_distillation->product

Caption: Workflow for the Grignard synthesis of this compound.

troubleshooting_logic issue Low Yield cause1 Moisture Present? issue->cause1 cause2 Inactive Magnesium? issue->cause2 cause3 Impure Reactants? issue->cause3 solution1 Use Anhydrous Conditions cause1->solution1 Yes solution2 Activate Mg (e.g., with Iodine) cause2->solution2 Yes solution3 Purify/Distill Reactants cause3->solution3 Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

managing thermal stability during the distillation of 3-Penten-2-OL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing thermal stability during the distillation of 3-Penten-2-OL.

Frequently Asked Questions (FAQs)

Q1: What is the recommended distillation procedure for this compound?

A1: this compound should be distilled at atmospheric pressure. The fraction boiling between 119–121°C should be collected.[1] It is crucial to use a short distillation column to minimize the time the compound is exposed to high temperatures.[1] For detailed procedural steps, refer to the Experimental Protocols section.

Q2: What are the primary concerns regarding the thermal stability of this compound during distillation?

A2: As a secondary allylic alcohol, this compound is susceptible to thermal degradation. The primary concerns are dehydration, which can lead to the formation of dienes, and isomerization. These side reactions can reduce the yield and purity of the final product.

Q3: Are there any known incompatible materials to avoid during the distillation of this compound?

A3: Yes, contact with acids and strong oxidizing agents should be avoided as they can catalyze decomposition reactions.[2] The distillation apparatus should be clean and free of any acidic residues.

Q4: What are the expected impurities in crude this compound?

A4: Common impurities can include unreacted starting materials from the synthesis, such as crotonaldehyde, and byproducts like pentan-2-ol and pentan-3-ol if a reduction method was used for synthesis.

Q5: How can I confirm the purity of my distilled this compound?

A5: Gas chromatography-mass spectrometry (GC-MS) is an effective method to assess the purity of the distilled product and identify any potential impurities or degradation products.

Troubleshooting Guide

This guide addresses common issues encountered during the distillation of this compound.

Problem Potential Cause Recommended Solution
Low yield of distilled product Decomposition: The distillation temperature may be too high, or the heating time too long, leading to dehydration or isomerization of the this compound.- Maintain a distillation head temperature at the lower end of the boiling range (around 119°C).- Use a heating mantle with a stirrer for even heating and to avoid localized overheating.- Consider vacuum distillation to lower the boiling point if atmospheric distillation consistently leads to decomposition.
Inefficient Condensation: Loss of product vapor through the condenser.- Ensure a steady and adequate flow of cold water through the condenser.- Use a condenser with a larger surface area if necessary.
Distillate is cloudy or contains water Incomplete Drying: Residual water from the workup is co-distilling with the product.- Ensure the crude product is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation.
Boiling point is lower than expected and a significant forerun is collected Presence of Volatile Impurities: The crude product may contain lower-boiling impurities from the synthesis.- Collect the initial distillate (forerun) separately until the temperature stabilizes at the boiling point of this compound.
Discoloration of the distillation pot residue Polymerization/Decomposition: High temperatures can cause polymerization or significant decomposition of less volatile components.- Do not distill to dryness. Leave a small amount of residue in the distillation flask.- If significant charring occurs, consider purifying the crude product by other means (e.g., column chromatography) before distillation.
Fluctuating distillation temperature Uneven Boiling: "Bumping" of the liquid in the distillation flask.- Add boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling.
Inadequate Insulation: Heat loss from the distillation column.- Insulate the distillation head and column with glass wool or aluminum foil to maintain a stable temperature gradient.

Experimental Protocols

Protocol 1: Distillation of this compound

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

  • Crude this compound

  • Boiling chips or magnetic stir bar

  • Distillation apparatus (round-bottom flask, short distillation column e.g., Vigreux, condenser, receiving flask)

  • Heating mantle with stirrer

  • Thermometer

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus in a fume hood. Ensure all glassware is dry and clean.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin heating the flask gently with the heating mantle. If using a stir bar, start the stirrer.

    • Observe the temperature at the distillation head. Collect any initial distillate (forerun) that comes over at a lower temperature in a separate flask.

    • When the temperature stabilizes in the range of 119-121°C, place a clean, pre-weighed receiving flask to collect the main fraction.

    • Maintain a steady distillation rate of approximately 1-2 drops per second.

  • Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Product Characterization: Determine the yield and purity of the collected this compound.

Visualizations

Distillation_Workflow Experimental Workflow for this compound Distillation setup 1. Assemble Dry Distillation Apparatus charge 2. Charge Flask with Crude Product and Boiling Chips setup->charge heat 3. Gentle and Even Heating charge->heat forerun 4. Collect Forerun (if any) heat->forerun main_fraction 5. Collect Main Fraction at 119-121°C forerun->main_fraction stop 6. Stop Distillation (Do not distill to dryness) main_fraction->stop characterize 7. Characterize Product (Yield, Purity) stop->characterize

Caption: A flowchart illustrating the key steps in the distillation of this compound.

Troubleshooting_Logic Troubleshooting Logic for Distillation Issues start Distillation Issue Observed low_yield Low Yield? start->low_yield cloudy Cloudy Distillate? start->cloudy low_bp Low Boiling Point? start->low_bp discoloration Residue Discoloration? start->discoloration temp_fluctuation Fluctuating Temperature? start->temp_fluctuation decomposition Check for Decomposition: - Lower Temperature - Consider Vacuum low_yield->decomposition Yes condensation Check Condenser: - Water Flow - Size low_yield->condensation Yes drying Improve Pre-distillation Drying cloudy->drying Yes impurities Separate Forerun Fraction low_bp->impurities Yes dryness Avoid Distilling to Dryness discoloration->dryness Yes boiling Ensure Smooth Boiling: - Boiling Chips - Stirring temp_fluctuation->boiling Yes insulation Insulate Column and Head temp_fluctuation->insulation Yes

Caption: A logical diagram for troubleshooting common problems during the distillation of this compound.

Decomposition_Pathways Potential Thermal Decomposition Pathways start This compound (at high temperature) dehydration Dehydration (-H2O) start->dehydration isomerization Isomerization start->isomerization dienes Formation of Dienes (e.g., 1,3-Pentadiene) dehydration->dienes isomers Formation of Isomers (e.g., other pentenols) isomerization->isomers

Caption: Potential decomposition pathways for this compound under thermal stress.

References

Technical Support Center: Crude 3-Penten-2-OL Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 3-Penten-2-OL. The following information addresses common impurities and their removal based on a typical synthesis route involving the Grignard reaction of a methylmagnesium halide with crotonaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via the Grignard reaction?

A1: The primary impurities typically include:

  • Unreacted Starting Materials: Crotonaldehyde and residual Grignard reagent (e.g., methylmagnesium bromide or iodide).

  • Solvent Residue: The solvent used for the Grignard reaction, most commonly diethyl ether.

  • Inorganic Salts: Magnesium salts (e.g., magnesium bromide hydroxide) formed during the aqueous workup of the Grignard reaction.

  • Water: Introduced during the workup or from atmospheric moisture.

  • Geometric Isomers: Both cis (Z) and trans (E) isomers of this compound are often formed.

  • Side-Reaction Products: Products from 1,4-addition of the Grignard reagent to crotonaldehyde, which after workup and tautomerization can lead to pentan-2-one.

Q2: Why is it crucial to use freshly distilled crotonaldehyde for the synthesis?

A2: Crotonaldehyde is susceptible to oxidation and polymerization upon storage. A common impurity that forms is crotonic acid, which can quench the Grignard reagent and reduce the yield of the desired product. It is highly recommended to distill crotonaldehyde immediately before use to remove these impurities.[1]

Q3: My crude product is a cloudy emulsion after the initial workup. What is the cause and how can I resolve this?

A3: A cloudy or emulsified organic layer is often due to the presence of finely dispersed magnesium salts that have not fully precipitated or separated. To resolve this, you can try the following:

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Filtration: If salts have precipitated, you can filter the organic layer through a pad of a drying agent like anhydrous magnesium sulfate or sodium sulfate.

  • Centrifugation: For persistent emulsions, centrifugation can be an effective method to separate the layers.

Troubleshooting Guides

Issue 1: Presence of Unreacted Crotonaldehyde

Symptoms:

  • A sharp, pungent odor in the purified product.

  • An additional peak corresponding to crotonaldehyde in GC or NMR analysis.

  • A lower than expected boiling point for the initial fractions during distillation.

Root Cause:

  • Incomplete reaction of the Grignard reagent with crotonaldehyde.

  • Insufficient amount of Grignard reagent used.

Resolution: Fractional distillation is the most effective method to remove unreacted crotonaldehyde due to the difference in boiling points.

Experimental Protocol: Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column (e.g., with Raschig rings or glass beads) to ensure a high number of theoretical plates.[2][3] The column should be insulated with glass wool or aluminum foil to maintain a proper temperature gradient.[3]

  • Distillation:

    • Heat the crude this compound in a round-bottom flask.

    • Collect the forerun, which will be enriched in lower-boiling impurities like diethyl ether and any remaining unreacted crotonaldehyde (boiling point: ~104 °C).

    • Monitor the temperature at the distillation head. A stable temperature reading around the boiling point of this compound (approximately 121 °C) indicates the collection of the pure product.[4]

    • Collect the main fraction in a separate, clean receiving flask.

    • A subsequent rise in temperature may indicate the presence of higher-boiling impurities.

Issue 2: Contamination with Geometric Isomers (cis and trans)

Symptoms:

  • Multiple closely spaced peaks for this compound in high-resolution gas chromatography.

  • Complex NMR spectra with overlapping signals for the vinylic and methyl protons.

Root Cause:

  • The Grignard addition to crotonaldehyde can produce a mixture of cis (Z) and trans (E) isomers.

Resolution: Separation of geometric isomers is challenging due to their similar physical properties.

  • Preparative Gas Chromatography (pGC): This is a highly effective technique for separating volatile isomers on a small to medium scale.[5]

  • Extractive Distillation: This technique involves adding a solvent that alters the relative volatility of the isomers, allowing for their separation by distillation.[6]

Experimental Protocol: Preparative Gas Chromatography (General Procedure)

  • Column Selection: Utilize a capillary column with a stationary phase known for separating isomers, such as a polar phase (e.g., Carbowax) or a liquid crystal phase.[7]

  • Method Development: Optimize the temperature program and carrier gas flow rate on an analytical GC to achieve baseline separation of the isomers.

  • Preparative Run: Scale up the injection volume on a preparative GC system. The separated isomers are collected in individual traps as they elute from the column.

Issue 3: Presence of Inorganic Salts and Water

Symptoms:

  • Cloudiness in the final product.

  • Broad hydroxyl peak in the ¹H NMR spectrum.

  • Inaccurate boiling point readings during distillation.

Root Cause:

  • Incomplete removal of magnesium salts from the aqueous workup.

  • Insufficient drying of the organic layer.

Resolution:

  • Aqueous Wash: Wash the crude organic layer with a saturated aqueous solution of ammonium chloride to quench any remaining Grignard reagent and precipitate magnesium salts.[4] Follow this with a wash with deionized water and then a brine solution.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate, followed by filtration.

  • Azeotropic Distillation: For trace amounts of water, azeotropic distillation with a suitable entrainer like toluene can be employed.

Data Presentation

The following table summarizes the atmospheric boiling points of this compound and its common impurities, which is crucial for planning purification by distillation.

CompoundBoiling Point (°C)
Diethyl Ether34.6
Crotonaldehyde104
This compound 121
Pentan-2-one102

Visualizations

PurificationWorkflow crude_product Crude this compound (Contains impurities) aqueous_wash Aqueous Wash (Saturated NH4Cl, H2O, Brine) crude_product->aqueous_wash Remove Mg Salts drying Drying (Anhydrous MgSO4) aqueous_wash->drying Remove Water filtration Filtration drying->filtration distillation Fractional Distillation filtration->distillation Remove Crotonaldehyde, Ether, Side-Products isomer_separation Isomer Separation (e.g., Preparative GC) distillation->isomer_separation Separate cis/trans Isomers pure_product Pure this compound isomer_separation->pure_product

Caption: General workflow for the purification of crude this compound.

TroubleshootingLogic start Crude Product Analysis impurity_check Impurity Detected? start->impurity_check aldehyde Unreacted Crotonaldehyde? impurity_check->aldehyde Yes end Pure Product impurity_check->end No isomers Geometric Isomers? aldehyde->isomers No distill Perform Fractional Distillation aldehyde->distill Yes salts_water Salts / Water? isomers->salts_water No prep_gc Use Preparative GC or Extractive Distillation isomers->prep_gc Yes wash_dry Wash with Aqueous Solutions and Dry salts_water->wash_dry Yes salts_water->end No distill->impurity_check prep_gc->impurity_check wash_dry->impurity_check

Caption: Troubleshooting logic for identifying and removing impurities.

References

Validation & Comparative

Nuclear Magnetic Resonance Spectral Data of 3-Penten-2-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹H NMR and ¹³C NMR spectral data for 3-penten-2-ol, a key chemical intermediate in various synthetic processes. Understanding the NMR characteristics of this compound is crucial for reaction monitoring, quality control, and structural elucidation in research and development settings. This document presents available experimental data, outlines a general protocol for NMR data acquisition, and offers a comparative perspective on the spectral features of its isomers.

¹H and ¹³C NMR Spectral Data

The following tables summarize the reported ¹H NMR spectral data for trans-3-penten-2-ol and provide an estimated range for the ¹³C NMR chemical shifts based on typical values for analogous structures.

Table 1: ¹H NMR Spectral Data for trans-3-Penten-2-ol
Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
H-3 (CH=)5.64dqJ = 15.4, 6.2
H-4 (CH=)5.53dqJ = 15.4, 1.5
H-2 (CHOH)4.23pJ = 6.5
OH1.92br s-
H-5 (CH₃)1.68dJ = 6.2
H-1 (CH₃)1.24dJ = 6.5

Solvent: CDCl₃. Data sourced from ChemicalBook.[1]

Table 2: Estimated ¹³C NMR Chemical Shifts for this compound
Carbon Assignment Estimated Chemical Shift (δ) in ppm
C-3 (=CH)125-140
C-4 (=CH)125-140
C-2 (CHOH)65-75
C-5 (CH₃)15-25
C-1 (CH₃)20-30

Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions. A ¹³C NMR spectrum for (3E)-3-Penten-2-ol is noted as available from Fluka AG, Buchs, Switzerland through SpectraBase.[2]

Comparison with an Alternative Structure: trans-3-Penten-2-one

To provide context for the expected ¹³C NMR chemical shifts, the data for the structurally related compound trans-3-penten-2-one is presented below. The replacement of the hydroxyl group with a carbonyl group leads to a significant downfield shift for the carbonyl carbon (C-2) and the α,β-unsaturated carbons (C-3 and C-4).

Table 3: ¹³C NMR Spectral Data for trans-3-Penten-2-one
Carbon Assignment Chemical Shift (δ) in ppm
C-2 (C=O)~198
C-4 (=CH)~144
C-3 (=CH)~132
C-1 (CH₃)~27
C-5 (CH₃)~18

Data for a closely related analog, may vary for the specified compound.

Experimental Protocols

A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a moderately volatile liquid sample like this compound is outlined below.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Sample Concentration: For ¹H NMR, a concentration of 5-25 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-100 mg in the same volume of solvent is recommended.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra, allowing for accurate chemical shift calibration.

  • Sample Filtration: To improve spectral resolution and prevent contamination of the NMR spectrometer, filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry NMR tube.

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for detailed analysis.

  • Tuning and Locking: Insert the sample into the spectrometer probe. The instrument should be tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C) and locked onto the deuterium signal of the solvent to compensate for any magnetic field drift.

  • Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample, which will result in sharp, symmetrical peaks.

  • Parameter Setup for ¹H NMR:

    • Pulse Angle: A 30-45° pulse angle is commonly used to allow for a shorter relaxation delay.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

    • Relaxation Delay: A delay of 1-2 seconds between pulses allows for adequate relaxation of the protons.

    • Number of Scans: For a moderately concentrated sample, 8-16 scans are typically adequate.

  • Parameter Setup for ¹³C NMR:

    • Pulse Angle: A 45° pulse angle is a good compromise between signal intensity and relaxation time.

    • Spectral Width: A wider spectral width is required for ¹³C NMR (e.g., 0-220 ppm).

    • Acquisition Time: An acquisition time of 1-2 seconds is common.

    • Relaxation Delay: A delay of 2-5 seconds is often necessary, especially for quaternary carbons.

    • Proton Decoupling: Employ broadband proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

    • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

    • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

    • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integration: Integrate the peak areas in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Visualization of this compound

The following diagram illustrates the chemical structure of trans-3-penten-2-ol, highlighting the carbon and hydrogen atoms that give rise to the NMR signals.

Caption: Structure of trans-3-Penten-2-ol with NMR active nuclei.

References

A Comparative Guide to the Mass Spectrum of 3-Penten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the electron ionization (EI) mass spectrum of 3-penten-2-ol, an unsaturated alcohol. For comparative purposes, its fragmentation pattern is contrasted with that of its saturated analog, 3-pentanol. This document is intended for researchers and scientists utilizing mass spectrometry for compound identification and structural elucidation.

Data Presentation: Fragmentation Pattern Comparison

The mass spectrum of a compound provides a unique fingerprint based on the fragmentation of its molecular ion. The presence of a double bond in this compound significantly influences its fragmentation pathways compared to the saturated 3-pentanol. The quantitative data for the major fragments are summarized below, with intensities normalized to the most abundant ion (base peak).

Table 1: Comparison of Major Mass Fragments for this compound and 3-Pentanol

m/zProposed Fragment IonRelative Intensity (%) (this compound)Relative Intensity (%) (3-Pentanol)
88[C₅H₁₂O]⁺˙ (Molecular Ion)N/A~2
86[C₅H₁₀O]⁺˙ (Molecular Ion)~5N/A
71[M - CH₃]⁺~85~10
59[M - C₂H₅]⁺-~100 (Base Peak)
57[M - C₂H₅]⁺ or [C₄H₉]⁺~100 (Base Peak)~30
45[CH(OH)CH₃]⁺~60~25
43[C₃H₇]⁺ or [C₂H₃O]⁺~95~45
41[C₃H₅]⁺ (Allyl Cation)~70~35

Data compiled from the NIST Mass Spectrometry Data Center. Actual intensities may vary slightly between instruments.[1][2]

The molecular ion for this compound (C₅H₁₀O) is observed at m/z 86, though it is of low intensity. In contrast, the molecular ion for 3-pentanol (C₅H₁₂O) is at m/z 88 and is also typically weak.[3] The most significant difference lies in the base peak. For 3-pentanol, α-cleavage results in the loss of an ethyl radical to form a stable oxonium ion at m/z 59, which is the base peak.[3][4] For this compound, the fragmentation is more complex, with a base peak often appearing at m/z 57.

Experimental Protocols: Acquiring the Mass Spectrum

The data presented were obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with a standard Electron Ionization (EI) source.[5][6] This is a robust and widely used method for the analysis of volatile and thermally stable compounds like alcohols.[5][7]

1. Sample Preparation: A dilute solution of the analyte (e.g., this compound) is prepared in a high-purity volatile solvent such as methanol or dichloromethane. A typical concentration is in the range of 1-100 µg/mL.

2. Gas Chromatography (GC) Separation:

  • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid volatilization.

  • Column: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column (e.g., a DB-5ms or HP-5ms). The column's stationary phase separates compounds based on their boiling points and polarity.

  • Temperature Program: A temperature gradient is applied to the GC oven to facilitate the separation of components in the sample.

3. Electron Ionization (EI) Mass Spectrometry (MS):

  • Ion Source: As compounds elute from the GC column, they enter the ion source of the mass spectrometer, which is under a high vacuum.[6]

  • Ionization: The molecules are bombarded by a beam of high-energy electrons (typically at 70 eV).[6][8] This collision ejects an electron from the molecule, creating a positively charged molecular ion (M⁺˙).[8]

  • Fragmentation: The excess energy imparted during ionization causes the unstable molecular ions to break apart into smaller, characteristic fragment ions.[8][9]

  • Mass Analysis: The positively charged ions (both molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

4. Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. This spectrum can be compared to spectral libraries, such as the NIST/EPA/NIH Mass Spectral Library, for positive compound identification.[10]

Mandatory Visualization: Fragmentation Pathway

The fragmentation of this compound is initiated by the formation of the molecular ion. The subsequent cleavage is directed by the functional group and the double bond, leading to the formation of several key fragment ions.

G Fragmentation Pathway of this compound M This compound [CH₃CH=CHCH(OH)CH₃]⁺˙ m/z = 86 F71 [M - CH₃]⁺ C₄H₇O⁺ m/z = 71 M->F71 - •CH₃ (α-cleavage) F43 [C₂H₃O]⁺ m/z = 43 M->F43 - •C₃H₇ F57 Base Peak [C₄H₉]⁺ m/z = 57 M->F57 - •C₂H₅O F71->F43 - C₂H₄ F41 Allyl Cation [C₃H₅]⁺ m/z = 41 F71->F41 - CH₂O

Caption: Primary fragmentation pathways of this compound in EI-MS.

References

A Comparative Guide to the Infrared (IR) Spectroscopy Analysis of 3-Penten-2-ol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the infrared (IR) spectroscopic features of 3-penten-2-ol, an unsaturated alcohol, with its saturated counterpart, 2-pentanol, and a simple alkene, 3-pentene. Understanding the distinct vibrational frequencies of the functional groups in these molecules is crucial for their identification and characterization in various research and development applications.

Comparison of IR Absorption Data

The primary functional groups present in this compound are the hydroxyl (-OH) group and the carbon-carbon double bond (C=C). The presence of both gives rise to characteristic absorption bands in the IR spectrum. By comparing its spectrum to that of a saturated alcohol (2-pentanol) and an alkene (3-pentene), the unique contributions of each functional group can be clearly distinguished.

Functional GroupVibrational ModeThis compound (Unsaturated Alcohol)2-Pentanol (Saturated Alcohol)3-Pentene (Alkene)
Hydroxyl (-OH) O-H Stretch (H-bonded)Broad, strong peak ~3350 cm⁻¹Broad, strong peak ~3340 cm⁻¹Absent
Hydroxyl (-OH) C-O Stretch~1050-1150 cm⁻¹~1110 cm⁻¹Absent
Alkene (C=C) C=C StretchMedium peak ~1670 cm⁻¹AbsentMedium peak ~1660 cm⁻¹
Alkene (=C-H) =C-H StretchMedium, sharp peak >3000 cm⁻¹ (~3020 cm⁻¹)AbsentMedium, sharp peak >3000 cm⁻¹ (~3025 cm⁻¹)
Alkane (C-H) C-H Stretch (sp³)Multiple sharp peaks <3000 cm⁻¹ (~2850-2970 cm⁻¹)Multiple sharp peaks <3000 cm⁻¹ (~2870-2960 cm⁻¹)Multiple sharp peaks <3000 cm⁻¹ (~2870-2960 cm⁻¹)
Alkene (=C-H) =C-H Bend (Out-of-plane)Strong peak ~965 cm⁻¹ (for trans isomer)AbsentStrong peak ~965 cm⁻¹ (for trans isomer)

Experimental Protocols

The following is a detailed methodology for obtaining the IR spectrum of a liquid sample such as this compound using the "neat" liquid sampling technique with a Fourier Transform Infrared (FTIR) spectrometer.[1][2]

Objective: To acquire a high-quality infrared spectrum of a pure liquid sample to identify its functional groups.

Materials:

  • FTIR Spectrometer

  • Sodium Chloride (NaCl) or Potassium Bromide (KBr) salt plates

  • Pasteur pipette

  • KimWipes or other lint-free tissue

  • Acetone or other suitable volatile solvent for cleaning

  • The liquid sample to be analyzed (e.g., this compound)

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Open the sample compartment.

  • Salt Plate Preparation:

    • Handle the salt plates with care, touching only the edges to avoid transferring moisture and oils from your fingers.

    • If the plates are not clean, gently wipe them with a KimWipe moistened with a small amount of acetone. Allow the plates to air dry completely.

  • Background Spectrum Acquisition:

    • Place the clean, dry salt plates in the sample holder within the sample compartment.

    • Close the sample compartment lid.

    • Using the instrument's software, initiate a background scan. This will record the spectrum of the ambient air and the salt plates, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Remove the salt plates from the spectrometer.

    • Using a clean Pasteur pipette, place one to two drops of the liquid sample onto the center of one of the salt plates.[1]

    • Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates. Avoid forming air bubbles.

  • Sample Spectrum Acquisition:

    • Place the "sandwich" of salt plates with the sample into the sample holder in the spectrometer.

    • Close the sample compartment lid.

    • In the software, initiate the sample scan. The software will automatically ratio the sample spectrum against the previously collected background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Label the significant peaks in the resulting spectrum with their corresponding wavenumbers (cm⁻¹).

    • Compare the observed peak positions with known correlation tables to identify the functional groups present in the sample.

  • Cleaning:

    • After the analysis is complete, carefully separate the salt plates.

    • Clean the plates thoroughly with a KimWipe and acetone to remove all traces of the sample.

    • Store the clean, dry plates in a desiccator to protect them from moisture.

Visualizations

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start sample_prep Prepare Neat Liquid Sample start->sample_prep background Acquire Background Spectrum sample_prep->background sample_spec Acquire Sample Spectrum background->sample_spec process Process Spectrum sample_spec->process identify Identify Functional Groups process->identify compare Compare with Alternatives identify->compare end end compare->end End

Caption: Workflow for IR Spectroscopy Analysis.

Functional_Groups_3_Penten_2_OL cluster_molecule This compound cluster_groups Functional Groups & IR Ranges mol CH3-CH=CH-CH(OH)-CH3 OH Hydroxyl (-OH) CC_double Alkene (C=C) CH_alkene Alkene (=C-H) CH_alkane Alkane (C-H) OH_range ~3200-3600 cm⁻¹ (broad) OH->OH_range CC_double_range ~1620-1680 cm⁻¹ CC_double->CC_double_range CH_alkene_range ~3010-3100 cm⁻¹ CH_alkene->CH_alkene_range CH_alkane_range ~2850-2960 cm⁻¹ CH_alkane->CH_alkane_range

Caption: Functional Groups of this compound.

References

Comparative Reactivity of 3-Penten-2-ol and Other Allylic Alcohols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of allylic alcohols is paramount for the strategic design of synthetic pathways. This guide provides a comparative analysis of the reactivity of 3-penten-2-ol against other common allylic alcohols, supported by established chemical principles and experimental protocols.

The reactivity of allylic alcohols is fundamentally influenced by the interplay of the hydroxyl group and the adjacent carbon-carbon double bond. This unique structural motif allows for a range of synthetically valuable transformations, including oxidation, epoxidation, and rearrangement reactions. The substitution pattern on the double bond and at the alcohol-bearing carbon significantly dictates the rate and outcome of these reactions.

Relative Reactivity Overview

The following table summarizes the expected relative reactivity of this compound in comparison to other representative allylic alcohols in common transformations. This comparison is based on general principles of organic chemistry, including steric hindrance, electronic effects, and the stability of reaction intermediates.

Allylic Alcohol Structure Oxidation (e.g., with PCC) Epoxidation (e.g., with m-CPBA) Key Reactivity Considerations
This compound this compound structureModerateModerateSecondary alcohol, less sterically hindered than more substituted analogues. The double bond is disubstituted.
Cinnamyl alcohol Cinnamyl alcohol structureHighModeratePrimary alcohol, benzylic position enhances reactivity in oxidation due to stabilization of the intermediate.
Geraniol Geraniol structureModerateHigh (at the allylic double bond)Primary alcohol. The trisubstituted double bond is more electron-rich and thus more reactive towards electrophilic epoxidation. The Sharpless epoxidation is highly selective for the allylic double bond.[1]
Allyl alcohol Allyl alcohol structureHighLowPrimary, least sterically hindered simple allylic alcohol. The terminal double bond is generally less reactive in epoxidation compared to more substituted alkenes.

Experimental Protocols

The following are detailed experimental protocols for key reactions involving allylic alcohols. These procedures can be adapted for specific substrates with appropriate modifications.

Oxidation of a Secondary Allylic Alcohol with Pyridinium Chlorochromate (PCC)

This protocol describes the oxidation of a secondary allylic alcohol to the corresponding α,β-unsaturated ketone.

Materials:

  • Secondary allylic alcohol (e.g., this compound)

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Celite® or silica gel

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend PCC (1.5 equivalents) in anhydrous dichloromethane.

  • Add powdered Celite® or silica gel to the suspension.[2][3] This helps to prevent the formation of a tarry chromium residue.[4]

  • Dissolve the secondary allylic alcohol (1.0 equivalent) in anhydrous dichloromethane in a separate flask.

  • Add the alcohol solution to the PCC suspension in one portion with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude α,β-unsaturated ketone.

  • Purify the product by column chromatography on silica gel if necessary.

Epoxidation of an Allylic Alcohol with meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol outlines the epoxidation of an allylic alcohol using m-CPBA. The presence of the allylic hydroxyl group can direct the epoxidation to occur syn to the hydroxyl group due to hydrogen bonding.[5]

Materials:

  • Allylic alcohol (e.g., this compound)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous solution of sodium bicarbonate

  • Saturated aqueous solution of sodium thiosulfate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the allylic alcohol (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Add m-CPBA (1.1-1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate to destroy excess peroxide.

  • Separate the layers and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude epoxy alcohol can be purified by flash column chromatography.

Sharpless Asymmetric Epoxidation of a Prochiral Allylic Alcohol

The Sharpless epoxidation is a highly enantioselective method for the epoxidation of primary and secondary allylic alcohols.[6]

Materials:

  • Prochiral allylic alcohol (e.g., geraniol)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • L-(+)-Diethyl tartrate (L-(+)-DET) or D-(-)-Diethyl tartrate (D-(-)-DET)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane or toluene)

  • Powdered 4Å molecular sieves

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 10% aqueous solution of tartaric acid

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add anhydrous dichloromethane and powdered 4Å molecular sieves.

  • Cool the flask to -20 °C.

  • Add L-(+)-DET (or D-(-)-DET) (1.2 equivalents) to the flask, followed by the dropwise addition of titanium(IV) isopropoxide (1.0 equivalent). Stir the mixture for 30 minutes at -20 °C.

  • Add the allylic alcohol (1.0 equivalent) dissolved in a small amount of anhydrous dichloromethane.

  • Add tert-butyl hydroperoxide (2.0 equivalents) dropwise. The reaction is often exothermic.

  • Maintain the reaction at -20 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and stir vigorously for 1 hour at room temperature.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting epoxy alcohol by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate key concepts in the reactivity of allylic alcohols.

Oxidation_of_Secondary_Allylic_Alcohol cluster_reactants Reactants cluster_products Products Reactant Secondary Allylic Alcohol (e.g., this compound) Intermediate Chromate Ester Intermediate Reactant->Intermediate Oxidation Oxidant Oxidizing Agent (e.g., PCC) Oxidant->Intermediate Product α,β-Unsaturated Ketone (Enone) Byproduct Reduced Oxidant Intermediate->Product Elimination Intermediate->Byproduct

Caption: General workflow for the oxidation of a secondary allylic alcohol.

Epoxidation_Stereoselectivity cluster_top Top-face attack cluster_bottom Bottom-face attack TopAttack Epoxidation from the top face EnantiomerA Epoxy Alcohol (Enantiomer A) TopAttack->EnantiomerA yields BottomAttack Epoxidation from the bottom face EnantiomerB Epoxy Alcohol (Enantiomer B) BottomAttack->EnantiomerB yields AllylicAlcohol Allylic Alcohol Substrate AllylicAlcohol->TopAttack AllylicAlcohol->BottomAttack SharplessReagent Chiral Sharpless Reagent (+)-DET or (-)-DET SharplessReagent->TopAttack Directs attack SharplessReagent->BottomAttack Directs attack

Caption: Control of stereoselectivity in Sharpless epoxidation.

References

A Comparative Analysis of the Chemical Properties of cis- and trans-3-Penten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical properties of the geometric isomers, cis-3-penten-2-ol and trans-3-penten-2-ol. Understanding the distinct characteristics of these stereoisomers is crucial for their application in organic synthesis, materials science, and drug development, where precise molecular geometry can significantly influence reactivity, biological activity, and material properties. This document summarizes their physical properties and explores their chemical reactivity, supported by available experimental data and established chemical principles.

Structural and Physical Properties: A Comparative Overview

The fundamental difference between cis- and trans-3-penten-2-ol lies in the spatial arrangement of the substituents around the carbon-carbon double bond. In the cis isomer, the ethyl and hydroxyl-bearing methyl groups are on the same side of the double bond, leading to increased steric strain. In contrast, the trans isomer has these groups on opposite sides, resulting in a more stable, lower-energy conformation. This difference in stereochemistry directly impacts their physical properties.

Propertycis-3-Penten-2-oltrans-3-Penten-2-ol
Molecular Formula C₅H₁₀OC₅H₁₀O
Molecular Weight 86.13 g/mol 86.13 g/mol
Boiling Point Data for pure cis isomer is not readily available; mixture of isomers: 120-122 °C[1]118-121 °C[2][3][4][5]
Density Data for pure cis isomer is not readily available; mixture of isomers: 0.843 g/mL at 25 °C[1]0.843 g/mL at 25 °C[3][4]
Refractive Index Data for pure cis isomer is not readily available; mixture of isomers: n20/D 1.428[1]n20/D 1.428[3][5]
1H NMR Data Specific experimental data for the pure cis isomer is limited.Key signals include peaks around 5.5-5.6 ppm (alkene protons) and 4.2 ppm (proton on the carbon bearing the hydroxyl group).[6]

Note: While specific experimental data for the pure cis isomer is scarce, it is generally expected that the cis isomer would have a slightly higher boiling point and density than the trans isomer due to its higher polarity and less efficient packing.

Chemical Reactivity: A Tale of Two Geometries

Both cis- and trans-3-penten-2-ol are secondary allylic alcohols and thus exhibit reactivity characteristic of both alcohols and alkenes. Key reactions include oxidation, esterification, and electrophilic additions to the double bond. The stereochemistry of the double bond is expected to influence the rate and stereochemical outcome of these reactions.

Oxidation
Esterification

Esterification, the reaction of the alcohol with a carboxylic acid or its derivative, is another key transformation. The rate of esterification can be influenced by steric hindrance around the hydroxyl group. The more accessible hydroxyl group in the trans isomer may lead to faster reaction rates compared to the cis isomer, where the proximity of the ethyl group could create steric impediment.

Electrophilic Addition

The carbon-carbon double bond in both isomers is susceptible to electrophilic attack. Reactions such as halogenation and hydrohalogenation will proceed, and the stereochemistry of the starting material can influence the stereochemistry of the product. For example, the addition of bromine would be expected to proceed via an anti-addition mechanism, leading to different diastereomeric products for the cis and trans isomers.

Experimental Protocols

Detailed experimental protocols for key reactions are provided to enable researchers to conduct their own comparative studies.

Experimental Protocol: Oxidation of 3-Penten-2-ol to 3-Penten-2-one

This protocol is a general procedure for the Swern oxidation, a mild method for converting primary and secondary alcohols to aldehydes and ketones, respectively.

Materials:

  • This compound (either cis or trans isomer)

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Dry ice/acetone bath

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.5-2.0 equivalents) to the stirred DCM.

  • In a separate flask, dissolve DMSO (2.0-3.0 equivalents) in anhydrous DCM.

  • Add the DMSO solution dropwise to the oxalyl chloride solution, maintaining the internal temperature below -60 °C. Stir the resulting mixture at -78 °C for 15-20 minutes.

  • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the activated Swern reagent at -78 °C.

  • Stir the reaction mixture at this temperature for 30-45 minutes.

  • Slowly add triethylamine (5.0 equivalents), ensuring the temperature remains below -60 °C.

  • After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes, then allow it to warm to room temperature.

  • Quench the reaction with water and perform a standard aqueous work-up. The product can be purified by column chromatography.

Experimental Protocol: Fischer Esterification of this compound

This protocol describes a classic acid-catalyzed esterification.

Materials:

  • This compound (either cis or trans isomer)

  • Acetic acid (or other carboxylic acid)

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 equivalent) and an excess of acetic acid (e.g., 3-5 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).

  • Heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, dilute the mixture with diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.

  • The product can be purified by distillation or column chromatography.

Comparative Logic Flow

The following diagram illustrates the logical workflow for comparing the chemical properties of cis- and trans-3-penten-2-ol.

G Comparative Analysis of cis- and trans-3-Penten-2-ol cluster_isomers Stereoisomers cluster_properties Chemical Properties cluster_reactions Key Reactions cluster_analysis Comparative Analysis cis cis-3-Penten-2-ol reactivity Reactivity cis->reactivity physical Physical Properties cis->physical trans trans-3-Penten-2-ol trans->reactivity trans->physical oxidation Oxidation reactivity->oxidation esterification Esterification reactivity->esterification addition Electrophilic Addition reactivity->addition comparison Comparison of: - Reaction Rates - Product Distribution - Stereochemical Outcomes physical->comparison oxidation->comparison esterification->comparison addition->comparison

Caption: Logical workflow for comparing the chemical properties of cis- and trans-3-penten-2-ol.

References

Validating the Structure of 3-Penten-2-ol: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to the structural elucidation of 3-penten-2-ol using Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), with a comparative analysis against its constitutional isomers, 1-penten-3-ol and 4-penten-2-ol.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the validation of the chemical structure of this compound. By leveraging fundamental spectroscopic techniques, we present a detailed analysis of its unique spectral fingerprint and contrast it with that of its isomers, 1-penten-3-ol and 4-penten-2-ol. The presented data and methodologies offer a robust approach for unambiguous structural confirmation.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its constitutional isomers.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey Absorptions (cm⁻¹)Functional Group Assignment
This compound 3400-3200 (broad), 3020 (medium), 1670 (weak), 965 (strong)O-H (alcohol), =C-H (alkene), C=C (alkene, trans), =C-H bend (trans)
1-Penten-3-ol 3400-3200 (broad), 3080 (medium), 1640 (medium), 990 & 915 (strong)O-H (alcohol), =C-H (alkene), C=C (alkene, vinyl), =C-H bends (vinyl)
4-Penten-2-ol 3400-3200 (broad), 3080 (medium), 1640 (medium), 990 & 915 (strong)O-H (alcohol), =C-H (alkene), C=C (alkene, vinyl), =C-H bends (vinyl)

Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)

Compoundδ ~5.4-5.8 (m)δ ~4.9-5.2 (m)δ ~3.8-4.3 (m)δ ~2.0-2.3 (m)δ ~1.6-1.7 (d)δ ~1.2-1.3 (d)δ ~0.9 (t)
This compound 2H-1H-3H3H-
1-Penten-3-ol 1H2H1H1H--3H
4-Penten-2-ol 1H2H1H2H-3H-

Table 3: ¹³C NMR Spectroscopy Data (Predicted Chemical Shifts in ppm)

CompoundC=C C =CC -OHAlkyl C's
This compound ~125-135~125-135~67~23, ~17
1-Penten-3-ol ~141~114~74~30, ~10
4-Penten-2-ol ~135~118~67~43, ~23

Table 4: Mass Spectrometry Data (Key m/z values)

CompoundMolecular Ion (M⁺)Base PeakKey Fragment Ions
This compound 867157, 43, 41
1-Penten-3-ol 865771, 43, 29
4-Penten-2-ol 864571, 43, 41

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample was placed between two sodium chloride (NaCl) plates.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used.

  • Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean NaCl plates was acquired and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the sample was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 1% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 300 MHz NMR spectrometer was used for both ¹H and ¹³C NMR analysis.

  • ¹H NMR Acquisition: The spectrum was acquired with a 90° pulse angle, a spectral width of 15 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated.

  • ¹³C NMR Acquisition: A proton-decoupled spectrum was acquired with a 30° pulse angle, a spectral width of 200 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. 1024 scans were accumulated.

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced via direct injection into the ion source of the mass spectrometer.

  • Instrumentation: An electron ionization (EI) mass spectrometer was used.

  • Ionization: The molecules were ionized using a 70 eV electron beam.

  • Mass Analysis: The resulting ions were separated by a quadrupole mass analyzer scanning a mass-to-charge (m/z) range of 10-200.

Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the structural validation of this compound.

Spectroscopic_Validation_Workflow cluster_Techniques Spectroscopic Techniques cluster_Data_Analysis Data Analysis and Interpretation cluster_Comparison Comparative Analysis cluster_Validation Structural Validation IR IR Spectroscopy IR_Analysis Identify Functional Groups (O-H, C=C) IR->IR_Analysis H_NMR ¹H NMR Spectroscopy H_NMR_Analysis Determine Proton Environments & Coupling H_NMR->H_NMR_Analysis C_NMR ¹³C NMR Spectroscopy C_NMR_Analysis Determine Carbon Environments C_NMR->C_NMR_Analysis MS Mass Spectrometry MS_Analysis Determine Molecular Weight & Fragmentation Pattern MS->MS_Analysis Compare_Isomers Compare Spectra with Isomers (1-penten-3-ol, 4-penten-2-ol) IR_Analysis->Compare_Isomers H_NMR_Analysis->Compare_Isomers C_NMR_Analysis->Compare_Isomers MS_Analysis->Compare_Isomers Structure_Validation Confirm this compound Structure Compare_Isomers->Structure_Validation

Caption: Workflow for the spectroscopic validation of this compound.

Discussion and Interpretation

The spectroscopic data presented provides a clear and distinct profile for this compound, allowing for its confident differentiation from its constitutional isomers.

IR Spectroscopy: The presence of a strong, broad absorption around 3300-3400 cm⁻¹ in all three isomers confirms the presence of an alcohol (O-H stretch). However, the key differentiating feature for this compound is the strong absorption at 965 cm⁻¹, which is characteristic of the out-of-plane bending of a trans-disubstituted alkene. In contrast, 1-penten-3-ol and 4-penten-2-ol exhibit strong absorptions around 990 and 915 cm⁻¹, indicative of a terminal vinyl group.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is the most definitive. It shows two distinct signals in the vinylic region (~5.4-5.8 ppm), each integrating to one proton, confirming the internal nature of the double bond. The multiplet at ~4.2 ppm corresponds to the proton on the carbon bearing the hydroxyl group, which is coupled to both a vinylic proton and a methyl group. The two methyl groups appear as distinct doublets. In contrast, both 1-penten-3-ol and 4-penten-2-ol show a more complex pattern in the vinylic region characteristic of a terminal alkene, with one proton around 5.8 ppm and two protons around 4.9-5.2 ppm. The position and splitting of the other aliphatic protons also differ significantly, allowing for clear distinction.

¹³C NMR Spectroscopy: The predicted ¹³C NMR spectra further support the structural assignments. This compound is expected to show two signals for the sp² hybridized carbons of the internal double bond in the range of 125-135 ppm. 1-Penten-3-ol and 4-penten-2-ol, on the other hand, will each show two signals for their terminal double bonds, with one carbon resonating further downfield (~135-141 ppm) and the other further upfield (~114-118 ppm). The chemical shift of the carbon bearing the hydroxyl group also provides diagnostic information.

Mass Spectrometry: All three isomers exhibit a molecular ion peak at m/z 86, corresponding to the molecular formula C₅H₁₀O. However, their fragmentation patterns differ, reflecting the stability of the resulting carbocations. The base peak for this compound is at m/z 71, resulting from the loss of a methyl radical. For 1-penten-3-ol, the base peak is at m/z 57, corresponding to the loss of an ethyl radical. 4-Penten-2-ol shows a characteristic base peak at m/z 45, arising from the cleavage alpha to the oxygen, which is a common fragmentation for secondary alcohols.

Conclusion

The combination of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a powerful and complementary toolkit for the unambiguous structural validation of this compound. The unique spectroscopic signature of this compound, particularly the trans-alkene absorption in the IR spectrum, the two-proton vinylic signal in the ¹H NMR spectrum, the chemical shifts of the sp² carbons in the ¹³C NMR spectrum, and the characteristic fragmentation pattern in the mass spectrum, allows for its clear differentiation from its constitutional isomers, 1-penten-3-ol and 4-penten-2-ol. This guide serves as a practical resource for researchers in the field, ensuring accurate compound identification and characterization.

Chiral GC Analysis for Determining Enantiomeric Excess of 3-Penten-2-OL: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral compounds. For volatile chiral alcohols such as 3-penten-2-ol, chiral gas chromatography (GC) stands out as a powerful and widely used analytical technique. This guide provides a comparative overview of chiral GC analysis for determining the enantiomeric excess of this compound, including a detailed experimental protocol, a comparison with alternative methods, and supporting data.

Comparison of Analytical Methods

Chiral GC is a highly selective and sensitive method for separating enantiomers. The primary alternative for determining the enantiomeric excess of chiral molecules is chiral High-Performance Liquid Chromatography (HPLC). While both techniques are robust, they have distinct advantages and disadvantages.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase based on differential partitioning between a gaseous mobile phase and a chiral stationary phase.Separation of compounds in the liquid phase based on differential interactions with a chiral stationary phase.
Analytes Volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.Wide range of compounds, including non-volatile and thermally labile molecules.
Sensitivity Generally higher sensitivity, especially with selective detectors like mass spectrometry (MS).Sensitivity depends on the detector used (e.g., UV, MS).
Resolution Typically provides high-resolution separation for volatile enantiomers.High resolution can be achieved, but may require more methods development.
Speed Often faster analysis times compared to HPLC.Analysis times can be longer, though advances in UHPLC have reduced run times.
Solvent Consumption Minimal solvent usage (carrier gas).Significant consumption of organic solvents as the mobile phase.

Experimental Protocol: Chiral GC-MS Analysis of this compound

This protocol is adapted from a validated method for the closely related compound, 2-pentanol, and is expected to provide excellent separation for this compound enantiomers.[1] The use of a β-cyclodextrin-based chiral stationary phase is a common and effective choice for the separation of chiral alcohols.

1. Sample Preparation:

  • Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or hexane) to a final concentration of approximately 1 mg/mL.

  • If necessary, derivatization can be performed to improve peak shape and resolution. A common method is acylation using trifluoroacetic anhydride.

2. Instrumentation:

  • Gas Chromatograph: Agilent 7890A or equivalent, equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

  • Chiral Capillary Column: A column coated with a derivatized cyclodextrin is recommended. A good starting point is a beta-cyclodextrin column, such as a CP-Chirasil-DEX CB (25 m x 0.25 mm I.D., 0.25 µm film thickness) or a similar column.[2] Trifluoroacetyl-derivatized cyclodextrin columns are also reported to be highly effective for alcohol separations.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

3. GC-MS Conditions:

  • Injector Temperature: 250°C

  • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp 1: Increase to 150°C at a rate of 3°C/min

    • Ramp 2: Increase to 220°C at a rate of 10°C/min, hold for 5 minutes

  • MSD Conditions (if using MS detector):

    • Transfer Line Temperature: 230°C

    • Ion Source Temperature: 230°C

    • Electron Impact (EI) Energy: 70 eV

    • Scan Range: m/z 35-200

4. Data Analysis:

  • Identify the peaks corresponding to the two enantiomers of this compound based on their retention times.

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (ee) using the following formula:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

      • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Expected Quantitative Data

The following table presents hypothetical, yet realistic, data for the chiral GC separation of this compound enantiomers based on typical performance of cyclodextrin-based columns.

Parameter(R)-3-Penten-2-ol(S)-3-Penten-2-ol
Retention Time (min) 15.215.8
Peak Area (arbitrary units) 7500025000
Resolution (Rs) > 1.5> 1.5
Enantiomeric Excess (%) \multicolumn{2}{c}{50%}

Experimental Workflow

G Workflow for Chiral GC Analysis of this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute in Solvent Sample->Dilution Derivatization Derivatization (Optional) Dilution->Derivatization Injection Inject into GC Derivatization->Injection Separation Separation on Chiral Column Injection->Separation Detection Detection by FID/MS Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Enantiomeric Excess Integration->Calculation Result Result Calculation->Result Final Report

Caption: Workflow for Chiral GC Analysis of this compound.

Alternative Methods and Considerations

While direct injection onto a chiral column is often sufficient, derivatization can significantly improve the separation of chiral alcohols.[2] Acylation with reagents like trifluoroacetic anhydride can increase the volatility and improve the interaction with the chiral stationary phase, leading to better resolution.

For a comprehensive analysis, researchers may also consider other chiral stationary phases. While β-cyclodextrin columns are a versatile starting point, α- and γ-cyclodextrin columns, as well as those with different derivatizations (e.g., permethylated, trifluoroacetylated), can offer different selectivities and may provide better resolution for specific enantiomeric pairs. It is often beneficial to screen a few different chiral columns to find the optimal stationary phase for the analysis of this compound.

References

Comparative Analysis of 3-Penten-2-ol Stereoisomers: A Guide to Understanding Stereospecific Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of direct comparative studies on the biological activities of the four distinct stereoisomers of 3-penten-2-ol. While the principles of stereochemistry dictate that these isomers likely exhibit differential biological effects, specific experimental data to quantify these differences—such as receptor binding affinities, antimicrobial efficacy, or cytotoxicity—are not presently available. This guide, therefore, serves as a foundational resource for researchers, outlining the structural basis of this compound stereoisomerism, the well-established importance of stereochemistry in drug action, and detailed, hypothetical protocols for future investigations into the unique biological profiles of these compounds.

The Stereoisomers of this compound

This compound (C₅H₁₀O) is an unsaturated alcohol with two stereogenic elements: a chiral center at the second carbon (C2) and a carbon-carbon double bond between C3 and C4. This combination gives rise to four distinct stereoisomers:

  • (2R,3E)-3-penten-2-ol

  • (2S,3E)-3-penten-2-ol

  • (2R,3Z)-3-penten-2-ol

  • (2S,3Z)-3-penten-2-ol

The "E" (entgegen, or trans) and "Z" (zusammen, or cis) designations describe the geometry around the double bond, while the "R" (rectus) and "S" (sinister) designations describe the three-dimensional arrangement of substituents around the chiral C2 carbon. The (2R,3E) and (2S,3E) isomers are enantiomers of each other, as are the (2R,3Z) and (2S,3Z) isomers. The relationship between any E isomer and any Z isomer is that of diastereomers.

The Critical Role of Stereochemistry in Biological Activity

The three-dimensional structure of a molecule is paramount in determining its interaction with biological systems. Enzymes, receptors, and other cellular targets are themselves chiral, and thus often interact differently with the various stereoisomers of a substrate or ligand. This can lead to significant differences in pharmacological, toxicological, and metabolic profiles.

For instance, studies on the enantiomers of α-pinene and β-pinene have demonstrated that the positive enantiomers exhibit significant antimicrobial activity against a range of fungi and bacteria, while the negative enantiomers are largely inactive.[1] Similarly, the antifungal activity of mefloquine analogs has been shown to be stereoisomer-dependent, with erythro enantiomers displaying greater potency against Cryptococcus neoformans and Candida albicans than their threo counterparts.[2] These examples underscore the necessity of evaluating each stereoisomer of a bioactive compound independently.

Data Presentation: A Template for Future Research

In the absence of experimental data for this compound stereoisomers, the following table is presented as a template for how such data could be structured. This format allows for a clear and direct comparison of key biological activity metrics.

StereoisomerAntimicrobial Activity (MIC, µg/mL) vs. S. aureusCytotoxicity (IC₅₀, µM) vs. HeLa cellsReceptor Binding Affinity (Kᵢ, nM) at Receptor X
(2R,3E)-3-penten-2-olData not availableData not availableData not available
(2S,3E)-3-penten-2-olData not availableData not availableData not available
(2R,3Z)-3-penten-2-olData not availableData not availableData not available
(2S,3Z)-3-penten-2-olData not availableData not availableData not available

MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal Inhibitory Concentration; Kᵢ: Inhibitory Constant.

Visualizing Stereoisomeric Relationships and Experimental Design

The following diagrams, generated using Graphviz, illustrate the relationships between the this compound stereoisomers and a generalized workflow for their comparative biological evaluation.

stereoisomers cluster_E E (trans) Isomers cluster_Z Z (cis) Isomers E_R (2R,3E)-3-penten-2-ol E_S (2S,3E)-3-penten-2-ol E_R->E_S Enantiomers Z_R (2R,3Z)-3-penten-2-ol E_R->Z_R Diastereomers Z_S (2S,3Z)-3-penten-2-ol E_R->Z_S Diastereomers E_S->Z_R Diastereomers E_S->Z_S Diastereomers Z_R->Z_S Enantiomers

Caption: Relationships between the four stereoisomers of this compound.

workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Assays cluster_analysis Data Analysis s1 Stereoselective Synthesis of each isomer s2 Chiral Chromatography Purification s1->s2 s3 Structural Verification (NMR, Chiral GC-MS) s2->s3 b1 Antimicrobial Screening (MIC/MBC assays) s3->b1 b2 Cytotoxicity Assay (e.g., MTT on cell lines) s3->b2 b3 Receptor Binding Assay (if target is known) s3->b3 d1 Quantitative Comparison (IC50, MIC values) b1->d1 b2->d1 b3->d1 d2 Structure-Activity Relationship (SAR) Analysis d1->d2

Caption: A generalized workflow for the comparative biological evaluation of stereoisomers.

Experimental Protocols: A Hypothetical Framework

The following are detailed, hypothetical methodologies for key experiments that would be necessary to elucidate the comparative biological activities of this compound stereoisomers.

Antimicrobial Activity Assessment: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
  • Objective: To determine the lowest concentration of each stereoisomer that inhibits the visible growth of a target microorganism.

  • Materials:

    • Pure samples of each of the four this compound stereoisomers.

    • Target microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Sterile 96-well microtiter plates.

    • Appropriate sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

    • Spectrophotometer for measuring optical density (OD).

    • Positive control (e.g., ciprofloxacin for bacteria, fluconazole for yeast) and negative control (vehicle, e.g., DMSO).

  • Protocol:

    • Prepare a stock solution of each stereoisomer in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform a serial two-fold dilution of each stereoisomer in the appropriate growth medium to achieve a range of final concentrations.

    • Prepare an inoculum of the target microorganism, adjusted to a standard concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

    • Add the microbial inoculum to each well containing the diluted compounds. Include wells for positive (medium + inoculum + standard antibiotic) and negative (medium + inoculum + vehicle) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity, or by measuring the optical density at 600 nm. The MIC is the lowest concentration that inhibits ≥90% of growth compared to the negative control.

Cytotoxicity Assessment: MTT Assay
  • Objective: To assess the effect of each stereoisomer on the viability of a mammalian cell line.

  • Materials:

    • Pure samples of each of the four this compound stereoisomers.

    • Human cell line (e.g., HeLa, HepG2).

    • Sterile 96-well cell culture plates.

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Multi-well plate reader.

  • Protocol:

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of each stereoisomer in complete culture medium and add them to the respective wells. Include vehicle-treated control wells.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

    • After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) for each stereoisomer.

Conclusion

While direct experimental evidence is currently lacking, the established principles of stereochemistry strongly suggest that the four stereoisomers of this compound will exhibit distinct biological activities. The provided templates for data presentation, workflow visualization, and detailed experimental protocols offer a robust framework for researchers to undertake such a comparative analysis. Future studies in this area are essential to unlock the potential therapeutic or industrial applications of these specific chemical entities and to further our understanding of structure-activity relationships.

References

A Comparative Structural Analysis of 3-Penten-2-ol and its Isomer 4-Penten-2-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the structural, physicochemical, and reactive properties of the C5H10O isomer 3-Penten-2-ol and the C5H8O isomer 4-Penten-2-one. This document provides a comparative analysis, supported by experimental data and detailed analytical protocols, to assist researchers in understanding and differentiating these two compounds.

This guide offers a comprehensive comparison of this compound and its structural isomer, 4-Penten-2-one. While both are five-carbon molecules, their differing functional groups—an alcohol in the former and a ketone in the latter—and the position of the carbon-carbon double bond result in distinct chemical and physical properties. Understanding these differences is crucial for their application in synthetic chemistry and potential roles in drug discovery and development.

Structural and Physicochemical Comparison

This compound is a secondary alcohol with a double bond between carbons 3 and 4. In contrast, 4-Penten-2-one is a ketone with a terminal double bond between carbons 4 and 5. These structural variations significantly influence their boiling points, densities, and reactivity.

Below is a summary of their key physicochemical properties:

PropertyThis compound4-Penten-2-one
Molecular Formula C₅H₁₀OC₅H₈O[1]
Molecular Weight 86.13 g/mol [2]84.12 g/mol [1]
CAS Number 1569-50-2[2][3]13891-87-7[1]
IUPAC Name Pent-3-en-2-ol[2]Pent-4-en-2-one[1]
Boiling Point 120-122 °C93-94 °C
Density 0.843 g/mL at 25 °CNot readily available
Refractive Index n20/D 1.428Not readily available
Functional Group Secondary AlcoholKetone
Double Bond Position C3-C4 (Internal)C4-C5 (Terminal)

Spectroscopic Differentiation

The structural differences between this compound and 4-Penten-2-one are readily distinguishable using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Key Spectroscopic Features for Differentiation:

  • ¹H NMR:

    • This compound: Expect signals for a hydroxyl proton (-OH), a proton on the carbon bearing the hydroxyl group (CH-OH), and vinylic protons adjacent to a methyl group.

    • 4-Penten-2-one: Look for characteristic signals of terminal vinylic protons (CH=CH₂) and a methyl ketone (CH₃-C=O).

  • ¹³C NMR:

    • This compound: A signal for the carbon attached to the hydroxyl group (C-OH) will be present in the alcohol region of the spectrum.

    • 4-Penten-2-one: A characteristic signal for a carbonyl carbon (C=O) will be observed in the ketone region (typically >200 ppm).

  • IR Spectroscopy:

    • This compound: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol functional group will be a key identifier. A C=C stretching absorption will also be present.

    • 4-Penten-2-one: A strong, sharp absorption band around 1715 cm⁻¹ due to the C=O stretching of the ketone is the most prominent feature. A C=C stretching absorption will also be observed.

  • Mass Spectrometry:

    • The fragmentation patterns will differ significantly due to the different functional groups. 4-Penten-2-one, being a methyl ketone, is expected to show a prominent peak at m/z 43 due to the stable acylium ion [CH₃CO]⁺.

Chemical Reactivity

The location of the double bond relative to the carbonyl group in 4-Penten-2-one, and the presence of a hydroxyl group in this compound, dictate their chemical reactivity. 4-Penten-2-one is a non-conjugated ketone, meaning its reactivity is typical of an isolated double bond and an isolated ketone. However, it can be isomerized to its more stable conjugated isomer, 3-penten-2-one, particularly in the presence of acid or base.[4] This conjugated isomer is a Michael acceptor and can undergo 1,4-conjugate addition reactions.[4]

This compound, as a secondary alcohol, can undergo oxidation to form the corresponding ketone, 3-penten-2-one. The double bond can also undergo typical electrophilic addition reactions.

Caption: Isomerization and reactivity of 4-Penten-2-one.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation

Objective: To separate and identify this compound and 4-Penten-2-one in a mixture.

Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A polar capillary column, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-200.

  • Data Analysis: The two isomers will have distinct retention times due to differences in polarity and boiling point. Identification is confirmed by comparing the obtained mass spectra with a reference library (e.g., NIST). This compound, being an alcohol, will likely have a longer retention time on a polar column compared to the less polar 4-Penten-2-one.

GCMS_Workflow Sample Sample containing This compound and 4-Penten-2-one GC_Injection GC Injection Sample->GC_Injection GC_Column Separation on Polar Capillary Column GC_Injection->GC_Column MS_Detection MS Detection (EI, 70 eV) GC_Column->MS_Detection Data_Analysis Data Analysis: Retention Time & Mass Spectra MS_Detection->Data_Analysis Results Identification of Isomers Data_Analysis->Results

Caption: GC-MS workflow for isomer differentiation.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate this compound and 4-Penten-2-one.

Methodology:

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of methanol and water (e.g., 60:40 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm. 4-Penten-2-one will have a stronger UV absorbance due to the carbonyl group.

  • Data Analysis: The two isomers will exhibit different retention times. 4-Penten-2-one is expected to be more retained on a C18 column than the more polar this compound.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information regarding the specific biological activities and signaling pathways associated with this compound and 4-Penten-2-one.

4-Penten-2-one has been identified as a secondary metabolite in some plants, such as tamarind.[1] This suggests it may play a role in plant defense or signaling. There is also some suggestion that it could serve as a potential biomarker for the consumption of certain foods.[5]

For This compound , information on its biological role is even more scarce, with one source mentioning its presence as a constituent of kiwi fruit.

Given the presence of an α,β-unsaturated ketone moiety in the isomerized form of 4-Penten-2-one (3-penten-2-one), it could potentially interact with biological nucleophiles, such as cysteine residues in proteins, via Michael addition. This mechanism is a feature of some pharmacologically active compounds. However, further research is required to investigate any potential biological effects of these specific isomers.

Conclusion

This compound and 4-Penten-2-one, while being structural isomers, exhibit distinct physicochemical properties and chemical reactivity. These differences are primarily due to their respective alcohol and ketone functional groups and the position of the carbon-carbon double bond. They can be effectively differentiated and characterized using standard spectroscopic and chromatographic techniques. While their specific biological roles are not well-defined in current literature, their structural motifs suggest potential for further investigation, particularly in the context of natural product chemistry and synthetic methodology development. This guide provides a foundational understanding for researchers and professionals working with these and similar chemical entities.

References

Safety Operating Guide

Proper Disposal of 3-Penten-2-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND HANDLING PRECAUTIONS: Before initiating any disposal procedures, it is imperative for laboratory personnel to consult the specific Safety Data Sheet (SDS) for 3-Penten-2-ol. This chemical is a flammable liquid and should be handled with appropriate caution in a well-ventilated area, away from ignition sources.[1][2] The use of personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

Step-by-Step Disposal Procedure

The proper disposal of this compound is critical for ensuring laboratory safety and environmental protection. As a flammable organic chemical, it is classified as hazardous waste and must not be disposed of down the drain or in regular trash.[3][4] The following procedure outlines the necessary steps for its safe disposal in a laboratory setting.

Step 1: Waste Identification and Segregation

  • Classification: this compound is a flammable liquid and must be treated as ignitable hazardous waste.[1][2][3]

  • Segregation: It is crucial to segregate this compound waste from other chemical waste streams to prevent dangerous reactions. Specifically, it must be kept separate from:

    • Acids and bases[3][5]

    • Oxidizing agents[3]

    • Aqueous solutions[3]

Step 2: Waste Collection and Container Management

  • Container Selection: Collect this compound waste in a designated, leak-proof container that is chemically compatible with alcohols.[4][5] The original container may be used if it is in good condition.[3] Do not use food-grade containers.[3]

  • Container Filling: Fill the container to no more than 90% of its capacity to allow for vapor expansion and prevent spills.[5]

  • Keep Closed: The waste container must be kept securely capped at all times, except when adding waste.[3][6][7] Do not leave a funnel in the container opening.[6]

Step 3: Labeling of Hazardous Waste

Proper labeling of the waste container is a critical regulatory requirement. The label must be affixed to the container as soon as the first drop of waste is added.

  • Required Information: The label must include the following:

    • The words "Hazardous Waste"[3][6][8]

    • The full chemical name: "this compound" (avoiding formulas or abbreviations)[3][6]

    • The specific hazard(s): "Flammable Liquid"[1][2][3]

    • The approximate percentage or volume of each component if it is a mixed waste stream.[6][7]

    • The accumulation start date.[7]

    • Your name, department, and contact information.[7]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Designated Area: Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[3][7] This area should be at or near the point of waste generation and under the control of the laboratory personnel.[6][7]

  • Secondary Containment: The SAA must have secondary containment, such as a spill tray, to contain any potential leaks.[7][9]

  • Regular Inspection: Inspect the SAA and the waste container at least weekly for any signs of leakage or deterioration.[3][6]

Step 5: Arranging for Waste Pickup

  • Institutional Procedures: Familiarize yourself with your institution's specific procedures for hazardous waste pickup. This is typically managed by the Environmental Health and Safety (EHS) department.

  • Requesting Pickup: Once the waste container is full (or within the time limits specified by your institution, often one year for partially filled containers in an SAA), submit a request for waste pickup through the appropriate institutional channels.[3] A full container must typically be removed within three days.[3]

Physical and Chemical Properties of this compound

The following table summarizes key quantitative data for this compound, which is essential for its safe handling and disposal.

PropertyValue
Molecular Formula C₅H₁₀O
Molecular Weight 86.13 g/mol [1][2][10]
Appearance Colorless liquid[1]
Boiling Point 131-133 °C[10]
Density 0.824 g/mL[10]
Vapor Pressure 6.01 mmHg[1]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound in a laboratory setting.

DisposalWorkflow cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Waste Collection & Container Management cluster_2 Step 3: Labeling cluster_3 Step 4: Storage cluster_4 Step 5: Disposal Classify Classify this compound as Flammable Hazardous Waste Segregate Segregate from Incompatible Chemicals (Acids, Bases, Oxidizers) Classify->Segregate SelectContainer Select a Chemically Compatible, Leak-Proof Container Segregate->SelectContainer FillContainer Fill Container to Max 90% Capacity SelectContainer->FillContainer KeepClosed Keep Container Securely Closed FillContainer->KeepClosed LabelContainer Affix 'Hazardous Waste' Label with Full Chemical Name and Hazards KeepClosed->LabelContainer StoreInSAA Store in a Designated Satellite Accumulation Area (SAA) LabelContainer->StoreInSAA SecondaryContainment Use Secondary Containment StoreInSAA->SecondaryContainment InspectWeekly Inspect Weekly for Leaks SecondaryContainment->InspectWeekly RequestPickup Request Waste Pickup from EHS InspectWeekly->RequestPickup

Caption: Workflow for the safe disposal of this compound waste in a laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.